molecular formula C16H16O5 B15590589 Angelicone

Angelicone

Cat. No.: B15590589
M. Wt: 288.29 g/mol
InChI Key: JEDBBFHVVHKMKS-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-8-(3-methyl-2-butenoyl)-2-oxo-2H-chromene has been reported in Angelica ursina, Angelica sinensis, and Angelica pubescens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

5,7-dimethoxy-8-(3-methylbut-2-enoyl)chromen-2-one

InChI

InChI=1S/C16H16O5/c1-9(2)7-11(17)15-13(20-4)8-12(19-3)10-5-6-14(18)21-16(10)15/h5-8H,1-4H3

InChI Key

JEDBBFHVVHKMKS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Angelicin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

Abstract

Angelicin (B190584), a naturally occurring furocoumarin, has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2][3] Its therapeutic potential stems from a multi-targeted mechanism of action that includes the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the modulation of critical signaling cascades.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying angelicin's anti-neoplastic effects, supported by available quantitative data and detailed experimental insights. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Angelicin

Angelicin is an angular furocoumarin, a class of organic chemical compounds produced by a variety of plants.[6] Unlike its linear isomer, psoralen, which is known for its photosensitizing effects, angelicin has garnered attention for its potential as an anti-cancer agent with a more favorable safety profile, exhibiting lower phototoxicity.[1] It has been shown to inhibit the growth of various cancer cells, including those of the lung, breast, and oral squamous carcinoma.[7][8][9] The anti-tumor activity of angelicin is attributed to its ability to interfere with fundamental cellular processes that are often dysregulated in cancer.

Core Mechanisms of Action

Angelicin exerts its anti-cancer effects through several interconnected mechanisms:

  • Induction of Apoptosis: Angelicin is a potent inducer of programmed cell death in cancer cells.[10][11] It activates both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1][4]

  • Cell Cycle Arrest: The compound disrupts the normal progression of the cell cycle, leading to arrest at different phases, thereby inhibiting cancer cell proliferation.[5][7]

  • Modulation of Signaling Pathways: Angelicin influences key signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis, such as the PI3K/AKT and MAPK pathways.[4][10]

  • DNA Damage: Angelicin can form monoadducts with DNA, which can impede DNA replication and transcription, contributing to its cytotoxic effects.[1][12]

  • Inhibition of Tubulin Polymerization: Evidence suggests that angelicin can inhibit tubulin polymerization, a process essential for microtubule formation and cell division.[1]

Quantitative Data on Angelicin's Efficacy

The following tables summarize the quantitative data available on the effects of angelicin on various cancer cell lines.

Table 1: IC50 Values of Angelicin in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Human Lung CarcinomaNot specified24, 48[1]
HeLaHuman Cervical CancerNot specified24[1]
SiHaHuman Cervical CancerNot specified24[1]
HL-60Promyelocytic LeukemiaNot specified24, 48[1]
HepG2HepatoblastomaNot specified24, 48[1]
Huh-7Hepatocellular CarcinomaNot specified24, 48[1]
CakiRenal CarcinomaNot specifiedNot specified[13]
MDA-MB-231Triple-Negative Breast Cancer>150 (for cytotoxicity)Not specified[7][14]

Note: Specific IC50 values were not consistently reported in the reviewed literature. Further targeted studies are needed to establish precise dose-response relationships.

Table 2: Effects of Angelicin on Cell Cycle Distribution

Cell LineCancer TypeAngelicin Concentration (µM)Effect on Cell Cycle PhaseReference
A549Human Lung CarcinomaNot specifiedG2/M arrest[5]
HeLaHuman Cervical CancerNot specifiedG0/G1 arrest[1][5]
SiHaHuman Cervical CancerNot specifiedG0/G1 arrest[1][5]
MDA-MB-231Triple-Negative Breast Cancer100G2/M arrest[7][14]

Table 3: Modulation of Key Proteins by Angelicin

Cell LineCancer TypeProteinEffectReference
Neuroblastoma cellsNeuroblastomaBcl-2, Bcl-xL, Mcl-1Downregulation[10]
Neuroblastoma cellsNeuroblastomaCaspase-9, Caspase-3Activation[10]
HepG2, Huh-7Hepatocellular CarcinomaBax, Cytochrome CUpregulation[5]
CakiRenal Carcinomac-FLIPDownregulation[13]
CakiRenal CarcinomaCaspase-3Activation[13]
A549Human Lung CarcinomaCyclin B1, Cyclin E1, Cdc2Downregulation[5]
MDA-MB-231Triple-Negative Breast CancerCyclin B1, cdc2, MMP-2Downregulation[7][14]
MDA-MB-231Triple-Negative Breast Cancerp21, p27Upregulation[7][14]
OSCC cellsOral Squamous Cell CarcinomaDUSP6, c-MYCDownregulation[8]

Detailed Methodologies of Key Experiments

Cell Viability Assay
  • Principle: To determine the cytotoxic effects of angelicin and calculate the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of angelicin concentrations (e.g., 40-200 µM) for a specified duration (e.g., 24 or 48 hours).[1]

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Apoptosis Assay by Flow Cytometry
  • Principle: To quantify the percentage of apoptotic cells following angelicin treatment.

  • Protocol:

    • Cells are treated with the desired concentration of angelicin (e.g., IC50 concentration) for a specified time.[1]

    • Both adherent and floating cells are collected and washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry
  • Principle: To determine the effect of angelicin on the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Cells are treated with angelicin for a specified duration.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

    • The fixed cells are washed and resuspended in PBS containing RNase A and PI.

    • After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis
  • Principle: To detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

  • Protocol:

    • Cells are treated with angelicin and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathways and Molecular Interactions

Apoptotic Pathways

Angelicin triggers apoptosis through a dual mechanism involving both the intrinsic and extrinsic pathways.

angelicin_apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Angelicin Angelicin Bcl2 Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) Angelicin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Angelicin->Bax Activates cFLIP c-FLIP Angelicin->cFLIP Inhibits (in combination with TRAIL) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates TRAIL TRAIL Caspase8 Caspase-8 TRAIL->Caspase8 Activates cFLIP->Caspase8 Inhibits Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Angelicin-induced apoptosis via intrinsic and extrinsic pathways.

In the intrinsic pathway, angelicin downregulates anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, while upregulating pro-apoptotic proteins such as Bax.[5][10] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[5][10] In the extrinsic pathway, angelicin can sensitize cancer cells to TRAIL-induced apoptosis by downregulating the inhibitor c-FLIP, leading to the activation of caspase-8 and caspase-3.[13]

Cell Cycle Regulation

Angelicin induces cell cycle arrest by modulating the expression of key regulatory proteins.

angelicin_cell_cycle_pathway cluster_g2m G2/M Phase Regulation cluster_g1s G1/S Phase Regulation Angelicin Angelicin CyclinB1_Cdc2 Cyclin B1 / Cdc2 Complex Angelicin->CyclinB1_Cdc2 Downregulates p21_p27 p21, p27 (CDK Inhibitors) Angelicin->p21_p27 Upregulates G2M_Transition G2 -> M Transition CyclinB1_Cdc2->G2M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest G1S_Transition G1 -> S Transition p21_p27->G1S_Transition Inhibits G1S_Transition->Cell_Cycle_Arrest

Caption: Angelicin's impact on cell cycle regulatory proteins.

In cell lines such as A549 and MDA-MB-231, angelicin causes G2/M arrest by downregulating the expression of Cyclin B1 and Cdc2.[5][7][14] Conversely, in HeLa and SiHa cells, it induces G0/G1 arrest.[1][5] In triple-negative breast cancer cells, angelicin has been shown to upregulate the cyclin-dependent kinase inhibitors p21 and p27, which can contribute to cell cycle arrest.[7][14]

Key Signaling Pathways

Angelicin has been shown to modulate several signaling pathways critical for cancer cell survival and proliferation.

angelicin_signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Angelicin Angelicin PI3K PI3K Angelicin->PI3K Inhibits? JNK JNK Angelicin->JNK Activates ERK ERK Angelicin->ERK Activates p38 p38 Angelicin->p38 Inhibits DUSP6 DUSP6 Angelicin->DUSP6 Downregulates NFkB NF-κB Angelicin->NFkB Inhibits AKT AKT PI3K->AKT Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation Apoptosis_Growth_Inhibition Apoptosis & Growth Inhibition JNK->Apoptosis_Growth_Inhibition ERK->Apoptosis_Growth_Inhibition p38->Cell_Survival_Proliferation cMYC c-MYC DUSP6->cMYC Regulates cMYC->Cell_Survival_Proliferation NFkB->Cell_Survival_Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Modulation of key signaling pathways by angelicin.

Angelicin has been reported to inhibit the PI3K/AKT signaling pathway, which is a critical regulator of cell growth and survival in many cancers.[1] It also modulates the MAPK pathway, with reports indicating activation of JNK and ERK, which can lead to apoptosis, and inhibition of p38.[6][10] In oral squamous cell carcinoma, angelicin has been shown to downregulate DUSP6 and the downstream transcription factor c-MYC in the MAPK pathway.[8] Furthermore, angelicin can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[10]

Conclusion and Future Directions

Angelicin presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways underscores its therapeutic potential. However, further research is required to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

Future studies should focus on:

  • Establishing precise IC50 values across a broader range of cancer cell lines.

  • Conducting in-depth proteomic and genomic analyses to identify novel molecular targets of angelicin.

  • Evaluating the in vivo efficacy and safety of angelicin in animal models of cancer.

  • Investigating the potential for combination therapies with existing chemotherapeutic agents to enhance anti-cancer efficacy and overcome drug resistance.

This technical guide provides a solid foundation for understanding the complex anti-cancer mechanisms of angelicin, paving the way for further research and development of this promising natural compound.

References

The Biosynthesis of Angelicin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthetic Pathway, Enzymology, Regulation, and Metabolic Engineering of a Promising Furocoumarin

Introduction

Angelicin (B190584) is an angular furocoumarin, a class of naturally occurring heterocyclic compounds found in various plant species, notably in the families Apiaceae and Fabaceae.[1] Possessing a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties, angelicin has garnered significant interest within the scientific and pharmaceutical communities.[2][3] This technical guide provides a comprehensive overview of the angelicin biosynthesis pathway in plants, intended for researchers, scientists, and drug development professionals. The guide details the enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the intricate pathways involved in its production and regulation.

The Angelicin Biosynthesis Pathway

The biosynthesis of angelicin originates from the general phenylpropanoid pathway, diverging to form a variety of coumarin (B35378) derivatives. The core pathway to angelicin branches from the biosynthesis of its linear isomer, psoralen (B192213), at the central intermediate, umbelliferone (B1683723).[4]

The biosynthetic journey commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic transformations to yield umbelliferone. This initial phase is a common route for the synthesis of numerous phenylpropanoids.

The subsequent steps, unique to furanocoumarin synthesis, involve prenylation and cyclization reactions catalyzed by specific enzymes, leading to the formation of the angular furanocoumarin backbone of angelicin.

Key Intermediates and Enzymes

The enzymatic cascade leading to angelicin is summarized below:

  • Formation of Umbelliferone: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid . The ortho-hydroxylation of p-coumaric acid by p-coumaroyl CoA 2'-hydroxylase (C2'H) , followed by spontaneous lactonization, yields umbelliferone , the crucial branch-point intermediate.[4]

  • Prenylation of Umbelliferone: The first committed step towards angelicin involves the prenylation of umbelliferone at the C8 position. Umbelliferone 8-prenyltransferase (PT) catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to umbelliferone, forming osthenol (B192027) .[5]

  • Cyclization to (+)-Columbianetin: The intermediate osthenol then undergoes cyclization to form the furan (B31954) ring. This reaction is catalyzed by a cytochrome P450 enzyme, (+)-columbianetin synthase (CS) , resulting in the formation of (+)-columbianetin .

  • Final Conversion to Angelicin: The final step in the pathway is the conversion of (+)-columbianetin to angelicin. This oxidative reaction is catalyzed by another specific cytochrome P450 enzyme, angelicin synthase (AS) , identified as CYP71AJ51 in Peucedanum praeruptorum.[6]

Angelicin_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone C2'H Osthenol Osthenol Umbelliferone->Osthenol Umbelliferone 8-prenyltransferase (PT) Columbianetin (+)-Columbianetin Osthenol->Columbianetin (+)-Columbianetin synthase (CS) Angelicin Angelicin Columbianetin->Angelicin Angelicin synthase (AS) (CYP71AJ51)

Figure 1: The core biosynthetic pathway of angelicin from L-phenylalanine.

Quantitative Data

Quantitative understanding of the angelicin biosynthesis pathway is crucial for metabolic engineering and optimizing production. This section summarizes the available quantitative data, including enzyme kinetics and metabolite concentrations.

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes in the angelicin pathway are fundamental to understanding the efficiency and regulation of the entire process. While comprehensive kinetic data for all enzymes are not yet available in the literature, some parameters for angelicin synthase have been reported.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source
Angelicin Synthase (CYP71AJ51)(+)-Columbianetin2.98 ± 0.341.12 ± 0.04[2][4]
Psoralen Synthase (CYP71AJ49)(+)-Marmesin1.87 ± 0.211.43 ± 0.05[2][4]

Table 1: Michaelis-Menten kinetic parameters for angelicin synthase and psoralen synthase from Peucedanum praeruptorum.[2][4]

Concentration of Angelicin and Psoralen in Plant Tissues

The accumulation of angelicin and its isomer psoralen varies significantly among different plant species and tissues. Psoralea corylifolia is a notable producer of these compounds.

Plant SpeciesTissueAngelicin Content (mg/g dry weight)Psoralen Content (mg/g dry weight)Source
Psoralea corylifoliaSeeds2.3 - 9.22.5 - 13.0[1][3][7]
Psoralea corylifoliaSeeds2.37.8[8]

Table 2: Concentration of angelicin and psoralen in the seeds of Psoralea corylifolia.[1][3][7][8]

Regulation of Angelicin Biosynthesis

The production of angelicin is tightly regulated by both developmental cues and environmental stimuli. The expression of the biosynthetic genes is influenced by signaling molecules and external factors, allowing the plant to modulate the production of these defensive compounds.

Jasmonate Signaling

The jasmonate signaling pathway is a key regulator of plant secondary metabolism, including the biosynthesis of furanocoumarins. Jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile), act as signaling molecules that trigger the expression of defense-related genes. The transcription factor MYC2 is a central player in the JA signaling cascade and has been shown to regulate the biosynthesis of various secondary metabolites.[9][10] Elicitation with methyl jasmonate (MeJA) has been demonstrated to upregulate the expression of furanocoumarin biosynthetic genes.[2]

Jasmonate_Signaling cluster_0 Jasmonate Signaling Pathway JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ (Repressor) COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Furocoumarin_Genes Furanocoumarin Biosynthesis Genes MYC2->Furocoumarin_Genes activates transcription Angelicin Angelicin Furocoumarin_Genes->Angelicin leads to biosynthesis

Figure 2: Simplified diagram of the jasmonate signaling pathway regulating furanocoumarin biosynthesis.
UV Light Induction

Exposure to ultraviolet (UV) radiation is another significant environmental cue that induces the biosynthesis of furanocoumarins. This response is considered a defense mechanism against UV-induced damage. The promoters of many genes involved in phenylpropanoid and flavonoid biosynthesis, including those leading to furanocoumarins, contain UV-responsive cis-acting elements.[6][11] Studies have shown that the expression of angelicin synthase (CYP71AJ51) is affected by UV light.[6]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of angelicin biosynthesis.

High-Performance Liquid Chromatography (HPLC) for Furanocoumarin Analysis

Objective: To separate and quantify angelicin and its precursors in plant extracts.

Materials:

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV or PDA detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (for extraction)

  • Plant material (e.g., dried and powdered seeds of Psoralea corylifolia)

  • Analytical standards of angelicin, psoralen, and other relevant intermediates

Procedure:

  • Extraction:

    • Accurately weigh about 1 g of powdered plant material.

    • Extract with 20 mL of methanol by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.

    • Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

    • Evaporate the solvent under reduced pressure and redissolve the residue in a known volume of methanol (e.g., 5 mL).

    • Filter the final extract through a 0.45 µm syringe filter before HPLC injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Furanocoumarins can be detected at multiple wavelengths. A common wavelength for angelicin and psoralen is 254 nm. A PDA detector allows for the acquisition of full UV spectra for peak identification.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of angelicin and other furanocoumarins of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the amount of each compound in the plant extract by comparing its peak area to the calibration curve.

Heterologous Expression and Purification of Angelicin Synthase (CYP71AJ51)

Objective: To produce recombinant angelicin synthase for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) with a His-tag

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Buffers for lysis, washing, and elution (containing imidazole)

  • SDS-PAGE reagents

Procedure:

  • Cloning and Transformation:

    • Synthesize the codon-optimized coding sequence of CYP71AJ51 and clone it into the expression vector.

    • Transform the recombinant plasmid into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37 °C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25 °C) for 16-24 hours to enhance soluble protein expression.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Centrifuge the lysate to pellet the cell debris.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged angelicin synthase with elution buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE to assess its purity and size.

In Vitro Enzyme Assay for Angelicin Synthase

Objective: To determine the enzymatic activity of recombinant angelicin synthase.

Materials:

  • Purified recombinant angelicin synthase

  • (+)-Columbianetin (substrate)

  • NADPH

  • NADPH-cytochrome P450 reductase (CPR)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, NADPH, CPR, and purified angelicin synthase.

    • Pre-incubate the mixture at the desired temperature (e.g., 30 °C) for 5 minutes.

    • Initiate the reaction by adding the substrate, (+)-columbianetin.

  • Incubation:

    • Incubate the reaction mixture at 30 °C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the organic phase containing the product (angelicin).

    • Evaporate the solvent and redissolve the residue in methanol.

  • Analysis:

    • Analyze the product by HPLC as described previously to identify and quantify the amount of angelicin formed.

Metabolic Engineering for Angelicin Production

The elucidation of the angelicin biosynthesis pathway has opened avenues for its enhanced production through metabolic engineering in both plants and microbial systems.

Strategies in Plants
  • Overexpression of Key Biosynthetic Genes: Overexpressing genes encoding rate-limiting enzymes, such as umbelliferone 8-prenyltransferase or angelicin synthase, in high-biomass crops or the native producing plants can increase the flux towards angelicin.

  • Transcriptional Regulation: Engineering the expression of transcription factors like MYC2 that positively regulate the furanocoumarin pathway can lead to a coordinated upregulation of the entire pathway.

  • Elicitation: The application of elicitors like methyl jasmonate in plant cell cultures or field-grown plants can be used to induce the production of angelicin.[12]

Strategies in Microorganisms
  • Heterologous Expression in Saccharomyces cerevisiae or E. coli: The entire angelicin biosynthesis pathway can be reconstituted in microbial hosts.[4][13] This approach offers the potential for scalable and controlled production in fermenters.

  • Pathway Optimization: To enhance yields in microbial systems, several strategies can be employed:

    • Increasing Precursor Supply: Engineering the host's central metabolism to increase the availability of L-phenylalanine and DMAPP.

    • Enzyme Engineering: Modifying the kinetic properties of the biosynthetic enzymes to improve their catalytic efficiency.

    • Codon Optimization: Optimizing the codons of the plant-derived genes for efficient expression in the microbial host.

While the heterologous production of many plant secondary metabolites has been successful, the production of angelicin in engineered microbes is still in its early stages, and high-yield production has yet to be reported.

Metabolic_Engineering_Workflow cluster_0 Metabolic Engineering Workflow for Angelicin Production Identify_Genes Identify Biosynthetic Genes (PAL, C4H, C2'H, PT, CS, AS) Gene_Synthesis Gene Synthesis & Codon Optimization Identify_Genes->Gene_Synthesis Select_Host Select Microbial Host (e.g., S. cerevisiae) Host_Transformation Host Transformation Select_Host->Host_Transformation Pathway_Assembly Pathway Assembly in Expression Vector Gene_Synthesis->Pathway_Assembly Pathway_Assembly->Host_Transformation Fermentation Fermentation & Optimization Host_Transformation->Fermentation Extraction Extraction & Purification of Angelicin Fermentation->Extraction Angelicin_Product Angelicin Extraction->Angelicin_Product

Figure 3: A generalized workflow for the metabolic engineering of angelicin production in a microbial host.

Conclusion and Future Perspectives

The biosynthesis of angelicin is a complex and highly regulated process that is progressively being unraveled at the molecular level. Significant strides have been made in identifying the key enzymes and intermediates, as well as understanding the regulatory networks that govern its production. This knowledge is paving the way for the development of biotechnological platforms for the sustainable production of angelicin and its derivatives for pharmaceutical applications.

Future research should focus on several key areas:

  • Complete Elucidation of the Pathway: While the core pathway is known, further characterization of all enzymes, including their crystal structures and detailed kinetic properties, is necessary for a complete understanding.

  • Regulatory Networks: A deeper investigation into the transcription factors and cis-regulatory elements that control the expression of the angelicin biosynthetic genes will provide more precise tools for metabolic engineering.

  • Metabolic Engineering Optimization: Further optimization of microbial and plant-based production systems is required to achieve economically viable yields of angelicin. This includes overcoming metabolic bottlenecks and improving the efficiency of the heterologously expressed enzymes.

  • Exploration of Novel Derivatives: The enzymes of the angelicin pathway could be used in synthetic biology approaches to generate novel furanocoumarin derivatives with enhanced pharmacological properties.

The continued exploration of the angelicin biosynthesis pathway holds great promise for advancing our understanding of plant specialized metabolism and for the development of new and improved therapeutics.

References

Angelicin: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of angelicin (B190584), an angular furanocoumarin with significant therapeutic potential. It details its natural sources, providing quantitative data on yields from various plant species. Furthermore, this document outlines comprehensive experimental protocols for its extraction, isolation, and purification, and illustrates key processes through detailed diagrams.

Natural Sources of Angelicin

Angelicin is a secondary metabolite found predominantly in plants belonging to the Apiaceae (Umbelliferae), Fabaceae (Leguminosae), and Moraceae families.[1][2][3] The concentration of angelicin can vary significantly between different species and even within different parts of the same plant.[1] Notable plant sources include species from the genera Angelica, Heracleum, and Psoralea.[1][2] The leaves of Angelica archangelica and Heracleum sosnowskyi, as well as the seeds of Psoralea corylifolia, are particularly rich in this compound.[2][4][5]

Data Presentation: Angelicin Content in Various Plant Species
Plant SpeciesFamilyPlant PartAngelicin YieldReference
Psoralea corylifoliaFabaceaeSeeds2.2 - 9.2 mg/g[6]
Psoralea corylifoliaFabaceaeSeeds2.3 mg/g[4]
Heracleum sosnowskyiApiaceaeLeaves> 2.0 mg/g[5]
Heracleum sosnowskyiApiaceaeLeaves2.3 mg/g
Angelica shikokianaApiaceaeAerial Parts0.12% (of 5.9g extract)[1]
Heracleum thomsoniApiaceaeAerial Parts0.0138%[1]
Pastinaca sativa (Parsnip)ApiaceaeNot Specified1.8 µg/g[7]

Experimental Protocols: Extraction and Purification

The extraction and purification of angelicin from plant matrices involve several stages, from initial solvent extraction to final chromatographic purification.

Extraction Methodologies

Solid-liquid extraction using organic solvents is the most common approach for isolating furanocoumarins like angelicin.[5] Conventional methods include maceration and Soxhlet extraction, while more modern techniques like microwave-assisted extraction (MAE) offer improved efficiency.[5]

Protocol 1: Maceration

This protocol is adapted from methodologies for furanocoumarin extraction.[8]

  • Preparation of Plant Material: Air-dry the desired plant parts (e.g., seeds, leaves) and grind them into a fine powder.

  • Solvent Soaking: Place the powdered plant material (e.g., 10 g) in a suitable vessel and add a 50% ethanol (B145695) solution (e.g., 300 mL).[9]

  • Incubation: Seal the vessel and allow the mixture to soak at room temperature for a specified period, typically ranging from 2 hours to 3 days, with occasional agitation.[9]

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on the optimized extraction of furanocoumarins from Heracleum sosnowskyi.[5]

  • Sample Preparation: Mix 0.1 g of dried, ground plant leaves with 1 mL of water and 2 mL of hexane (B92381) in a microwave-safe extraction vessel.[5]

  • Microwave Irradiation: Heat the mixture in a microwave oven at 70°C for 10 minutes.

  • Extraction: After irradiation, filter the resulting mixture.

  • Analysis: The hexane-based extract can be directly analyzed or subjected to further purification. For water-based extracts, an additional liquid-liquid extraction with hexane is required to isolate the organic compounds.[5]

Isolation and Purification

Following initial extraction, the crude extract, which contains a mixture of compounds, requires further purification to isolate angelicin. Column chromatography is a standard technique for this purpose.

Protocol 3: Column Chromatography

This protocol is a generalized procedure based on methods for purifying furanocoumarins from Psoralea corylifolia.[6][9]

  • Column Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel (70-230 mesh), using a slurry packing method with the initial eluting solvent.[6]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, extract-laden silica gel onto the top of the prepared column.[9][10]

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting solvent system is an n-hexane-ethyl acetate (B1210297) mixture.[6]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing angelicin.

  • Final Purification: Combine the angelicin-rich fractions and evaporate the solvent. Further purification can be achieved by repeating the chromatography with a different stationary phase like Sephadex LH-20, eluting with methanol.[6]

Visualizations

Experimental Workflow

G plant_material Plant Material (e.g., leaves, seeds) drying Drying & Grinding plant_material->drying powder Powdered Plant Material drying->powder extraction Solvent Extraction (Maceration, MAE, etc.) powder->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatography (Column, SPE) crude_extract->purification pure_angelicin Pure Angelicin purification->pure_angelicin

Caption: General workflow for the extraction and purification of angelicin.

Angelicin Biosynthesis Pathway

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Formation cluster_angular Angular Furanocoumarin Pathway l_phenylalanine L-Phenylalanine trans_cinnamic trans-Cinnamic Acid l_phenylalanine->trans_cinnamic PAL p_coumaric p-Coumaric Acid trans_cinnamic->p_coumaric C4H umbelliferone Umbelliferone p_coumaric->umbelliferone C2'H, Isomerization osthenol Osthenol umbelliferone->osthenol Prenyltransferase (at C8) columbianetin (+)-Columbianetin osthenol->columbianetin Columbianetin Synthase (CS) angelicin Angelicin columbianetin->angelicin Angelicin Synthase (AS)

Caption: Biosynthesis of angelicin from L-phenylalanine.

References

An In-depth Technical Guide to the Photochemical and Photophysical Properties of Angelicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584) is a naturally occurring furocoumarin, an angular isomer of psoralen, that has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Found in various plant species, angelicin exhibits potent photochemical and photophysical properties that are central to its therapeutic potential, particularly in photochemotherapy and as a tool in molecular biology.[1][3] Upon activation by ultraviolet A (UVA) radiation, angelicin can interact with a range of biological molecules, most notably DNA, leading to the formation of monoadducts.[3][4] This reactivity, distinct from the cross-linking ability of its linear isomer psoralen, results in a lower phototoxicity profile, making angelicin and its derivatives attractive candidates for further drug development.[3] This technical guide provides a comprehensive overview of the core photochemical and photophysical properties of angelicin, detailed experimental methodologies, and a summary of its impact on key cellular signaling pathways.

Photophysical Properties of Angelicin

The photophysical properties of a molecule govern its behavior upon absorption of light and are fundamental to understanding its photosensitizing capabilities. These properties include its absorption and emission characteristics, as well as the efficiencies of various excited-state processes.

Absorption and Emission Spectra

Angelicin primarily absorbs light in the UVA region of the electromagnetic spectrum, with a maximum absorption peak observed around 300-311 nm.[1][2] This absorption corresponds to a π-π* electronic transition within the conjugated system of the furocoumarin core. The fluorescence emission of angelicin derivatives has been studied, with dimethylangelicin showing an emission maximum at approximately 455 nm in both aqueous and organic solvents.

Excited States and Intersystem Crossing

Upon absorption of a photon, angelicin is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can relax back to the ground state via fluorescence or undergo a spin-inversion process known as intersystem crossing (ISC) to a longer-lived triplet state (T₁).[1] The efficiency of this ISC is a critical determinant of a molecule's photosensitizing potential, as the triplet state is the primary species responsible for many photochemical reactions. For angelicin, the intersystem crossing quantum yield (ΦISC) in water has been reported to be 0.33, indicating a significant population of the triplet state upon photoexcitation.

Quantitative Photophysical and Photochemical Data

For clarity and comparative purposes, the key quantitative data for angelicin and its derivatives are summarized in the tables below.

PropertyValueSolvent/ConditionsReference(s)
Photophysical Properties
Molar Extinction Coefficient (ε)Data not available in reviewed literature-
Fluorescence Quantum Yield (Φf)0.069 (for a dimethylangelicin derivative)Water
Intersystem Crossing Quantum Yield (ΦISC)0.33Water
Phosphorescence Quantum Yield (Φp)Data not available in reviewed literature-
Triplet State Lifetime (τT)Data not available in reviewed literature-
Photochemical Properties
Singlet Oxygen Quantum Yield (ΦΔ)Data not available in reviewed literature-

Photochemical Properties and Biological Interactions

The therapeutic and biological effects of angelicin are primarily mediated through its photochemical reactions, which are initiated upon UVA irradiation. These reactions involve direct interaction with biological macromolecules and the generation of reactive oxygen species.

DNA Photoadduct Formation

The most well-characterized photochemical reaction of angelicin is its ability to form covalent adducts with DNA.[4] Unlike psoralen, which can form both monoadducts and interstrand cross-links, the angular geometry of angelicin sterically hinders the formation of cross-links.[3] Consequently, angelicin predominantly forms monofunctional adducts with pyrimidine (B1678525) bases, particularly thymine.[4] This monofunctional nature contributes to its lower phototoxicity and mutagenicity compared to psoralens, as the resulting DNA lesions are more readily repaired by cellular DNA repair mechanisms.[3]

Generation of Reactive Oxygen Species (ROS)

Photoexcited angelicin in its triplet state can transfer its energy to molecular oxygen (³O₂), leading to the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen.[1] This process is a key mechanism in photodynamic therapy (PDT), where the generated singlet oxygen can induce oxidative damage to cellular components, leading to cell death. While the intersystem crossing quantum yield suggests that angelicin can populate the triplet state efficiently, the precise quantum yield of singlet oxygen generation for angelicin has not been definitively reported in the literature reviewed.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the photochemical and photophysical characterization of angelicin.

Determination of Angelicin-DNA Photoadducts by HPLC

This protocol outlines a method for the quantification of angelicin-DNA monoadducts using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Angelicin

  • Calf thymus DNA

  • UVA irradiation source (e.g., 365 nm lamp)

  • Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reference standards for unmodified nucleosides and, if available, purified angelicin-thymine adducts

Procedure:

  • Sample Preparation: Prepare a solution of calf thymus DNA (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Add angelicin to the desired final concentration (e.g., 10-50 µM).

  • UVA Irradiation: Irradiate the DNA-angelicin solution with a calibrated UVA light source at a controlled temperature. The irradiation time and intensity should be optimized based on the desired level of adduct formation. A non-irradiated sample should be prepared as a control.

  • DNA Precipitation and Digestion: Precipitate the DNA using ethanol (B145695) to remove unbound angelicin. Resuspend the DNA pellet in a digestion buffer and treat with an enzymatic cocktail to hydrolyze the DNA into individual nucleosides.

  • HPLC Analysis:

    • Inject the digested sample onto the C18 column.

    • Elute the nucleosides using a gradient of an aqueous mobile phase (e.g., 0.1% TFA in water) and an organic mobile phase (e.g., 0.1% TFA in ACN).

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for nucleosides and a longer wavelength for the adduct).

  • Quantification: Identify the peak corresponding to the angelicin-DNA adduct based on its retention time relative to standards. Quantify the amount of the adduct by integrating the peak area and comparing it to a calibration curve generated with a known amount of a standard adduct or by relating it to the area of the unmodified nucleoside peaks.

Measurement of Singlet Oxygen Quantum Yield

This protocol describes the indirect determination of the singlet oxygen quantum yield (ΦΔ) of angelicin using a chemical trap, 1,3-diphenylisobenzofuran (B146845) (DPBF).

Materials:

  • Angelicin

  • 1,3-Diphenylisobenzofuran (DPBF)

  • A reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal)

  • Spectrophotometer or fluorometer

  • Light source for irradiation (monochromatic or filtered)

  • Suitable solvent (e.g., a solvent in which both angelicin and DPBF are soluble and stable)

Procedure:

  • Solution Preparation: Prepare solutions of angelicin, the reference photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar (typically between 0.05 and 0.1).

  • Irradiation and Monitoring:

    • Place a solution containing the photosensitizer (either angelicin or the reference) and DPBF in a cuvette.

    • Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.

    • At regular time intervals, measure the decrease in the absorbance or fluorescence of DPBF, which is consumed upon reaction with singlet oxygen.

  • Data Analysis:

    • Plot the change in DPBF concentration (or a property proportional to it, like absorbance) as a function of irradiation time for both angelicin and the reference photosensitizer.

    • The initial rate of DPBF consumption is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield of angelicin (ΦΔ, Ang) can be calculated using the following equation: ΦΔ, Ang = ΦΔ, Ref * (kAng / kRef) * (Iabs, Ref / Iabs, Ang) where:

      • ΦΔ, Ref is the singlet oxygen quantum yield of the reference.

      • kAng and kRef are the initial rates of DPBF consumption for angelicin and the reference, respectively.

      • Iabs, Ang and Iabs, Ref are the rates of light absorption by angelicin and the reference, respectively.

Impact on Cellular Signaling Pathways

Photoactivated angelicin can induce cellular stress, leading to the modulation of various signaling pathways that are crucial for cell survival, proliferation, and inflammation. The following diagrams, generated using the DOT language, illustrate the key pathways affected by angelicin.

Angelicin-Induced Apoptosis

Photoactivated angelicin can trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This is a key mechanism for its anti-cancer effects.

Angelicin_Apoptosis_Pathway Angelicin_UVA Angelicin + UVA DNA_Damage DNA Monoadducts Angelicin_UVA->DNA_Damage Cellular_Stress Cellular Stress DNA_Damage->Cellular_Stress Bcl2_Family Bcl-2 Family Modulation Cellular_Stress->Bcl2_Family Bcl2_down Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic)↓ Bcl2_Family->Bcl2_down Mitochondrion Mitochondrion Bcl2_down->Mitochondrion inhibition of inhibition Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Angelicin_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_p65_p50 IκBα p65 p50 IKK->IkB_p65_p50 phosphorylates IκBα IkB_p p-IκBα IkB_p65_p50->IkB_p p65_p50 p65/p50 IkB_p65_p50->p65_p50 releases p65/p50 Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Angelicin Angelicin Angelicin->IKK Angelicin->IkB_p

References

Angelicin's Molecular Maze: A Technical Guide to its Structure-Activity Relationship for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the furocoumarin angelicin (B190584) reveals a complex interplay between its chemical structure and diverse biological activities. From its anti-inflammatory and anticancer properties to its photocytotoxic potential, the therapeutic promise of angelicin and its derivatives is intricately linked to the nature and position of substituents on its core scaffold. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of angelicin, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and drug development professionals in harnessing its potential.

Angelicin, a naturally occurring angular furocoumarin, has garnered significant scientific interest due to its broad spectrum of pharmacological effects. Its planar tricyclic structure allows it to intercalate into DNA, a mechanism central to its phototoxicity.[1][2] However, its biological activity extends beyond light-activated effects, with studies demonstrating its ability to modulate key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and to induce apoptosis in cancer cells.[3][4] Understanding the relationship between the molecular architecture of angelicin derivatives and their biological efficacy is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.

Structure-Activity Relationship Insights

The biological activity of angelicin can be significantly modified by the introduction of various substituents at different positions on its furocoumarin core. These modifications influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets.

Anticancer Activity

The anticancer effects of angelicin are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. SAR studies have shown that substitutions on the angelicin scaffold can profoundly impact its cytotoxicity against various cancer cell lines. For instance, the introduction of a phenyl group at the 4-position and a methyl group at the 6-position of the angelicin core has been shown to enhance its F508del CFTR rescue ability, a key target in cystic fibrosis research, while exhibiting low cytotoxicity.[1]

Anti-inflammatory Activity

Angelicin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.[3] The substitution pattern on the angelicin molecule can influence its inhibitory potency. For example, a derivative of angelicin, 4,6,4'-trimethylangelicin (TMA), has shown inhibitory effects on the interaction between NF-κB and DNA.[6]

Photocytotoxicity

Upon activation by UVA light, angelicin can form monoadducts with the pyrimidine (B1678525) bases of DNA, leading to phototoxicity.[6] This property has been explored for photochemotherapy. The photocytotoxic potential of angelicin derivatives is highly dependent on their substitution pattern. While some substitutions can enhance this activity, others can virtually eliminate it, offering a strategy to separate the phototoxic effects from other biological activities.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of angelicin and its derivatives from various studies. This allows for a comparative analysis of the structure-activity relationships.

DerivativeCell LineActivityIC50 (µM)Reference
AngelicinMHV-68 infected cellsAntiviral28.95[7]
AngelicinHL-60Photocytotoxicity0.9[7]
AngelicinHepG2Anticancer~50-100[2]
AngelicinHuh-7Anticancer~50-100[2]
AngelicinMG63 (Osteosarcoma)Apoptosis InductionDose-dependent increase[6]
4-phenylderivative 12-F508del CFTR rescue-[1]
6-phenylderivative 25-F508del CFTR rescue-[1]

Table 1: Anticancer and Antiviral Activity of Angelicin and its Derivatives. This table highlights the half-maximal inhibitory concentrations (IC50) of angelicin and some of its derivatives against various cell lines and viruses.

DerivativePathwayEffectReference
AngelicinNF-κBInhibition of phosphorylation and nuclear translocation[3][4]
Angelicinp38 MAPKInhibition of phosphorylation[3][4]
AngelicinJNKInhibition of phosphorylation[3][4]
4,6,4'-trimethylangelicinNF-κB/DNA interactionSuppression[6]

Table 2: Anti-inflammatory Activity of Angelicin and its Derivatives. This table summarizes the inhibitory effects of angelicin and its derivatives on key inflammatory signaling pathways.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by angelicin, the following diagrams have been generated using the DOT language for Graphviz.

angelicin_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Angelicin Derivative Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity apoptosis Apoptosis Assay (TUNEL) cytotoxicity->apoptosis pathway_analysis Pathway Analysis (Western Blot) apoptosis->pathway_analysis tubulin Tubulin Polymerization Assay pathway_analysis->tubulin ic50 IC50 Determination tubulin->ic50 sar SAR Analysis ic50->sar

Experimental Workflow for Angelicin SAR Studies.

nf_kb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene Pro-inflammatory Gene Transcription nucleus->gene activates angelicin Angelicin angelicin->ikk inhibits

Angelicin's Inhibition of the NF-κB Signaling Pathway.

mapk_pathway stimuli Stress/Inflammatory Stimuli mapkkk MAPKKK stimuli->mapkkk mapkk MAPKK mapkkk->mapkk phosphorylates p38 p38 mapkk->p38 phosphorylates jnk JNK mapkk->jnk phosphorylates downstream Downstream Effects (Inflammation, Apoptosis) p38->downstream jnk->downstream angelicin Angelicin angelicin->p38 inhibits phosphorylation angelicin->jnk inhibits phosphorylation

Angelicin's Modulation of the MAPK Signaling Pathway.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. To this end, detailed protocols for key experiments cited in the study of angelicin's bioactivity are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Angelicin or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of angelicin or its derivatives and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

  • Fluorescence microscope

Procedure:

  • Treat cells with angelicin or its derivatives to induce apoptosis.

  • Wash the cells with PBS and fix them with the fixation solution for 1 hour at room temperature.

  • Rinse the cells with PBS and permeabilize them with the permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.

  • Rinse the cells with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.

Western Blotting for NF-κB and MAPK Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for analyzing the activation state of signaling pathways.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with angelicin or its derivatives and/or an appropriate stimulus (e.g., LPS).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

  • Glycerol

  • Angelicin or its derivatives

  • Temperature-controlled spectrophotometer

Procedure:

  • Keep all reagents on ice.

  • In a cuvette, mix the polymerization buffer, glycerol, and the test compound (angelicin derivative or control).

  • Add the purified tubulin to the mixture.

  • Immediately place the cuvette in the spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

The structure-activity relationship of angelicin is a rich and complex field with significant potential for the development of novel therapeutic agents. The information compiled in this guide highlights the critical role of chemical modifications in fine-tuning the biological activity of the angelicin scaffold. By providing a centralized resource of quantitative data, detailed experimental protocols, and visual aids, this document aims to facilitate further research into this promising class of compounds. Future studies should focus on synthesizing and screening a wider array of angelicin derivatives to build a more comprehensive SAR database. This will enable the use of computational modeling and machine learning approaches to predict the biological activity of novel compounds and guide the design of next-generation angelicin-based drugs with improved efficacy and safety profiles for a range of diseases, from cancer to inflammatory disorders.

References

Angelicin's Dichotomy in Apoptosis: A Technical Guide to the Intrinsic and Extrinsic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Angelicin (B190584), a naturally occurring furocoumarin, has garnered significant attention within the scientific community for its potent anti-cancer properties.[1][2] This compound exerts its therapeutic effects primarily through the induction of apoptosis, the body's mechanism of programmed cell death. Notably, angelicin navigates the complex signaling cascades of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning angelicin's pro-apoptotic activity, targeted at researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details common experimental protocols for investigation, and visualizes the core signaling pathways to facilitate a comprehensive understanding of angelicin as a promising therapeutic agent.

Introduction to Apoptosis and Angelicin

Apoptosis is a critical, highly regulated process essential for tissue homeostasis, eliminating damaged or unwanted cells. Its dysregulation is a hallmark of many diseases, including cancer. The process is broadly governed by two principal signaling cascades: the intrinsic and extrinsic pathways. The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria, while the extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors.

Angelicin (Isopsoralen) is an angular furanocoumarin found in various plants, including those of the Apiaceae and Fabaceae families.[4] Unlike its linear isomer, psoralen, angelicin exhibits distinct biological activities, including anti-inflammatory, anti-viral, and potent anti-tumor effects.[5][6] Its anti-cancer efficacy is largely attributed to its ability to activate the apoptotic machinery in various cancer cell lines.[1][2]

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a primary mechanism through which angelicin induces apoptosis, particularly when acting alone.[3][7] This pathway is centered on mitochondrial outer membrane permeabilization (MOMP).

Mechanism of Action: Angelicin treatment instigates a shift in the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are the primary regulators of the intrinsic pathway.[8]

  • Downregulation of Anti-Apoptotic Proteins: Angelicin dose-dependently decreases the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 in cancer cells like the human SH-SY5Y neuroblastoma line.[5][7]

  • Upregulation of Pro-Apoptotic Proteins: Concurrently, it upregulates the expression of pro-apoptotic "executioner" proteins like Bax.[1]

  • Mitochondrial Disruption: The resulting high Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane.[1]

  • Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[5][7]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[7]

G cluster_angelicin Angelicin cluster_mito Mitochondrial Regulation cluster_cytosol Cytosolic Cascade Angelicin Angelicin Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Angelicin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Angelicin->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Permeabilizes Membrane CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Angelicin-Induced Intrinsic Apoptotic Pathway

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway appears to be the dominant mechanism for angelicin acting alone, its role in the extrinsic pathway is primarily as a sensitizer, particularly in cancer cells resistant to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[3][9][10]

Mechanism of Action: Many cancer cells develop resistance to TRAIL by overexpressing anti-apoptotic proteins like Cellular FLICE-like Inhibitory Protein (c-FLIP). Angelicin overcomes this resistance.

  • TRAIL-Receptor Binding: The pathway is initiated when TRAIL binds to its death receptors (DR4/DR5) on the cell surface.

  • DISC Formation: This binding recruits adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).

  • Role of c-FLIP: In resistant cells, c-FLIP is also recruited to the DISC, where it prevents the full activation of pro-caspase-8.

  • Angelicin's Intervention: Angelicin treatment, especially in combination with TRAIL, leads to the post-translational downregulation of c-FLIP expression.[9][10]

  • Caspase-8 Activation: With c-FLIP levels reduced, pro-caspase-8 can be efficiently cleaved and activated within the DISC.

  • Execution Cascade: Activated caspase-8 can then directly cleave and activate the effector caspase-3, leading to apoptosis.[9][11] In some cell types, caspase-8 also cleaves the Bcl-2 family protein Bid into tBid, which then engages the intrinsic pathway, creating crosstalk between the two cascades.

Notably, in some cell lines such as SH-SY5Y, angelicin does not appear to activate the Fas/FasL-mediated extrinsic pathway.[3][7] Its key contribution to extrinsic apoptosis is through the potentiation of TRAIL-induced cell death.[9][10]

G cluster_membrane Cell Membrane cluster_angelicin Angelicin cluster_cytosol Cytosolic Regulation TRAIL TRAIL Ligand DR5 Death Receptor (DR4/DR5) TRAIL->DR5 Binds DISC DISC (FADD, Pro-Caspase-8) DR5->DISC Recruits Casp8 Caspase-8 (Initiator) DISC->Casp8 Activates Angelicin Angelicin cFLIP c-FLIP (Inhibitor) Angelicin->cFLIP Downregulates cFLIP->DISC Inhibits Activation Casp3 Caspase-3 (Effector) Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Angelicin as a TRAIL Sensitizer in the Extrinsic Pathway

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on angelicin's pro-apoptotic effects.

Table 1: Cytotoxicity of Angelicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time (h)Reference
SH-SY5YHuman Neuroblastoma49.56 µM48[1][7]
HL-60Human Promyelocytic Leukemia41.7 µg/ml48[1]
A549Human Lung Carcinoma~50 µM24[1]
CakiHuman Renal Carcinoma>100 µM (alone)24[9]

Table 2: Angelicin-Mediated Modulation of Key Apoptotic Proteins

Cell LineProteinEffectAngelicin ConcentrationObservationReference
SH-SY5YBcl-2, Bcl-xL, Mcl-1Downregulation≥ 30 µMDose-dependent decrease[1][5][7]
SH-SY5YCleaved Caspase-9Upregulation≥ 50 µMDose-dependent increase[1]
SH-SY5YCleaved Caspase-3Upregulation≥ 40 µMDose-dependent increase[1][7]
HL-60Bcl-2Downregulation40-80 µg/mlDose-dependent[1]
HL-60BaxUpregulation40-80 µg/mlDose-dependent[1]
HepG2/Huh-7Cytochrome cUpregulationNot specifiedDose-dependent increase in expression[1]
Cakic-FLIPDownregulation50-100 µM (with TRAIL)Post-translational downregulation[9][10]

Key Experimental Methodologies

Investigating the apoptotic effects of angelicin involves a standard set of cell and molecular biology techniques.

General Experimental Workflow

A typical workflow to characterize the apoptotic pathways induced by a compound like angelicin is outlined below.

G cluster_proteins Target Proteins A Cell Culture (e.g., SH-SY5Y, Caki) B Treat with Angelicin (Dose-response & Time-course) A->B C Cell Viability Assay (MTT / XTT) B->C Determine IC50 D Apoptosis Quantification (Annexin V / PI Flow Cytometry) B->D Confirm Apoptosis E Protein Expression Analysis (Western Blot) B->E F Caspase Activity Assay (Colorimetric/Fluorometric) B->F Measure Enzyme Activity G Data Analysis & Interpretation C->G D->G E->G P1 Bcl-2 Family E->P1 P2 Caspases (3, 8, 9) E->P2 P3 PARP E->P3 P4 c-FLIP E->P4 F->G

Workflow for Investigating Angelicin-Induced Apoptosis
Cell Viability (MTT) Assay

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of angelicin for desired time points (e.g., 24, 48 hours). Include untreated and vehicle controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Detection by Annexin V/PI Staining

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[12][13] Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer membrane of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with angelicin as described above.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[14]

    • Viable: Annexin V(-) / PI(-)

    • Early Apoptotic: Annexin V(+) / PI(-)

    • Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

Western Blot Analysis

Principle: Detects specific proteins in a sample to determine changes in their expression levels.

Protocol:

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-PARP, anti-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., actin or GAPDH).

Conclusion

Angelicin is a compelling natural compound that effectively induces apoptosis in cancer cells through multifaceted mechanisms. Its primary mode of action involves the intrinsic pathway, driven by the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase-9/caspase-3 cascade.[5][7] Furthermore, angelicin demonstrates significant therapeutic potential as a sensitizing agent in the extrinsic pathway, capable of overcoming TRAIL resistance in refractory cancers by downregulating the key inhibitor c-FLIP.[9][10] The dual engagement of these apoptotic pathways underscores angelicin's robustness as an anti-cancer agent. Further research, including in vivo studies and exploration of combination therapies, is warranted to fully elucidate its clinical utility and to develop novel strategies for cancer treatment.

References

The Role of Angelicin in the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. Its dysregulation is a hallmark of numerous pathologies, such as chronic inflammatory diseases and cancer, making it a prime target for therapeutic intervention. Angelicin (B190584), a naturally occurring furocoumarin, has emerged as a promising modulator of the NF-κB signaling cascade. This document provides a comprehensive technical overview of Angelicin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in inhibiting the NF-κB pathway for researchers, scientists, and professionals in drug development.

The NF-κB Signaling Pathway: A Canonical Overview

Under basal conditions, NF-κB dimers, typically a heterodimer of p65 (RelA) and p50 subunits, are sequestered in the cytoplasm in an inactive state through their association with inhibitor of κB (IκB) proteins, most notably IκBα.[1] A multitude of stimuli, including pro-inflammatory cytokines like TNF-α, lipopolysaccharides (LPS), and viral or bacterial antigens, can trigger the canonical NF-κB pathway.[1][2] This activation converges on the IκB kinase (IKK) complex, which subsequently phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][3] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, facilitating their rapid translocation into the nucleus.[1] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter or enhancer regions of target genes, initiating the transcription of hundreds of genes involved in inflammation and immunity, such as those for TNF-α, IL-6, and IL-8.[4][5]

Angelicin's Mechanism of Action on NF-κB Signaling

Angelicin exerts its anti-inflammatory effects primarily by intervening at critical phosphorylation steps within the canonical NF-κB pathway.[4][6] Research has demonstrated that Angelicin actively blocks the phosphorylation of both the inhibitor IκBα and the p65 subunit of NF-κB.[6][7][8] By inhibiting the phosphorylation of IκBα, Angelicin prevents its degradation, thereby keeping the NF-κB complex sequestered in the cytoplasm and blocking its nuclear translocation.[6] Furthermore, the inhibition of p65 phosphorylation directly impedes the transcriptional activity of the NF-κB complex, providing a dual-level blockade of the pathway. This inhibitory action ultimately suppresses the production of NF-κB-dependent pro-inflammatory cytokines and mediators.[4][7]

Angelicin_NFkB_Pathway Angelicin's Mechanism of NF-κB Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Angelicin Angelicin Angelicin->IKK Inhibits Phosphorylation DNA κB DNA Sites p65_p50_nuc->DNA Binds Transcription Gene Transcription (TNF-α, IL-6, etc.) DNA->Transcription Initiates

Caption: Angelicin inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Quantitative Analysis of Angelicin's Efficacy

The inhibitory effects of Angelicin on the NF-κB pathway and downstream inflammatory responses have been quantified across various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Effects of Angelicin on NF-κB Signaling and Inflammatory Markers
Cell Line Stimulus Angelicin Conc. Target Measured Observed Effect
RAW 264.7 MacrophagesLPSNot specifiedTNF-α, IL-6 ProductionMarked downregulation of cytokine levels.[4]
MDA-MB-231 (TNBC)-100 µMCyclin B1, cdc2Reduced protein expression, leading to G2/M arrest.[9]
MDA-MB-231 (TNBC)-150 µMCell Migration/InvasionInhibition of migration and invasion.[9]
MDA-MB-231 (TNBC)-150 µMMMP-2 ProteinDownregulation of protein levels.[9]
Osteosarcoma MG63 cells-50-200 µmol/LCell ProliferationDose-dependent decrease in cell viability.[10]
Osteosarcoma MG63 cells-Increasing Conc.Cell MigrationDose-dependent inhibition of wound healing.[10]
RAW264.7RANKL5, 10, 20 µMp-NF-κB, NFATc1, c-FosDecreased protein expression.[11]
Table 2: In Vivo Effects of Angelicin on NF-κB-Mediated Inflammation
Animal Model Condition Angelicin Treatment Observed Effect
MiceLPS-induced Acute Lung InjuryPretreatment (dose not specified)Blocked phosphorylation of IκBα and NF-κBp65; downregulated TNF-α and IL-6.[4]
Asthmatic MiceOvalbumin (OVA) ChallengePretreatment (dose not specified)Inhibited production of IL-4, IL-5, IL-13; decreased phosphorylation of p65 and IκB.[6][7]
Ovariectomized RatsOsteoporosisNot specifiedReduced protein levels of p-NF-κB, NFATc1, and c-Fos in femur tissues.[11]

Key Experimental Methodologies

Validating the inhibitory effect of Angelicin on the NF-κB pathway requires a series of specialized molecular biology techniques. Detailed protocols for these core assays are provided below.

Western Blotting for NF-κB Pathway Proteins

Western blotting is essential for quantifying the levels of total and phosphorylated NF-κB proteins (p65, IκBα) and determining the subcellular localization (cytoplasmic vs. nuclear) of p65.[1][12]

Detailed Protocol:

  • Cell Treatment & Lysis: Culture cells to 80-90% confluency. Pre-treat with various concentrations of Angelicin for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., LPS, TNF-α) for a short period (e.g., 15-60 minutes).

  • Protein Extraction:

    • Total Lysate: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Nuclear/Cytoplasmic Fractionation: Lyse cells using a hypotonic buffer to release cytoplasmic contents.[13] Centrifuge to pellet nuclei. Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.[13]

  • Protein Quantification: Determine protein concentration of all lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65 (Ser536), p65, p-IκBα, IκBα, β-actin (cytoplasmic loading control), and Lamin B1 (nuclear loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.[13]

  • Analysis: Quantify band intensity using densitometry software and normalize target protein levels to the appropriate loading control.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Separation) C->D E Membrane Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% Milk/BSA) E->F G Primary Antibody Incubation (p-p65, etc.) F->G H Secondary Antibody Incubation (HRP) G->H I ECL Detection & Imaging H->I J Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western Blot analysis of NF-κB pathway proteins.
NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity. It relies on cells transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[14][15]

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well opaque plate at an appropriate density (e.g., 3x10^5 cells/well) and allow them to adhere overnight.[14]

  • Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent like PEI or Lipofectamine.[14] Allow 24 hours for plasmid expression.

  • Treatment: Pre-treat the transfected cells with Angelicin for 1-2 hours. Subsequently, stimulate with an NF-κB activator (e.g., TNF-α, PMA) for 6-24 hours.[16]

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[15]

  • Luminescence Reading:

    • Transfer 10-20 µL of cell lysate to a new opaque 96-well plate.

    • Use a dual-luciferase assay system. First, inject the firefly luciferase substrate and measure the luminescence using a plate-reading luminometer.[15]

    • Next, inject the Stop & Glo® reagent (or equivalent) to quench the firefly signal and activate the Renilla luciferase signal. Measure the second luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in Angelicin-treated groups to the stimulated control to determine the percentage of inhibition.

Luciferase_Assay_Workflow NF-κB Luciferase Reporter Assay Workflow A Seed Cells (96-well plate) B Co-transfect Plasmids (NF-κB-Luc + Control) A->B C Incubate (24h) B->C D Treat Cells (Angelicin ± Stimulus) C->D E Incubate (6-24h) D->E F Lyse Cells E->F G Measure Luminescence (Firefly & Renilla) F->G H Normalize Data & Calculate Inhibition G->H

Caption: Workflow for quantifying NF-κB transcriptional activity via luciferase reporter assay.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to detect the specific DNA-binding activity of transcription factors in nuclear extracts.[17] It provides a direct assessment of active, DNA-binding-capable NF-κB.

Detailed Protocol:

  • Nuclear Protein Extraction: Treat cells with Angelicin and/or a stimulus as described for Western blotting. Extract nuclear proteins using a nuclear/cytoplasmic fractionation kit.[18] Quantify protein concentration.

  • Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').[18] Label the probe with a radioactive (³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: In a small volume, incubate 5-10 µg of nuclear extract with the labeled probe for 20-30 minutes at room temperature in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[18]

    • Specificity Controls: For competition assays, add a 50-100 fold excess of unlabeled ("cold") probe to a reaction to ensure binding specificity.

    • Supershift Assay: To identify the specific NF-κB subunits in the complex, add an antibody against p65 or p50 to the reaction. A successful supershift results in a further retarded band on the gel.[19]

  • Non-Denaturing Gel Electrophoresis: Load the reaction mixtures onto a 5-6% non-denaturing polyacrylamide gel. Run the gel at a low voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.[18]

  • Detection:

    • Radioactive Probe: Dry the gel and expose it to X-ray film (autoradiography).

    • Biotinylated Probe: Transfer the DNA from the gel to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[18]

  • Analysis: The presence of a "shifted" band (slower migration than the free probe) indicates NF-κB DNA-binding activity. A reduction in the intensity of this band in Angelicin-treated samples indicates inhibition.

EMSA_Workflow Electrophoretic Mobility Shift Assay (EMSA) Workflow A Cell Treatment & Nuclear Extraction C Binding Reaction (Extract + Probe) A->C B Label DNA Probe (Biotin or ³²P) B->C D Non-Denaturing PAGE C->D E Transfer to Membrane (for Biotin) D->E F Detection (Chemiluminescence/Autoradiography) D->F for ³²P E->F G Analyze Shifted Bands F->G

Caption: Key steps in performing an EMSA to detect NF-κB DNA-binding activity.

Therapeutic Implications and Future Directions

The demonstrated ability of Angelicin to inhibit the NF-κB signaling pathway positions it as a compelling candidate for drug development in several therapeutic areas.[20]

  • Anti-Inflammatory Therapy: By suppressing the production of key inflammatory cytokines, Angelicin shows potential for treating chronic inflammatory conditions such as asthma, inflammatory bowel disease, and sepsis-induced organ injury.[4][6][7]

  • Oncology: Constitutive NF-κB activation is a known driver of tumor progression, metastasis, and resistance to chemotherapy in various cancers.[2][3] Angelicin's inhibitory action on this pathway suggests its potential use as an adjunct therapy to enhance the efficacy of conventional cancer treatments or as a standalone agent in NF-κB-addicted malignancies.[9][10]

  • Neuroprotection: Neuroinflammation, often driven by NF-κB activation in microglia, is implicated in neurodegenerative diseases. Angelicin's anti-inflammatory properties may offer a neuroprotective strategy.[7]

Future research should focus on optimizing Angelicin's pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, exploring novel drug delivery systems, and conducting rigorous preclinical and clinical trials to validate its therapeutic efficacy and safety in various disease models.

References

Angelicin's Modulatory Effects on the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Angelicin (B190584), a naturally occurring furocoumarin, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and pro-osteogenic effects.[1][2] A critical mechanism underlying these functions is its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, comprising cascades like JNK, p38, and ERK, is a central regulator of cellular processes such as proliferation, inflammation, and apoptosis. This technical guide provides an in-depth analysis of angelicin's context-dependent effects on the MAPK pathway, supported by quantitative data summaries, detailed experimental protocols, and visual diagrams to elucidate its complex mode of action for researchers and drug development professionals.

Introduction to Angelicin

Angelicin (Isopsoralen) is a furocoumarin found in various plants, including the fruits of Psoralea corylifolia L.[3] Structurally related to psoralen, angelicin can form monoadducts with DNA, resulting in lower phototoxicity compared to its more studied counterpart.[4] Its biological potential is vast, with demonstrated anti-cancer properties against multiple cell lines, anti-inflammatory activity in respiratory and neurodegenerative models, and pro-osteogenic and pro-chondrogenic effects.[1][2][4] Many of these therapeutic effects are mediated through its modulation of key intracellular signaling pathways, most notably the MAPK and NF-κB pathways.[1][5][6]

The MAPK Signaling Pathway: An Overview

The MAPK pathways are a series of evolutionarily conserved signaling cascades that convert extracellular stimuli into a wide range of cellular responses. In mammals, there are three major, well-characterized MAPK subfamilies:

  • c-Jun N-terminal Kinases (JNKs): Primarily activated by stress stimuli, such as inflammatory cytokines and UV radiation, JNKs are critically involved in regulating apoptosis and inflammation.

  • p38 MAPKs: Similar to JNKs, the p38 pathway responds to stress and inflammatory signals and plays a crucial role in cytokine production and apoptosis.

  • Extracellular signal-Regulated Kinases (ERKs): The ERK pathway is most commonly associated with growth factors and mitogens, regulating cell proliferation, differentiation, and survival.

Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions, making them prime targets for therapeutic intervention.

Angelicin's Dichotomous Interaction with the MAPK Pathway

Angelicin's effect on the MAPK pathway is not uniform; it is highly dependent on the cellular context and the nature of the stimulus. It can act as either an inhibitor or an activator, leading to distinct physiological outcomes.

Anti-inflammatory Effects via MAPK Inhibition

In the context of inflammation, angelicin primarily functions as an inhibitor of the stress-activated MAPK pathways. In models of lipopolysaccharide (LPS)-induced acute lung injury and sepsis, angelicin has been shown to block the phosphorylation of both p38 MAPK and JNK.[1][3] This inhibition prevents the downstream activation of inflammatory responses, leading to a marked decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] Notably, in these inflammatory models, the ERK pathway, which is more involved in cell growth, was not inhibited by angelicin.[1] This selective targeting underscores its potential as a specific anti-inflammatory agent.

G cluster_membrane cluster_cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 Stimulus->p38 JNK JNK Stimulus->JNK ERK ERK Stimulus->ERK p_p38 p-p38 p38->p_p38 P p_JNK p-JNK JNK->p_JNK P p_ERK p-ERK ERK->p_ERK P Inflammation Inflammatory Response (Cytokine Production) p_p38->Inflammation p_JNK->Inflammation Angelicin Angelicin Angelicin->p_p38 Angelicin->p_JNK

Caption: Angelicin's anti-inflammatory action via MAPK inhibition.
Pro-apoptotic Effects in Cancer via MAPK Activation

In contrast to its role in inflammation, angelicin exhibits different effects in certain cancer cell lines. In human lung cancer A549 cells, treatment with angelicin leads to an increase in the phosphorylation of JNK and ERK1/2, while the phosphorylation of p38 remains unchanged.[1][4] The activation of JNK is often associated with the upregulation of pro-apoptotic genes, while sustained ERK activation can also trigger cell death pathways.[1] This suggests that in specific cancer contexts, angelicin can hijack the MAPK pathway to induce apoptosis. This effect is highly cell-type specific, as the MAPK pathway was reportedly unaffected by angelicin in SH-SY5Y neuroblastoma cells.[1][4]

G cluster_cytoplasm Angelicin Angelicin p38 p38 JNK JNK Angelicin->JNK ERK ERK Angelicin->ERK p_p38 p-p38 (No Change) p38->p_p38 P p_JNK p-JNK JNK->p_JNK P p_ERK p-ERK ERK->p_ERK P Apoptosis Apoptosis p_JNK->Apoptosis p_ERK->Apoptosis

Caption: Angelicin's pro-apoptotic action via MAPK activation.

Summary of Angelicin's Effects on MAPK Phosphorylation

The following table summarizes the observed effects of angelicin on the phosphorylation status of key MAPK components across different experimental models.

Model / Cell LineStimulusEffect on p-p38Effect on p-JNKEffect on p-ERK1/2Observed OutcomeReference
RAW 264.7 MacrophagesLPSInhibitionInhibitionNo significant inhibitionAnti-inflammatory[3]
Acute Lung Injury (ALI) MiceLPSInhibitionInhibitionNot reportedAnti-inflammatory[1][3]
A549 Human Lung CarcinomaAngelicinNo ChangeActivation (Increase)Activation (Increase)Pro-apoptotic[1][4]
SH-SY5Y NeuroblastomaAngelicinNo ChangeNo ChangeNo ChangeApoptosis (MAPK-independent)[1][4]
Oral Squamous Cell Carcinoma (OSCC)AngelicinDownregulationDownregulationDownregulationAnti-tumor (via DUSP6)[7]

Key Experimental Protocols

Investigating the impact of angelicin on the MAPK pathway predominantly involves cell culture-based assays coupled with immunodetection techniques like Western blotting.

General Experimental Workflow

The workflow for assessing MAPK activation involves a series of sequential steps from cell preparation to data analysis.

G A 1. Cell Culture (e.g., RAW 264.7, A549) B 2. Treatment (Angelicin +/- Stimulus) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Detection & Analysis (Chemiluminescence & Densitometry) G->H

Caption: Standard workflow for Western Blot analysis of MAPK.
Detailed Protocol: Western Blotting for Phosphorylated MAPK Components

This protocol provides a detailed methodology for detecting changes in the phosphorylation of p38, JNK, and ERK in response to angelicin treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., RAW 264.7 for inflammation studies, A549 for cancer studies) at a density to achieve 60-70% confluency on the day of the experiment.[8]

  • For inflammation models, pre-treat cells with desired concentrations of angelicin for 1 hour before stimulating with an agonist like LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).[3]

  • For cancer models, treat cells with angelicin at various concentrations for a longer duration (e.g., 24-48 hours).

2. Cell Lysis:

  • Aspirate the culture medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[9] Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[8]

  • Normalize all samples to the same concentration using the lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%).[8][10]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[8]

5. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20, TBST).[10]

  • Incubate the membrane overnight at 4°C with gentle agitation with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38, anti-phospho-JNK, or anti-phospho-ERK), diluted in blocking buffer.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane using a stripping buffer and re-probe with an antibody against the total form of the protein (e.g., anti-total-p38) or a loading control like β-actin or GAPDH.[8][11]

  • Quantify band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein or the loading control.

Conclusion and Future Directions

Angelicin exerts a complex, dual-modulatory role on the MAPK signaling pathway. In inflammatory settings, it acts as a specific inhibitor of the p38 and JNK cascades, mitigating inflammatory responses. Conversely, in certain cancer cells, it can promote apoptosis by activating these same pathways. This context-dependent activity highlights angelicin as a promising scaffold for the development of targeted therapeutics.

Future research should focus on:

  • Upstream Mechanisms: Identifying the direct molecular targets of angelicin that lead to the differential modulation of MAPK signaling in various cell types.

  • In Vivo Efficacy: Expanding on the existing in vivo studies to validate the anti-cancer and anti-inflammatory effects in more complex animal models.

  • Pharmacokinetics and Delivery: Optimizing the bioavailability and targeted delivery of angelicin to enhance its therapeutic efficacy and minimize potential off-target effects.

By further elucidating its precise mechanisms of action, the full therapeutic potential of angelicin can be realized for a range of debilitating human diseases.

References

Angelicin: A Potential Therapeutic Avenue for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a growing global health challenge characterized by the progressive loss of neuronal structure and function. A key pathological feature of these conditions is chronic neuroinflammation, which contributes to neuronal damage and disease progression. Angelicin (B190584), a naturally occurring furocoumarin, has emerged as a compound of interest in neurodegenerative disease research due to its demonstrated anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current research on angelicin's potential in this field, focusing on its mechanisms of action, relevant signaling pathways, and the experimental models used to evaluate its efficacy.

Core Mechanisms of Action

Angelicin exerts its neuroprotective effects primarily through the modulation of inflammatory and oxidative stress pathways. Brain inflammation is a critical factor in the pathogenesis of numerous neurodegenerative disorders.[1] Angelicin has demonstrated significant anti-inflammatory activity by targeting key signaling cascades involved in the inflammatory response.[1][2]

Anti-inflammatory Effects

The primary anti-inflammatory mechanism of angelicin involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] Angelicin has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4]

Angelicin also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical regulator of inflammation.[4] Specifically, it has been observed to inhibit the phosphorylation of p38 MAPK and JNK, further contributing to the suppression of inflammatory responses.[4]

Neuroprotective Effects

Beyond its anti-inflammatory properties, angelicin exhibits direct neuroprotective effects. It has been shown to reduce the damage caused by oxidative stress, a common feature in neurodegenerative diseases.[1] In models using HT22 mouse hippocampal cells, angelicin attenuates neuronal cell damage induced by hydrogen peroxide (H₂O₂).[1] This suggests that angelicin may help protect neurons from the toxic effects of reactive oxygen species (ROS) that accumulate during neurodegeneration.

Quantitative Data on Angelicin's Efficacy

A comprehensive review of the current literature reveals a notable gap in specific quantitative data for angelicin's efficacy in neurodegenerative disease models. While qualitative effects are reported, precise dose-response data and IC50 values are not consistently available. The following tables summarize the types of quantitative data that are crucial for evaluating angelicin's potential and highlight the current data gaps.

In Vitro Anti-inflammatory and Neuroprotective Effects
AssayCell LineStimulantAngelicin Concentration(s)Outcome MeasureQuantitative ResultReference
Nitric Oxide (NO) Production BV2 MicrogliaLPSData not availableNO levelData not available
TNF-α Production RAW 264.7 MacrophagesLPSData not availableTNF-α level"Markedly downregulated"[4]
IL-6 Production RAW 264.7 MacrophagesLPSData not availableIL-6 level"Markedly downregulated"[4]
Cell Viability HT22 Hippocampal CellsH₂O₂Data not available% Cell ViabilityData not available
In Vitro Effects on Protein Aggregation
AssayProteinAngelicin Concentration(s)Outcome MeasureQuantitative ResultReference
Thioflavin T (ThT) Assay α-SynucleinData not available% Aggregation InhibitionData not available
Thioflavin T (ThT) Assay Amyloid-βData not available% Aggregation InhibitionData not available
Western Blot Phospho-TauData not availableFold change in p-TauData not available
In Vivo Neuroprotective and Cognitive Effects
Animal ModelTreatmentAngelicin DosageBehavioral TestOutcome MeasureQuantitative ResultReference
LPS-induced Acute Lung Injury (as a model of inflammation) Pre-treatmentData not availableN/ATNF-α, IL-6 in BALF"Markedly downregulated"[4]
Mouse model of neurodegeneration Data not availableData not availableMorris Water MazeEscape Latency (s)Data not available
Mouse model of neurodegeneration Data not availableData not availableMorris Water MazeTime in Target Quadrant (%)Data not available

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Angelicin's Inhibition of the NF-κB Signaling Pathway

angelicin_nfkb_pathway cluster_nfkb_complex Cytoplasmic Complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Angelicin Angelicin Angelicin->IKK Inhibits

Angelicin's Inhibition of the NF-κB Pathway.
Angelicin's Modulation of the MAPK Signaling Pathway

angelicin_mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 p_p38->AP1 Activates p_JNK->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation Transcription Angelicin Angelicin Angelicin->p38 Inhibits Phosphorylation Angelicin->JNK Inhibits Phosphorylation

Angelicin's Modulation of the MAPK Pathway.
Experimental Workflow for In Vitro Anti-inflammatory Assay

invitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed BV2 Microglia incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with Angelicin (various concentrations) incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Griess Assay for NO collect->griess elisa ELISA for TNF-α, IL-6 collect->elisa

In Vitro Anti-inflammatory Assay Workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the research of angelicin and other neuroprotective compounds. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

In Vitro Anti-Neuroinflammatory Activity Assay
  • Cell Line: BV2 murine microglia or RAW 264.7 murine macrophages.

  • Objective: To determine the effect of angelicin on the production of inflammatory mediators.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of angelicin (or vehicle control) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Nitric Oxide (NO) Measurement:

      • Collect 100 µL of the cell culture supernatant.

      • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader. A sodium nitrite (B80452) standard curve should be used for quantification.

    • Cytokine Measurement (TNF-α, IL-6):

      • Collect the cell culture supernatant.

      • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for NF-κB and MAPK Signaling
  • Cell Line: BV2 or RAW 264.7 cells.

  • Objective: To assess the effect of angelicin on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • Protocol:

    • Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere for 24 hours.

    • Pre-treat with angelicin for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Thioflavin T (ThT) Assay for Protein Aggregation
  • Proteins: Recombinant α-synuclein or amyloid-β (1-42).

  • Objective: To evaluate the effect of angelicin on the fibrillization of key proteins implicated in neurodegenerative diseases.

  • Protocol:

    • Prepare a stock solution of the protein (e.g., 100 µM α-synuclein monomer) in an appropriate buffer (e.g., PBS, pH 7.4).

    • In a 96-well black, clear-bottom plate, combine the protein solution with various concentrations of angelicin and a Thioflavin T solution (final concentration typically 10-25 µM).

    • To initiate aggregation, pre-formed fibrils (seeds) can be added to the wells.

    • Seal the plate and incubate it in a plate reader with shaking at 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~450 nm and emission at ~485 nm.

    • Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the final fluorescence values of angelicin-treated samples to the vehicle control.

Morris Water Maze for Cognitive Assessment
  • Animal Model: Transgenic mouse model of a neurodegenerative disease (e.g., 5xFAD for Alzheimer's) or a chemically induced model.

  • Objective: To assess the effect of angelicin on spatial learning and memory.

  • Protocol:

    • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.

    • Acquisition Phase (e.g., 5 days):

      • Each mouse undergoes four trials per day.

      • For each trial, the mouse is placed in the water facing the wall at one of four starting positions.

      • The mouse is allowed to swim and find the hidden platform for a maximum of 60 or 90 seconds.

      • If the mouse finds the platform, it is allowed to stay there for 15-30 seconds. If it fails to find the platform within the time limit, it is gently guided to it.

      • The escape latency (time to find the platform) and path length are recorded using a video tracking system.

    • Probe Trial (e.g., on day 6):

      • The platform is removed from the pool.

      • The mouse is allowed to swim freely for 60 seconds.

      • The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded.

    • Drug Administration: Angelicin (at various dosages) or vehicle is administered to the mice throughout the training and testing period (e.g., via oral gavage or intraperitoneal injection).

Conclusion and Future Directions

The existing body of research strongly suggests that angelicin holds promise as a therapeutic candidate for neurodegenerative diseases. Its ability to mitigate neuroinflammation through the inhibition of the NF-κB and MAPK signaling pathways, as well as its potential to protect neurons from oxidative stress, addresses key pathological mechanisms in these disorders.

However, to advance angelicin from a promising compound to a viable therapeutic agent, several critical research gaps need to be addressed. There is a pressing need for studies that provide robust quantitative data on its efficacy, including dose-response relationships and IC50 values in relevant cellular and animal models. Furthermore, investigations into its effects on the aggregation of key pathological proteins such as α-synuclein, amyloid-β, and tau are essential.

Future research should focus on:

  • Conducting comprehensive dose-response studies to determine the optimal therapeutic window for angelicin.

  • Evaluating the efficacy of angelicin in a wider range of animal models that recapitulate different aspects of neurodegenerative diseases.

  • Investigating the pharmacokinetics and blood-brain barrier permeability of angelicin to ensure it can reach its target in the central nervous system.

  • Exploring the potential for synergistic effects when combined with other therapeutic agents.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of angelicin and pave the way for its potential clinical development for the treatment of neurodegenerative diseases. To date, there is no publicly available information on clinical trials involving angelicin for neurodegenerative diseases.

References

Angelicin: A Technical Guide for Furocoumarin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Angelicin (B190584)

Angelicin, a naturally occurring angular furocoumarin, is a compound of significant interest in phytochemical and pharmacological research.[1][2] Structurally isomeric to psoralen (B192213), angelicin is found in various plant species, notably in the Apiaceae and Fabaceae families.[3] While both angelicin and psoralen are known for their photosensitizing properties, their distinct molecular geometries lead to different biological activities and therapeutic potentials.[4] This guide provides an in-depth overview of angelicin, focusing on its core chemical and biological properties, associated experimental protocols, and mechanisms of action, tailored for researchers initiating studies in the field of furocoumarins.

Core Chemical and Physical Properties

Angelicin, with the chemical formula C₁₁H₆O₃ and a molar mass of 186.166 g·mol⁻¹, presents as pale yellow crystals.[3] Its angular structure, a benzapyran-2-one fused with a furan (B31954) moiety at the 7,8-position, is a key determinant of its biological activity.[3]

PropertyValueReference
IUPAC Name2H-Furo[2,3-h][1]benzopyran-2-one[3]
CAS Number523-50-2[3]
Molar Mass186.166 g·mol⁻¹[3]
Melting Point134 °C[3]
Boiling Point362.6 °C[3]
logP1.97[3]
Maximum Absorption (λmax)300 nm[3]
Solubility10 mM in DMSO[3]

Biological Activities and Efficacy

Angelicin exhibits a broad spectrum of biological activities, making it a versatile molecule for therapeutic investigation. These activities include anti-cancer, anti-inflammatory, pro-osteogenic, and photosensitizing effects.

Anti-Cancer Activity

Angelicin has demonstrated cytotoxic effects against a variety of cancer cell lines. Its primary mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2]

Cell LineActivityIC₅₀ ValueReference
HeLa (Cervical Cancer)Cytotoxicity38.2 µM[5]
SiHa (Cervical Cancer)Cytotoxicity51.2 µM[5]
SH-SY5Y (Neuroblastoma)Cytotoxicity49.56 µM[6]
Murine gammaherpesvirus 68 (MHV-68)Inhibition of RTA gene expression28.95 µM[2]
Anti-Inflammatory Activity

Angelicin exerts anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][7] Pre-treatment with angelicin has been shown to significantly downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.[7]

Pro-Osteogenic and Chondrogenic Effects

Angelicin promotes bone formation by activating key signaling pathways involved in osteoblast differentiation, including the TGF-β/BMP and Wnt/β-catenin pathways.[2] It has been shown to increase the expression of pro-osteogenic markers.[2]

Photosensitizing Activity

Upon exposure to long-wave UV light, angelicin intercalates into DNA and forms monoadducts with pyrimidine (B1678525) bases, primarily thymine.[3][4] This photo-binding inhibits DNA replication and transcription, forming the basis of its use in photochemotherapy.[3] Unlike psoralen, its angular structure prevents the formation of DNA cross-links, resulting in lower phototoxicity.[4]

Signaling Pathways Modulated by Angelicin

Angelicin's diverse biological effects are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

Angelicin inhibits the canonical NF-κB pathway by blocking the phosphorylation of IκBα and the p65 subunit. This prevents the translocation of the p50/p65 heterodimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][8]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkBa->NFkB degradation of IκBα gene Pro-inflammatory Gene Expression NFkB_nuc->gene induces nucleus Nucleus angelicin Angelicin angelicin->IKK inhibits

Caption: Angelicin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Angelicin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of p38 and JNK, while its effect on ERK can be cell-type dependent. This inhibition contributes to its anti-inflammatory and anti-cancer properties.[1][8]

MAPK_Pathway stress Stress Stimuli (e.g., LPS) MAPKKK MAPKKK stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors JNK->transcription_factors ERK->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response angelicin Angelicin angelicin->p38 inhibits phosphorylation angelicin->JNK inhibits phosphorylation

Caption: Angelicin's modulation of the MAPK signaling pathway.

Wnt/β-catenin Signaling Pathway

In the context of osteogenesis, angelicin activates the Wnt/β-catenin pathway. It promotes the expression of β-catenin and its translocation to the nucleus, leading to the transcription of osteogenic genes like Runx2.[9]

Wnt_Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin_nuc β-catenin (Nucleus) beta_catenin->beta_catenin_nuc accumulates and translocates proteasome Proteasome beta_catenin_p->proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds gene Osteogenic Gene Expression (Runx2) TCF_LEF->gene activates angelicin Angelicin angelicin->beta_catenin promotes expression

Caption: Angelicin activates the Wnt/β-catenin pathway in osteogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of angelicin.

DNA Photo-binding Assay

This protocol details the procedure to assess the formation of angelicin-DNA monoadducts upon UV irradiation.

Workflow:

DNA_Photobinding_Workflow prep Prepare DNA and Angelicin Solution mix Mix DNA and Angelicin prep->mix irradiate Irradiate with UVA Light (365 nm) mix->irradiate hydrolyze Enzymatic Hydrolysis of DNA irradiate->hydrolyze analyze Analyze Adducts by HPLC or Mass Spectrometry hydrolyze->analyze Western_Blot_Workflow cell_culture Cell Culture and Angelicin Treatment lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

Angelicin's Impact on Tubulin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin (B190584), a naturally occurring furocoumarin, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects are, in part, attributed to its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This technical guide provides an in-depth overview of the current understanding of angelicin's interaction with tubulin, detailing its quantitative effects, the experimental protocols used to elucidate these effects, and the downstream signaling pathways triggered by this interaction, leading to cell cycle arrest and apoptosis.

Quantitative Analysis of Angelicin's Effect on Tubulin Polymerization

Angelicin has been identified as a potent inhibitor of tubulin polymerization. It is believed to exert this effect by binding to the colchicine (B1669291) site on β-tublin.[1][2][3] The following table summarizes the key quantitative data regarding angelicin's inhibitory activity.

ParameterValueCell Line / SystemReference
Tubulin Polymerization Inhibition
IC507.92 ± 1.9 μMIn vitro[1]
Inhibition Percentage57.1 ± 6.3%In vitro[1]
Binding Affinity
Rank Score Match with Colchicine Binding Residues-53.19 ± 0.88 kcal/molIn silico[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of angelicin on tubulin polymerization and its cellular consequences.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Angelicin stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare the tubulin polymerization mixture on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Prepare serial dilutions of angelicin in General Tubulin Buffer at 10x the final desired concentration.

  • Add 10 µL of the angelicin dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • To initiate polymerization, add 90 µL of the cold tubulin polymerization mixture to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined by the slope of the linear phase of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the angelicin concentration.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells.

Materials:

  • Cells cultured on glass coverslips

  • Angelicin

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Treat cells with desired concentrations of angelicin or vehicle control for the appropriate duration.

  • Gently wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with angelicin

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of angelicin on tubulin polymerization and its cellular consequences.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_interpretation Interpretation tubulin_purification Tubulin Purification polymerization_assay Tubulin Polymerization Assay tubulin_purification->polymerization_assay data_analysis_invitro Data Analysis (IC50) polymerization_assay->data_analysis_invitro mechanism_elucidation Mechanism of Action Elucidation data_analysis_invitro->mechanism_elucidation cell_culture Cell Culture angelicin_treatment Angelicin Treatment cell_culture->angelicin_treatment immunofluorescence Immunofluorescence angelicin_treatment->immunofluorescence flow_cytometry Flow Cytometry angelicin_treatment->flow_cytometry western_blot Western Blot angelicin_treatment->western_blot microscopy Fluorescence Microscopy immunofluorescence->microscopy cell_cycle_analysis Cell Cycle Analysis flow_cytometry->cell_cycle_analysis protein_expression Protein Expression Analysis western_blot->protein_expression microscopy->mechanism_elucidation cell_cycle_analysis->mechanism_elucidation protein_expression->mechanism_elucidation

Caption: Experimental workflow for studying angelicin's effect on tubulin.

Signaling Pathway of Angelicin-Induced G2/M Arrest and Apoptosis

Angelicin's inhibition of tubulin polymerization triggers a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6] The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This prevents the degradation of Cyclin B1, causing the cell to arrest in mitosis.[7][8][9] Prolonged mitotic arrest can then initiate the mitochondrial or intrinsic pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspase cascades.[1][10][11]

signaling_pathway cluster_entry Cellular Entry & Target cluster_disruption Microtubule Dynamics cluster_arrest Cell Cycle Arrest cluster_apoptosis Apoptosis angelicin Angelicin tubulin β-Tubulin (Colchicine Site) angelicin->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Disruption inhibition->disruption sac Spindle Assembly Checkpoint (SAC) Activation disruption->sac apc APC/C Inhibition sac->apc cyclinB1 Cyclin B1 Accumulation apc->cyclinB1 No Degradation cdc2 Cdc2 Activation cyclinB1->cdc2 g2m_arrest G2/M Phase Arrest cdc2->g2m_arrest mitochondria Mitochondrial Pathway g2m_arrest->mitochondria Prolonged Arrest cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Angelicin's proposed signaling pathway leading to apoptosis.

Conclusion

Angelicin represents a promising scaffold for the development of novel anticancer therapeutics that target microtubule dynamics. Its ability to inhibit tubulin polymerization at the colchicine binding site leads to G2/M cell cycle arrest and the induction of apoptosis through the mitochondrial pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action of angelicin and to develop next-generation tubulin inhibitors. Further investigation into the precise molecular interactions at the binding site and the intricate details of the downstream signaling cascades will be crucial for optimizing the therapeutic potential of angelicin and its derivatives.

References

Understanding Angelicin's Phototoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin (B190584), a naturally occurring angular furocoumarin, exhibits significant phototoxic properties upon activation by ultraviolet A (UVA) radiation. This technical guide provides an in-depth exploration of the core mechanisms underlying angelicin's phototoxicity, intended for researchers, scientists, and professionals in drug development. The primary mechanism involves the formation of monofunctional adducts with pyrimidine (B1678525) bases in DNA, leading to a cascade of cellular events including cell cycle arrest and apoptosis. Unlike its linear isomer psoralen (B192213), angelicin's angular structure sterically hinders the formation of DNA interstrand cross-links, resulting in a comparatively lower level of phototoxicity.[1][2] This document details the photochemical reactions, interactions with biomolecules, and the subsequent cellular signaling pathways activated by angelicin-induced photodamage. Furthermore, it provides a compilation of quantitative data and detailed experimental protocols for the study of angelicin's phototoxic effects.

Introduction

Furocoumarins are a class of organic chemical compounds produced by a variety of plants.[1] Angelicin is an angular furocoumarin, structurally isomeric to the linear psoralen.[1][2] While both are photosensitizing agents, their mechanisms of action and biological consequences differ significantly. Upon exposure to UVA light, both molecules can intercalate into DNA and form covalent adducts with pyrimidine bases.[3] However, the linear geometry of psoralen allows it to form both monoadducts and bifunctional interstrand cross-links (ICLs), whereas the angular structure of angelicin predominantly leads to the formation of monoadducts.[1][2] This fundamental difference in photoreactivity is a key determinant of their respective phototoxic and therapeutic profiles. This guide focuses on the phototoxic properties of angelicin, providing a detailed overview of its molecular interactions and cellular consequences.

Photochemical and Photophysical Properties

Upon absorption of UVA radiation (320-400 nm), angelicin is excited from its ground state to a short-lived singlet excited state. From this state, it can undergo intersystem crossing to a longer-lived triplet excited state. This triplet state is the primary reactive species responsible for the photobiological effects of angelicin.

The main photochemical reactions of triplet-state angelicin include:

  • Type I Reactions: Involving electron transfer, leading to the formation of radical ions.

  • Type II Reactions: Involving energy transfer to molecular oxygen, generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).

  • [2+2] Cycloaddition Reactions: Covalent binding to the 5,6-double bond of pyrimidine bases (primarily thymine) in DNA to form monoadducts.[3]

While angelicin can generate ROS, its phototoxicity is primarily attributed to the formation of DNA monoadducts.

Interaction with Biomolecules

DNA Adduct Formation

The planar structure of angelicin allows it to intercalate between the base pairs of DNA. Following UVA irradiation, the excited angelicin molecule undergoes a [2+2] cycloaddition reaction between its 3,4- or 4',5'-double bond and the 5,6-double bond of a pyrimidine base, most commonly thymine.[3] This results in the formation of a covalent monoadduct. Due to its angular geometry, angelicin cannot form a second adduct with a pyrimidine on the complementary DNA strand, thus preventing the formation of ICLs.

// Nodes Angelicin [label="Angelicin"]; UVA [label="UVA Light (320-400 nm)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ExcitedAngelicin [label="Excited Triplet State Angelicin"]; DNA [label="DNA"]; Monoadduct [label="DNA Monoadduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)"];

// Edges Angelicin -> ExcitedAngelicin [label="Absorption"]; UVA -> ExcitedAngelicin; ExcitedAngelicin -> Monoadduct [label="[2+2] Cycloaddition with Pyrimidines"]; DNA -> Monoadduct; ExcitedAngelicin -> ROS [label="Energy Transfer to O₂"]; } DOT Caption: Angelicin Photoactivation and DNA Adduct Formation.

Interaction with Proteins

Photoactivated angelicin can also react with proteins, although this is less characterized than its interaction with DNA. The interaction can be covalent, potentially leading to the formation of protein-DNA cross-links or protein-protein cross-links. These interactions may contribute to the overall cellular toxicity. Studies have shown that furocoumarins can photo-react with various amino acid residues, but specific protein targets of angelicin photo-adduction require further investigation.

Cellular Responses to Angelicin Phototoxicity

The formation of angelicin-DNA monoadducts triggers a range of cellular responses, primarily aimed at repairing the DNA damage. If the damage is too extensive, these pathways can lead to programmed cell death (apoptosis).

DNA Repair

Angelicin-induced monoadducts are recognized and repaired by the nucleotide excision repair (NER) pathway. The efficiency of this repair process influences the ultimate fate of the cell.

Cell Cycle Arrest

Upon detection of DNA damage, cell cycle checkpoints are activated to halt cell cycle progression. This provides time for the cell to repair the DNA damage before replication or mitosis.

Apoptosis

If the DNA damage is irreparable, the cell may undergo apoptosis. Angelicin-induced apoptosis has been shown to proceed through the intrinsic, mitochondria-mediated pathway. This involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.

// Nodes Monoadduct [label="Angelicin-DNA Monoadduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DamageSensor [label="DNA Damage Recognition"]; CellCycleArrest [label="Cell Cycle Arrest"]; NER [label="Nucleotide Excision Repair (NER)"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation"]; Caspase3 [label="Caspase-3 Activation"]; CellDeath [label="Cell Death"];

// Edges Monoadduct -> DamageSensor; DamageSensor -> CellCycleArrest; DamageSensor -> NER; DamageSensor -> Apoptosis; Apoptosis -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> CellDeath; } DOT Caption: Cellular Response to Angelicin-Induced DNA Damage.

Signaling Pathways Involved in Angelicin Phototoxicity

Several signaling pathways are implicated in the cellular response to angelicin-induced phototoxicity.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the stress-activated p38 and JNK pathways, is activated in response to UVA-induced cellular stress.[4][5] These pathways can have dual roles, either promoting cell survival or inducing apoptosis depending on the cellular context and the extent of the damage. In the context of angelicin phototoxicity, activation of p38 and JNK has been associated with the apoptotic response.[4]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Angelicin has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory properties.[1] However, the precise role of NF-κB in the acute phototoxic response to angelicin is still under investigation.

// Nodes AngelicinUVA [label="Angelicin + UVA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CellularStress [label="Cellular Stress (DNA Damage, ROS)"]; p38 [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AngelicinUVA -> CellularStress; CellularStress -> p38; CellularStress -> JNK; AngelicinUVA -> NFkB; p38 -> Apoptosis; JNK -> Apoptosis; } DOT Caption: Signaling Pathways in Angelicin Phototoxicity.

Quantitative Data

The following tables summarize available quantitative data related to the phototoxicity of angelicin. It is important to note that experimental conditions can significantly influence these values.

Table 1: Photophysical and Photochemical Properties of Angelicin

ParameterValueReference
Maximum UV Absorption300 nm[3]
Molar Mass186.166 g/mol [3]
Intersystem Crossing Lifetime10⁻⁵ s⁻¹[6]

Table 2: Cytotoxicity of Angelicin

Cell LineAssayIC50Experimental ConditionsReference
Human Neuroblastoma (SH-SY5Y)Cell Viability49.56 µM48h incubation
Human Prostate Cancer (PC-3)Growth Inhibition65.2 µM48h incubation
γ-herpesvirus (MHV-68) replicationRTA gene expression28.95 µMNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to study angelicin's phototoxicity.

Photocytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and retain the supravital dye Neutral Red in their lysosomes.

Materials:

  • Cell line of interest (e.g., human keratinocytes, HaCaT)

  • Complete cell culture medium

  • Angelicin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)

  • 96-well cell culture plates

  • UVA light source with a calibrated output

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve approximately 80% confluency on the day of the experiment. Incubate overnight.

  • Treatment: Prepare serial dilutions of angelicin in culture medium. Replace the existing medium with the angelicin-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the cells with angelicin for a specified period (e.g., 1-2 hours).

  • UVA Irradiation: Expose one set of plates to a specific dose of UVA radiation (e.g., 1-10 J/cm²). Keep a duplicate set of plates in the dark as a non-irradiated control.

  • Post-irradiation Incubation: Replace the treatment medium with fresh culture medium and incubate for 24-48 hours.

  • Neutral Red Staining: Replace the culture medium with Neutral Red solution and incubate for 2-3 hours to allow for dye uptake.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS to remove unincorporated dye.

  • Destaining: Add the destain solution to each well and incubate for 10-15 minutes with gentle shaking to extract the dye from the lysosomes.

  • Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of angelicin that reduces cell viability by 50%) for both irradiated and non-irradiated conditions.

// Nodes Start [label="Seed Cells in 96-well Plate", shape=ellipse]; Incubate1 [label="Incubate Overnight"]; Treat [label="Treat with Angelicin"]; Incubate2 [label="Incubate (1-2h)"]; Irradiate [label="UVA Irradiation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DarkControl [label="Dark Control"]; Incubate3 [label="Incubate (24-48h)"]; NR_Stain [label="Neutral Red Staining"]; Wash [label="Wash with PBS"]; Destain [label="Destain"]; Read [label="Measure Absorbance (540 nm)"]; Analyze [label="Calculate IC50", shape=ellipse];

// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Irradiate; Irradiate -> Incubate3 [label="Irradiated"]; Irradiate -> DarkControl [label="Non-irradiated"]; DarkControl -> Incubate3; Incubate3 -> NR_Stain; NR_Stain -> Wash; Wash -> Destain; Destain -> Read; Read -> Analyze; } DOT Caption: Workflow for Neutral Red Uptake Phototoxicity Assay.

Quantification of Angelicin-DNA Monoadducts by HPLC-MS/MS

This method allows for the sensitive and specific quantification of angelicin-thymidine monoadducts in DNA samples.

Materials:

  • DNA extraction kit

  • Enzymatic digestion cocktail (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase)

  • Angelicin-thymidine monoadduct standard

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Cell Treatment and DNA Extraction: Treat cells with angelicin and UVA as described previously. Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity.

  • DNA Digestion: Digest the DNA to individual nucleosides using an enzymatic digestion cocktail. This typically involves incubation at 37°C for several hours.

  • Sample Cleanup: Remove proteins and other cellular debris, often by centrifugation or solid-phase extraction.

  • HPLC-MS/MS Analysis:

    • Inject the digested DNA sample into the HPLC-MS/MS system.

    • Separate the nucleosides using a C18 column with a gradient of mobile phases.

    • Detect the angelicin-thymidine monoadduct using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion of the adduct and monitoring for a characteristic fragment ion.

  • Quantification: Create a standard curve using the angelicin-thymidine monoadduct standard of known concentrations. Quantify the amount of adduct in the DNA sample by comparing its peak area to the standard curve. Normalize the results to the total amount of DNA analyzed.

// Nodes Start [label="Treat Cells & Extract DNA", shape=ellipse]; Digest [label="Enzymatic Digestion to Nucleosides"]; Cleanup [label="Sample Cleanup"]; HPLC [label="HPLC Separation (C18 column)"]; MSMS [label="MS/MS Detection (MRM mode)"]; Quantify [label="Quantification against Standard Curve", shape=ellipse];

// Edges Start -> Digest; Digest -> Cleanup; Cleanup -> HPLC; HPLC -> MSMS; MSMS -> Quantify; } DOT Caption: Workflow for HPLC-MS/MS Quantification of DNA Adducts.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Materials:

  • Cell line of interest

  • Angelicin and UVA treatment setup

  • Cell lysis buffer

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Treat cells with angelicin and UVA to induce apoptosis. Include appropriate controls (untreated, angelicin alone, UVA alone).

  • Cell Lysis: After the desired incubation period, lyse the cells using a suitable lysis buffer to release the cellular contents, including caspases.

  • Assay Setup: In a 96-well black microplate, add the cell lysate to the assay buffer.

  • Substrate Addition: Add the caspase-3 fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).

  • Data Analysis: The increase in fluorescence intensity is proportional to the caspase-3 activity in the sample. Compare the fluorescence of treated samples to that of the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion

Angelicin's phototoxicity is a complex process initiated by the formation of DNA monoadducts upon UVA irradiation. This primary insult triggers a cascade of cellular responses, including DNA repair, cell cycle arrest, and ultimately, apoptosis mediated by signaling pathways such as the MAPK cascade. The inability of angelicin to form DNA interstrand cross-links distinguishes it from its linear isomer, psoralen, and results in a lower but still significant level of phototoxicity. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for the continued investigation of angelicin and its derivatives in both toxicological assessment and potential therapeutic applications. Further research is warranted to fully elucidate the specific protein targets of angelicin photo-adduction and to refine the quantitative understanding of its photophysical and photochemical properties.

References

Angelicin's Dual Regulatory Role in Bone Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin (B190584), a naturally occurring furocoumarin, has emerged as a promising therapeutic agent for metabolic bone disorders such as osteoporosis. This technical guide provides an in-depth analysis of the molecular mechanisms through which angelicin modulates bone remodeling. It exerts a dual action, promoting osteogenic differentiation and mineralization of osteoblasts while concurrently inhibiting osteoclastogenesis and bone resorption. This document details the signaling pathways involved, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to elucidate these effects. The intricate signaling networks are also visualized through detailed diagrams to facilitate a comprehensive understanding of angelicin's bioactivity on bone cells.

Introduction

Bone remodeling is a dynamic and lifelong process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] An imbalance in this process, often favoring excessive resorption, leads to skeletal disorders like osteoporosis, characterized by low bone mass and microarchitectural deterioration.[2][3] Angelicin, a compound found in plants such as Psoralea corylifolia, has demonstrated significant potential in positively influencing this balance, making it a subject of intense research for the development of new anti-osteoporotic therapies.[2][3] This guide synthesizes the current scientific understanding of angelicin's role in bone cell biology.

Pro-Osteogenic Effects of Angelicin

Angelicin has been shown to stimulate the proliferation, differentiation, and mineralization of osteoblasts.[2][3] This pro-osteogenic activity is mediated through the activation of several key signaling pathways.

Activation of Wnt/β-catenin and ERα Signaling

In vitro studies using fetal rat calvarial osteoblasts have demonstrated that angelicin promotes osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway.[2][3] Treatment with angelicin leads to an increased expression of β-catenin and Runt-related transcription factor 2 (Runx2), a master regulator of osteogenesis.[2][3] The osteogenic effects of angelicin were significantly diminished when a Wnt inhibitor was used, confirming the pathway's crucial role.[2][3]

Furthermore, angelicin upregulates the expression of Estrogen Receptor α (ERα), which is known to play a vital role in bone metabolism.[2][3] This suggests that angelicin may exert estrogen-like effects on bone, contributing to its protective role against bone loss, particularly in sex hormone-deficient models of osteoporosis.[2][3]

Involvement of the TGF-β/BMP Signaling Pathway

The Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways are critical for bone formation. Angelicin has been reported to activate the TGF-β/BMP pathway, further contributing to its pro-osteogenic and pro-chondrogenic effects.[4] This is supported by findings that angelicin upregulates the expression of osteogenic markers such as Collagen Type I α1.[2][3]

Quantitative Data on Osteoblast Differentiation

The following table summarizes the key quantitative findings from in vitro studies on the effects of angelicin on osteoblasts.

ParameterCell TypeAngelicin ConcentrationObservationReference
Alkaline Phosphatase (ALP) ActivityFetal rat calvarial osteoblasts0.1, 1, 10 µMDose-dependent increase[3]
Matrix MineralizationFetal rat calvarial osteoblasts0.1, 1, 10 µMIncreased mineralization[3]
Osteogenic Gene Expression (Collagen Type I α1, Bone γ-carboxyglutamate)Fetal rat calvarial osteoblastsNot specifiedUpregulation[2][3]
β-catenin and Runx2 ExpressionFetal rat calvarial osteoblastsNot specifiedIncreased expression[2][3]
ERα Protein LevelsRat primary osteoblastsNot specifiedIncreased expression[2]
Osteogenic Protein Expression (RUNX2, DLX5, OPN)Human periodontal ligament cells (hPDLCs)Not specifiedUpregulation[5]

Inhibition of Osteoclastogenesis by Angelicin

Angelicin effectively suppresses the differentiation and resorptive activity of osteoclasts, the cells responsible for bone breakdown. This inhibitory action is primarily attributed to its antioxidant properties and its modulation of key signaling pathways involved in osteoclast formation.

Attenuation of Oxidative Stress via the KAT6A/Nrf2 Signaling Pathway

A crucial mechanism by which angelicin inhibits osteoclastogenesis is by reducing intracellular Reactive Oxygen Species (ROS) production.[6][7] Angelicin achieves this by upregulating K-acetyltransferase 6A (KAT6A), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) antioxidant signaling pathway.[6][7] This reduction in oxidative stress creates an environment less conducive to osteoclast differentiation.[6]

Inhibition of RANKL-Induced NF-κB and MAPK Signaling

Receptor Activator of Nuclear Factor κB Ligand (RANKL) is the essential cytokine for osteoclast differentiation.[8] Angelicin has been shown to inhibit RANKL-induced osteoclastogenesis by suppressing the activation of the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][9] Specifically, angelicin treatment leads to a significant reduction in the expression of key transcription factors for osteoclast differentiation, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[6] It also downregulates the expression of osteoclast-specific genes such as MMP9, Ctsk, Oscar, and Trap.[6]

Quantitative Data on Osteoclast Inhibition

The following table summarizes the key quantitative findings from in vitro and in vivo studies on the effects of angelicin on osteoclasts.

ParameterModelAngelicin Concentration/DoseObservationReference
Osteoclast DifferentiationRANKL-stimulated RAW264.7 cells5, 10, 20 µMDose-dependent inhibition[6]
ROS ProductionRANKL-stimulated RAW264.7 cells20 µMSignificant inhibition[6]
Osteoclast-related Gene Expression (NFATc1, MMP9, Ctsk, Oscar, Trap)RANKL-stimulated RAW264.7 cells and OVX rats20 µM (in vitro)Significant downregulation[6]
Protein Expression (NFATc1, p-NF-κB, c-Fos)RANKL-stimulated RAW264.7 cells and OVX ratsNot specifiedSignificant reduction[6]
Bone Mineral DensityOvariectomized (OVX) ratsNot specifiedSignificantly higher[6][7]
Osteoclast NumberOvariectomized (OVX) ratsNot specifiedSignificantly fewer[6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

angelicin_osteoblast_signaling Angelicin Angelicin ERa ERα Angelicin->ERa Upregulates Wnt Wnt/β-catenin Pathway Angelicin->Wnt Activates TGFb TGF-β/BMP Pathway Angelicin->TGFb Activates Osteoblast_Diff Osteoblast Differentiation & Mineralization ERa->Osteoblast_Diff Promotes bCatenin β-catenin Wnt->bCatenin Stabilizes TGFb->Osteoblast_Diff Promotes Runx2 Runx2 bCatenin->Runx2 Upregulates Runx2->Osteoblast_Diff Promotes

Caption: Angelicin's pro-osteogenic signaling pathways.

angelicin_osteoclast_signaling Angelicin Angelicin KAT6A KAT6A Angelicin->KAT6A Upregulates NFkB NF-κB Pathway Angelicin->NFkB Inhibits MAPK MAPK Pathway Angelicin->MAPK Inhibits Nrf2 Nrf2/HO-1 Pathway KAT6A->Nrf2 Activates ROS ROS Production Nrf2->ROS Reduces Osteoclastogenesis Osteoclast Differentiation ROS->Osteoclastogenesis Promotes RANKL RANKL RANKL->NFkB Activates RANKL->MAPK Activates c_Fos_NFATc1 c-Fos & NFATc1 NFkB->c_Fos_NFATc1 Upregulates MAPK->c_Fos_NFATc1 Upregulates c_Fos_NFATc1->Osteoclastogenesis Promotes

Caption: Angelicin's anti-osteoclastogenic signaling.

experimental_workflow cluster_osteoblast Osteoblast Studies cluster_osteoclast Osteoclast Studies OB_Culture Primary Osteoblast or Cell Line Culture Angelicin_Treat_OB Angelicin Treatment (0.1-10 µM) OB_Culture->Angelicin_Treat_OB ALP_Stain ALP Staining & Activity Assay Angelicin_Treat_OB->ALP_Stain Alizarin_Red Alizarin Red S Staining Angelicin_Treat_OB->Alizarin_Red qPCR_WB_OB qPCR & Western Blot (e.g., Runx2, β-catenin, ERα) Angelicin_Treat_OB->qPCR_WB_OB OC_Culture RAW264.7 or BMM Culture + RANKL Angelicin_Treat_OC Angelicin Treatment (5-20 µM) OC_Culture->Angelicin_Treat_OC TRAP_Stain TRAP Staining Angelicin_Treat_OC->TRAP_Stain ROS_Assay ROS Assay (e.g., DHE staining) Angelicin_Treat_OC->ROS_Assay qPCR_WB_OC qPCR & Western Blot (e.g., NFATc1, c-Fos, KAT6A) Angelicin_Treat_OC->qPCR_WB_OC

Caption: General experimental workflow for angelicin studies.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on angelicin's effects on bone cells. For specific details, researchers should consult the primary research articles.

Osteoblast Differentiation and Mineralization Assays
  • Cell Culture: Primary fetal rat calvarial osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in appropriate media (e.g., α-MEM) supplemented with fetal bovine serum and antibiotics. For osteogenic induction, the medium is supplemented with ascorbic acid and β-glycerophosphate.

  • Angelicin Treatment: Cells are treated with varying concentrations of angelicin (e.g., 0, 0.1, 1, 10 µM).

  • Alkaline Phosphatase (ALP) Staining and Activity Assay: After a set period of incubation (e.g., 7 days), cells are fixed and stained for ALP activity using a commercial kit. For quantitative analysis, cell lysates are incubated with p-nitrophenyl phosphate, and the absorbance is measured.

  • Alizarin Red S Staining: To assess matrix mineralization, cells are cultured for a longer duration (e.g., 12-21 days), then fixed and stained with Alizarin Red S solution, which stains calcium deposits.

  • Gene and Protein Expression Analysis: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of osteogenic marker genes. For protein analysis, Western blotting is conducted using specific antibodies against proteins of interest (e.g., Runx2, β-catenin, ERα).

Osteoclastogenesis Assays
  • Cell Culture: Mouse macrophage cell line RAW264.7 or bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce osteoclast differentiation.

  • Angelicin Treatment: Cells are co-treated with RANKL and different concentrations of angelicin (e.g., 0, 5, 10, 20 µM).

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After several days of culture (e.g., 5-7 days), cells are fixed and stained for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes such as Dihydroethidium (DHE).

  • Gene and Protein Expression Analysis: qRT-PCR and Western blotting are performed to analyze the expression of key osteoclastogenic transcription factors and marker genes (e.g., NFATc1, c-Fos, MMP9, Ctsk).

In Vivo Ovariectomized (OVX) Rat Model
  • Animal Model: Ovariectomy is performed on female rats to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis.

  • Angelicin Administration: A sham-operated group and OVX groups are used. The OVX rats are treated with angelicin or a vehicle control for a specified period (e.g., 3 months).

  • Bone Analysis: After the treatment period, femurs are collected for micro-computed tomography (micro-CT) analysis to evaluate bone mineral density and microarchitecture. Histological analysis, including TRAP staining of bone sections, is performed to quantify osteoclast numbers.[6] Immunohistochemistry and Western blotting of bone tissue can be used to assess protein expression levels.

Conclusion and Future Directions

The existing body of research strongly indicates that angelicin is a potent modulator of bone remodeling with significant therapeutic potential for osteoporosis and other bone loss disorders. Its dual action of promoting bone formation and inhibiting bone resorption makes it an attractive candidate for further drug development.

Future research should focus on:

  • Elucidating the direct molecular targets of angelicin within bone cells.

  • Conducting more extensive preclinical in vivo studies in various animal models of osteoporosis to confirm its efficacy and safety.

  • Investigating the pharmacokinetic and pharmacodynamic properties of angelicin.

  • Exploring synergistic effects with other anti-osteoporotic agents.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand the mechanisms of action of angelicin and to guide future investigations into its clinical applications for bone health.

References

Methodological & Application

Application Notes & Protocols: Angelicin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angelicin (B190584) (also known as isopsoralen) is a naturally occurring angular furanocoumarin. Unlike its linear isomer, psoralen (B192213), which can form both monoadducts and DNA interstrand cross-links upon UVA irradiation, angelicin primarily forms DNA monoadducts. This property reduces its phototoxicity and has made angelicin and its derivatives attractive scaffolds for developing therapeutic agents with a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] This document provides detailed protocols for the synthesis of the angelicin core structure and subsequent derivatization techniques, supported by quantitative data and pathway diagrams.

Part 1: Synthesis of the Angelicin Precursor Core (Coumarin Ring)

The most common and versatile method for synthesizing the coumarin (B35378) core, which serves as the foundation for angelicin, is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. For angelicin synthesis, the reaction typically starts with resorcinol (B1680541) and ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methylcoumarin.

General Reaction Scheme: Pechmann Condensation

The reaction involves the condensation of resorcinol with ethyl acetoacetate under strong acid catalysis to yield 7-hydroxy-4-methylcoumarin, a key intermediate for angelicin synthesis.

Quantitative Data for Pechmann Condensation

The choice of acid catalyst significantly impacts the reaction yield and duration. The following table summarizes the quantitative data for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate under various catalytic conditions.

CatalystSubstrate 1 (mmol)Substrate 2 (mmol)Temperature (°C)Time (h)Yield (%)Reference(s)
Conc. H₂SO₄10105 → Room Temp1880-88[2]
Conc. H₂SO₄50 (from 5.5g)~50 (from 6.4ml)<10 → Room Temp1849
Polyphosphoric Acid (PPA)~12.7 (from 1.4g)~12.3 (from 1.6g)Not specified0.3-0.4N/A[1]
Amberlyst-1511.11101-295
Detailed Experimental Protocol: Pechmann Condensation using H₂SO₄

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin using concentrated sulfuric acid as the catalyst.

Materials:

  • Resorcinol (10 mmol, 1.10 g)

  • Ethyl acetoacetate (10 mmol, 1.27 mL, 1.30 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 10 mL)

  • Ice-cold water

  • Aqueous ethanol (B145695) for recrystallization

  • 100 mL flask, magnetic stirrer, ice bath

Procedure:

  • Cool 10 mL of concentrated H₂SO₄ in a 100 mL flask in an ice bath to below 5°C.

  • Slowly add a mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) to the cold, stirring sulfuric acid. Maintain the temperature below 10°C during the addition.[2]

  • After the addition is complete, remove the flask from the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture for 18 hours at room temperature. The solution will darken.[2]

  • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing ~200 mL of ice-cold water.

  • A precipitate of crude 7-hydroxy-4-methylcoumarin will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • Dry the crude product.

  • Purify the product by recrystallization from aqueous ethanol to furnish the pure 7-hydroxy-4-methylcoumarin.[2]

  • The expected yield is approximately 80-88%.[2]

Part 2: Formation of the Furan (B31954) Ring to Yield Angelicin

Once the coumarin core is synthesized, the next step is the construction of the furan ring at the 7,8-position to form the angular angelicin structure. A common strategy involves the O-alkylation of the 7-hydroxyl group, followed by a Claisen rearrangement and subsequent cyclization.

General Workflow for Angelicin Synthesis

The following diagram illustrates a common synthetic route from the 7-hydroxycoumarin precursor to the final angelicin scaffold.

G cluster_0 Angelicin Synthesis Workflow Coumarin 7-Hydroxy-4-methylcoumarin Alkylated 7-Allyloxy-4-methylcoumarin Coumarin->Alkylated O-Allylation (Allyl bromide, K2CO3) Rearranged 8-Allyl-7-hydroxy- 4-methylcoumarin Alkylated->Rearranged Claisen Rearrangement (Heat) Angelicin 4,5'-Dimethylangelicin Rearranged->Angelicin Oxidative Cyclization (e.g., OsO4/NaIO4 then H+)

Caption: A representative workflow for synthesizing a substituted angelicin.

Part 3: Derivatization of the Angelicin Core

The angelicin scaffold can be functionalized at various positions to modulate its physicochemical properties and biological activity. Common derivatization strategies include formylation, aminomethylation, and the introduction of amide functionalities.

Quantitative Data for Angelicin Derivatization

This table presents quantitative data for key derivatization reactions applicable to the angelicin core.

Reaction TypeSubstrateReagentsSolventTime (h)Yield (%)Reference(s)
Vilsmeier-Haack FormylationElectron-rich arene (general)(Chloromethylene)dimethyliminium Chloride, NaOAcDMF6.577
Aminomethylation (Deprotection)4'-N-phthalimidomethyl-psoralenHydrazine (B178648) hydrate (B1144303)Ethanol6High[1]
Furanocoumarin Synthesis (Cyclization)Oxo ether derivativeStrong alkaline solutionN/A360-90
Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the introduction of a formyl group (-CHO) onto an electron-rich aromatic ring, such as angelicin, using a Vilsmeier reagent. This aldehyde functionality serves as a versatile handle for further derivatization.

Materials:

  • Angelicin derivative (substrate, 1.0 equiv)

  • Vilsmeier Reagent ((Chloromethylene)dimethyliminium Chloride, 1.5 equiv) or POCl₃/DMF

  • N,N-Dimethylformamide (DMF)

  • Sodium Acetate (B1210297) (NaOAc, 5.6 equiv)

  • Diethyl ether (Et₂O)

  • Brine, Na₂SO₄

  • Reaction flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the angelicin substrate (1.0 equiv) in anhydrous DMF in a reaction flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the Vilsmeier reagent (1.5 equiv) portion-wise to the cooled solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.[3]

  • Cool the reaction mixture back to 0°C and add a pre-cooled aqueous solution of sodium acetate (5.6 equiv). Stir for an additional 10 minutes at 0°C.[3]

  • Quench the reaction by diluting with water and transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting residue (the formylated angelicin) by silica (B1680970) gel column chromatography. The expected yield is approximately 77%.[3]

Detailed Experimental Protocol: Synthesis of an Aminomethyl Derivative

This protocol outlines the final deprotection step to yield an aminomethyl-substituted furanocoumarin, a common modification to enhance solubility and DNA binding affinity. The example is based on a psoralen derivative but is directly applicable to an analogous angelicin intermediate.[1]

Materials:

  • 4'-N-phthalimidomethyl-angelicin derivative (1.0 equiv)

  • Hydrazine hydrate (85% in water)

  • 95% Ethanol

  • Reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, combine the 4'-N-phthalimidomethyl-angelicin derivative (1.0 equiv) with 95% ethanol.

  • Add hydrazine hydrate (e.g., ~10-20 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

  • After cooling, a precipitate of phthalhydrazide (B32825) will form. The desired aminomethyl product is typically in the ethanolic solution.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • The filtrate can be acidified (e.g., with HCl in ethanol) to precipitate the hydrochloride salt of the aminomethyl-angelicin derivative, which can then be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by chromatography or recrystallization to yield the free amine.

Part 4: Signaling Pathways Modulated by Angelicin

Angelicin and its derivatives exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development professionals.

Angelicin's Role in Apoptosis

Angelicin can induce cancer cell death by engaging both the intrinsic and extrinsic apoptotic pathways.

G cluster_0 Apoptosis Signaling Angelicin Angelicin Bax Bax/Bak (Pro-apoptotic) Angelicin->Bax Upregulates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Angelicin->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Permeabilizes Bcl2->Bax Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates TRAIL TRAIL DeathR Death Receptor TRAIL->DeathR Casp8 Caspase-8 DeathR->Casp8 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Angelicin induces apoptosis via intrinsic and extrinsic pathways.

Angelicin's Anti-Inflammatory Signaling

Angelicin exhibits anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_1 Anti-Inflammatory Signaling Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK p38 p38 MAPK Stimuli->p38 JNK JNK Stimuli->JNK Angelicin Angelicin Angelicin->IKK Inhibits Angelicin->p38 Inhibits Phosphorylation Angelicin->JNK Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Genes_NFkB Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus_NFkB->Genes_NFkB Upregulates Phospho_p38 p-p38 p38->Phospho_p38 Phospho_JNK p-JNK JNK->Phospho_JNK Phospho_p38->Genes_NFkB Phospho_JNK->Genes_NFkB

Caption: Angelicin inhibits NF-κB and MAPK inflammatory pathways.

References

Angelicin: A Potent Inducer of Apoptosis for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Angelicin (B190584), a naturally occurring furocoumarin, has emerged as a valuable chemical tool for investigating the intricate signaling pathways of apoptosis, or programmed cell death. Its ability to selectively induce apoptosis in various cancer cell lines makes it a compound of interest for both basic research and preclinical drug development. These application notes provide a comprehensive overview of angelicin's mechanism of action and detailed protocols for its use in studying apoptosis.

Mechanism of Action

Angelicin primarily induces apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] Its pro-apoptotic effects are concentration and cell-type dependent. In many cancer cell lines, angelicin treatment leads to a disruption of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.[1][4]

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: Angelicin has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins like Bax.[1][4][5] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.

  • Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[1][4][5] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • Sensitization to TRAIL-induced Apoptosis: Angelicin can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[6][7] It achieves this by downregulating the expression of the anti-apoptotic protein c-FLIP, thereby enhancing the activation of caspase-8 and the extrinsic apoptotic pathway.[6][7][8]

  • Cell Cycle Arrest: In some cell types, angelicin has been observed to induce cell cycle arrest, which can be a precursor to apoptosis.[9]

Data Presentation

The following tables summarize the effective concentrations and observed effects of angelicin in various cancer cell lines, providing a quick reference for experimental design.

Table 1: Effective Concentrations of Angelicin for Inducing Apoptosis

Cell LineCancer TypeIC50 Concentration (µM)Incubation Time (hours)Key Observations
SH-SY5YNeuroblastoma49.5648Downregulation of Bcl-2, Bcl-xL, Mcl-1; Activation of caspase-9 and -3.[4]
PC-3Prostate Cancer65.248Induction of early and late apoptosis; Cell cycle arrest in sub-G1 phase.[9]
CakiRenal Carcinoma~100 (in combination with TRAIL)24Sensitizes cells to TRAIL-induced apoptosis; Downregulation of c-FLIP.[6][7]
A549Lung CancerNot specified24/48Changes in apoptotic and anti-apoptotic protein expression.[1]
HepG2HepatoblastomaNot specified24/48Increased expression of cytochrome c and Bax.[1]
Huh-7Hepatocellular CarcinomaNot specified36Increased expression of cytochrome c and Bax.[1]

Table 2: Angelicin's Effect on Apoptotic Markers

MarkerEffectCell Line(s)
Anti-apoptotic Proteins
Bcl-2DecreaseSH-SY5Y, A549, HepG2, Huh-7[1][4][5]
Bcl-xLDecreaseSH-SY5Y[4][5]
Mcl-1DecreaseSH-SY5Y[4][5]
c-FLIPDecrease (in combination with TRAIL)Caki[6][7][8]
Pro-apoptotic Proteins
BaxIncreaseA549, HepG2, Huh-7[1]
Caspases
Caspase-9ActivationSH-SY5Y[4][5]
Caspase-3ActivationSH-SY5Y, Caki[4][5][6][7]
Other Markers
Cytochrome cIncreased releaseHepG2, Huh-7[1]
Sub-G1 PopulationIncreasePC-3, Caki[6][7][9]
Chromatin CondensationObservedPC-3[9]

Experimental Protocols

The following are detailed protocols for key experiments to study angelicin-induced apoptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of angelicin and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Angelicin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate overnight.[9]

  • Prepare serial dilutions of angelicin in complete growth medium from the stock solution. The final concentrations may range from 5 to 200 µM.[1][9] A vehicle control (DMSO) should be included.

  • Remove the old medium from the wells and add 100 µL of the angelicin-containing medium to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Angelicin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL and incubate overnight.[9]

  • Treat the cells with various concentrations of angelicin (e.g., 0, 25, 50, 100 µM) for the desired time (e.g., 24 or 48 hours).[9]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Angelicin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with angelicin as described in previous protocols.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways affected by angelicin and a typical experimental workflow.

angelicin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Angelicin_TRAIL Angelicin + TRAIL cFLIP c-FLIP Angelicin_TRAIL->cFLIP Caspase8 Caspase-8 cFLIP->Caspase8 Caspase3_ext Active Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Angelicin Angelicin Bcl2 Bcl-2 / Bcl-xL Angelicin->Bcl2 Bax Bax Angelicin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3_int Active Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Angelicin-induced apoptotic signaling pathways.

experimental_workflow start Cell Culture treatment Angelicin Treatment start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_detection Apoptosis Detection (e.g., Annexin V/PI) treatment->apoptosis_detection protein_analysis Protein Analysis (e.g., Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis_detection->data_analysis protein_analysis->data_analysis

Caption: General experimental workflow for studying angelicin-induced apoptosis.

References

Angelicin Protocols for In Vitro Cell Culture Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584), a naturally occurring furocoumarin, has garnered significant interest in biomedical research for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Structurally an angular furanocoumarin, it is found in plants such as Psoralea corylifolia and Angelica archangelica.[3][4] Angelicin exerts its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2][3] This document provides detailed application notes and standardized protocols for conducting in vitro cell culture studies to investigate the efficacy and mechanism of action of angelicin.

Mechanism of Action

Angelicin's primary mechanisms of action in vitro include:

  • Induction of Apoptosis: Angelicin promotes programmed cell death in cancer cells by modulating the intrinsic and extrinsic apoptotic pathways.[1][5] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of caspases, such as caspase-3 and caspase-9.[6][7]

  • Cell Cycle Arrest: It can halt the cell cycle at different phases, depending on the cell line. For instance, in triple-negative breast cancer cells (MDA-MB-231), angelicin induces G2/M phase arrest.[3]

  • Modulation of Signaling Pathways: Angelicin has been shown to inhibit key signaling pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.[6][8] It can block the phosphorylation of critical proteins like IκBα, NF-κBp65, p38, and JNK.[8][9] In some cancer cell lines, like liver cancer cells, it also inhibits the PI3K/Akt signaling pathway.[7][10]

Quantitative Data Summary

The following table summarizes the effective concentrations of angelicin in various in vitro studies.

Cell LineAssay TypeParameterValueReference
SH-SY5Y (Neuroblastoma)Cell ViabilityIC5049.56 µM (48h)[1]
HL-60 (Leukemia)Cell ViabilityIC5041.7 µg/mL (48h)[1]
A549 (Lung Carcinoma)Cell Viability-Effective at 10, 25, 50 µM (24h)[1]
HepG2 (Liver Cancer)Apoptosis-Dose-dependent (48h)[7][11]
Huh-7 (Liver Cancer)Apoptosis-Dose-dependent (48h)[7][11]
MDA-MB-231 (Breast Cancer)Cell ProliferationInhibition100 µM[3][12]
MDA-MB-231 (Breast Cancer)Migration/InvasionInhibition150 µM[3][12]
PC-3 (Prostate Cancer)Cell ViabilityGrowth InhibitionDose-dependent (5-100 µM, 48h)[13]
MG63 (Osteosarcoma)ProliferationInhibitionDose and time-dependent[14]

Experimental Protocols

Preparation of Angelicin Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of angelicin for use in cell culture experiments.

Materials:

  • Angelicin powder (MW: 186.17 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Solvent Selection: Angelicin is readily soluble in DMSO.[15]

  • Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 1.86 mg of angelicin powder in 1 mL of DMSO.

  • Sterilization: The DMSO and all handling procedures should be sterile. Filtration is generally not required if high-purity DMSO is used and handled aseptically.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C for up to two weeks.[4]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[15] Always include a vehicle control (media with the same final concentration of DMSO without angelicin) in your experiments.[15]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of angelicin on a specific cell line and calculate the IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Angelicin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL per well) and incubate overnight to allow for attachment.[13]

  • Treatment: The next day, treat the cells with a range of angelicin concentrations (e.g., 5, 25, 50, 75, 100 µM) for 24, 48, or 72 hours.[13][14] Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following angelicin treatment using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Angelicin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells/mL in 6-well plates and incubate overnight.[13] Treat the cells with the desired concentrations of angelicin (e.g., 0, 25, 50, 100 µM) for 24 or 48 hours.[13]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[13][17]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17] Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[13][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[17] Keep samples on ice until analysis.[18]

Cell Cycle Analysis

Objective: To determine the effect of angelicin on cell cycle distribution.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Angelicin stock solution

  • Cold 70% ethanol (B145695)

  • PBS

  • Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[19]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with angelicin as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[19] Incubate on ice for at least two hours or overnight at 4°C.[19]

  • Staining: Wash the fixed cells with PBS and resuspend in the staining buffer.[19]

  • Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathways (e.g., PI3K/Akt, MAPK)

Objective: To investigate the effect of angelicin on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Angelicin stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, beta-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Lysis: Seed and treat cells with angelicin. After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[20]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

    • Incubate the membrane with the desired primary antibody overnight at 4°C.[20]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[21] Analyze the band intensities relative to a loading control like beta-actin.

Visualizations

Angelicin_Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Angelicin_Powder Angelicin Powder Stock_Solution 10 mM Stock Solution (-20°C Storage) Angelicin_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Treatment Angelicin Treatment (Dose & Time Course) Stock_Solution->Treatment Cell_Seeding Cell Seeding (e.g., 96-well or 6-well plates) Cell_Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot

Caption: General experimental workflow for in vitro studies with angelicin.

Angelicin_Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction Angelicin Angelicin p38_p p-p38 Angelicin->p38_p inhibits JNK_p p-JNK Angelicin->JNK_p inhibits Ikb_p p-IκBα Angelicin->Ikb_p inhibits NFkB_p p-p65 Angelicin->NFkB_p inhibits PI3K PI3K Angelicin->PI3K inhibits p38 p38 p38->p38_p JNK JNK JNK->JNK_p Apoptosis Apoptosis p38_p->Apoptosis JNK_p->Apoptosis Ikb IκBα Ikb->Ikb_p NFkB p65 NFkB->NFkB_p NFkB_p->Apoptosis (inhibition leads to) Akt Akt PI3K->Akt Akt_p p-Akt Akt->Akt_p Akt_p->Apoptosis (inhibition leads to)

Caption: Key signaling pathways modulated by angelicin in cancer cells.

References

Angelicin: A Potential Therapeutic Avenue for Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Angelicin (B190584), a naturally occurring furocoumarin, has emerged as a compound of interest in the investigation of novel treatments for psoriasis. Characterized by its photosensitizing and anti-inflammatory properties, angelicin and its derivatives are being explored for their potential to mitigate the hyperproliferative and inflammatory hallmarks of this chronic autoimmune skin disorder. These application notes provide a comprehensive overview of the current understanding of angelicin's mechanism of action, along with detailed protocols for its evaluation in relevant preclinical models of psoriasis.

Mechanism of Action: The therapeutic potential of angelicin in psoriasis is believed to stem from a dual mechanism:

  • Photochemotherapy (PUVA): In the presence of UVA radiation, angelicin can intercalate into DNA and form monoadducts with pyrimidine (B1678525) bases.[1] This process inhibits DNA replication and cell division, thereby controlling the hyperproliferation of keratinocytes, a key feature of psoriatic lesions.[2][3] Unlike psoralen, which can form both monoadducts and cross-links, angelicin's formation of only monoadducts may lead to lower phototoxicity.[4]

  • Anti-inflammatory Effects: Angelicin has demonstrated the ability to modulate key inflammatory signaling pathways implicated in psoriasis. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] Specifically, angelicin can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[3] It also blocks the phosphorylation of p38 MAPK and JNK.[3] These actions lead to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory cascade in psoriasis.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of angelicin. It is important to note that data for angelicin in specific psoriasis models remains limited, and some of the following data is derived from other relevant cellular models.

Table 1: In Vitro Efficacy of Angelicin

Cell LineAssayEndpointIC50 / EffectReference
MCF-7Estrogen Receptor α AntagonismLuminescence Intensity11.02 µM[1]
SH-SY5YCell ViabilityCell Viability65.2 µM[1]
RAW 264.7LPS-induced InflammationTNF-α SecretionSignificant downregulation[3]
RAW 264.7LPS-induced InflammationIL-6 SecretionSignificant downregulation[3]

Table 2: In Vivo Efficacy of Angelicin (in a non-psoriasis inflammatory model)

Animal ModelTreatmentEndpointResultReference
LPS-induced Acute Lung Injury in MiceAngelicin pretreatmentTNF-α levels in BALFMarked downregulation[3]
LPS-induced Acute Lung Injury in MiceAngelicin pretreatmentIL-6 levels in BALFMarked downregulation[3]

Signaling Pathways and Experimental Workflows

angelicin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_pathway p38 MAPK JNK Receptor->MAPK_pathway activates IKK IKK Receptor->IKK activates Angelicin Angelicin Angelicin->MAPK_pathway inhibits Angelicin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Gene_Expression promotes

Caption: Angelicin's Anti-inflammatory Signaling Pathway.

in_vitro_workflow cluster_culture Cell Culture cluster_assays Assays cluster_data Data Analysis HaCaT_cells Culture HaCaT Keratinocytes Stimulation Stimulate with Pro-inflammatory Cytokines (e.g., TNF-α) HaCaT_cells->Stimulation Treatment Treat with varying concentrations of Angelicin Stimulation->Treatment Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation Cytokine_analysis Cytokine Measurement (e.g., ELISA for IL-6, IL-8) Treatment->Cytokine_analysis Western_blot Western Blot Analysis (p-STAT3, p-NF-κB) Treatment->Western_blot IC50 Determine IC50 values Proliferation->IC50 Cytokine_reduction Quantify cytokine reduction Cytokine_analysis->Cytokine_reduction Pathway_inhibition Assess pathway inhibition Western_blot->Pathway_inhibition

Caption: In Vitro Experimental Workflow for Angelicin.

in_vivo_workflow cluster_model Animal Model cluster_treatment Treatment cluster_evaluation Evaluation Acclimatization Acclimatize BALB/c Mice Induction Induce Psoriasis-like Lesions (Topical Imiquimod) Acclimatization->Induction Grouping Group Animals (Vehicle, Angelicin, Positive Control) Induction->Grouping Administration Administer Angelicin (Topical or Systemic) Grouping->Administration PASI Monitor PASI Score (Erythema, Scaling, Thickness) Administration->PASI Histology Histological Analysis of Skin Biopsies (Epidermal thickness, Cell infiltration) Administration->Histology Biomarkers Analyze Biomarkers in Skin/Serum (Cytokines, p-STAT3, p-NF-κB) Administration->Biomarkers

References

Application Notes and Protocols for Angelicin Delivery Systems in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584), a naturally occurring furocoumarin, has demonstrated significant potential as an anticancer agent. It exerts its therapeutic effects by inducing apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[1] However, the clinical translation of angelicin is hampered by its poor aqueous solubility and bioavailability. To overcome these limitations, advanced drug delivery systems, particularly nanoformulations such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles (e.g., PLGA-based), are being explored to enhance its therapeutic efficacy.[1][2] These delivery systems can improve angelicin's solubility, prolong its circulation time, and facilitate targeted delivery to tumor tissues. This document provides a comprehensive overview of the application of these delivery systems for angelicin in cancer therapy, including detailed protocols for their preparation, characterization, and evaluation.

Angelicin's Mechanism of Action in Cancer

Angelicin has been shown to induce apoptosis in a variety of cancer cells, including liver, breast, and prostate cancer.[3][4][5] Its mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[3][4] By inhibiting this pathway, angelicin can trigger a cascade of events leading to programmed cell death.

Angelicin Angelicin PI3K PI3K Angelicin->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits

Angelicin's inhibitory effect on the PI3K/Akt signaling pathway.

Angelicin Delivery Systems: A Comparative Overview

Various nano-based delivery systems can be employed to enhance the therapeutic potential of angelicin. The choice of delivery system depends on the specific application and desired therapeutic outcome.

Delivery SystemDescriptionAdvantagesDisadvantages
Liposomes Vesicles composed of one or more lipid bilayers surrounding an aqueous core. Angelicin, being hydrophobic, would be primarily entrapped within the lipid bilayer.[6]Biocompatible, biodegradable, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeted delivery.Relatively low drug loading for hydrophobic drugs, potential for drug leakage, stability issues.
Solid Lipid Nanoparticles (SLNs) Colloidal carriers made from solid lipids, which are solid at room and body temperature.[7][8]High stability, controlled release, good for encapsulating hydrophobic drugs like angelicin.Lower drug loading capacity compared to other systems, potential for drug expulsion during storage.
Polymeric Nanoparticles (PLGA) Made from biodegradable polymers like poly(lactic-co-glycolic acid). Angelicin is encapsulated within the polymer matrix.[9][10]High encapsulation efficiency for hydrophobic drugs, sustained drug release, well-established for drug delivery.Use of organic solvents in preparation, potential for polymer-related toxicity.

Experimental Protocols

Preparation of Angelicin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a high-pressure homogenization method used for encapsulating hydrophobic compounds like allicin (B1665233).[7][8]

Materials:

  • Angelicin

  • Stearic acid (as the solid lipid)

  • Lecithin (B1663433) (as a co-surfactant)

  • Tween 80 (as a surfactant)

  • Distilled water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the stearic acid at a temperature 5-10°C above its melting point (approximately 80-85°C).

    • Dissolve angelicin and lecithin in the molten stearic acid with continuous stirring to form a clear lipid phase.

  • Preparation of the Aqueous Phase:

    • Dissolve Tween 80 in distilled water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization at a pressure of approximately 800 bar for 5-10 cycles. Maintain the temperature above the melting point of the lipid throughout this process.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.

  • Purification:

    • The SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated angelicin.

cluster_0 Lipid Phase (80-85°C) cluster_1 Aqueous Phase (80-85°C) Angelicin Angelicin Pre-emulsion Pre-emulsion Angelicin->Pre-emulsion Lecithin Lecithin Lecithin->Pre-emulsion Molten Stearic Acid Molten Stearic Acid Molten Stearic Acid->Pre-emulsion Tween 80 Tween 80 Tween 80->Pre-emulsion Water Water Water->Pre-emulsion HPH High-Pressure Homogenization Pre-emulsion->HPH Nanoemulsion Nanoemulsion HPH->Nanoemulsion Cooling Cooling Nanoemulsion->Cooling SLNs SLNs Cooling->SLNs

Workflow for the preparation of Angelicin-loaded SLNs.
Preparation of Angelicin-Loaded Liposomes

This protocol is based on the thin-film hydration method, which is widely used for encapsulating hydrophobic drugs.[11][12][13]

Materials:

  • Angelicin

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve angelicin, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated angelicin by centrifugation or size exclusion chromatography.

cluster_0 Dissolution in Chloroform Angelicin Angelicin RotaryEvap Rotary Evaporation Angelicin->RotaryEvap PC PC PC->RotaryEvap Cholesterol Cholesterol Cholesterol->RotaryEvap LipidFilm Thin Lipid Film RotaryEvap->LipidFilm Hydration Hydration LipidFilm->Hydration MLVs Multilamellar Vesicles Hydration->MLVs Extrusion Extrusion/Sonication MLVs->Extrusion SUVs Small Unilamellar Vesicles Extrusion->SUVs

Workflow for the preparation of Angelicin-loaded liposomes.
Characterization of Angelicin Nanoformulations

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument. The particle size is reported as the mean hydrodynamic diameter, the PDI indicates the width of the size distribution, and the zeta potential measures the surface charge, which is an indicator of colloidal stability.

b. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated angelicin from the nanoformulation by ultracentrifugation.

    • Measure the concentration of angelicin in the supernatant using a validated HPLC method.

    • Disrupt the nanoparticles in the pellet using a suitable solvent (e.g., methanol) to release the encapsulated angelicin and measure its concentration.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total amount of Angelicin - Amount of free Angelicin) / Total amount of Angelicin × 100

      • DL (%) = (Weight of encapsulated Angelicin) / (Total weight of nanoparticles) × 100

In Vitro Cytotoxicity Assay
  • Method: MTT Assay

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of free angelicin, angelicin-loaded nanoparticles, and empty nanoparticles for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[1]

In Vivo Antitumor Efficacy Study
  • Method: Xenograft mouse model

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of immunodeficient mice.

    • When the tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., control, free angelicin, angelicin-loaded nanoparticles).

    • Administer the treatments intravenously or intraperitoneally at predetermined intervals.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.[2][3]

Quantitative Data Summary

Disclaimer: The following data is representative and based on studies of nanoformulations of compounds with similar properties to angelicin, such as allicin and apigenin, due to the limited availability of specific quantitative data for angelicin-loaded delivery systems.

Table 1: Physicochemical Properties of Representative Nanoformulations

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Allicin-SLNs86.7 ± 9.40.31+21.3 ± 13.386.3-[7][8]
Doxorubicin, Quercetin, EGCG Liposomes342--65.8 (Doxorubicin)70.8 (total)[14]

Table 2: In Vitro Cytotoxicity (IC50 Values) of Free Angelicin

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HepG2Liver Cancer48.348[1]
Huh-7Liver Cancer55.248[1]
A549Lung Cancer65.848[1]
MCF-7Breast Cancer58.748[1]
MDA-MB-231Breast Cancer>150 (no cytotoxicity)-[5][15]

Conclusion

The development of angelicin-loaded delivery systems holds great promise for improving its efficacy in cancer therapy. Liposomes, solid lipid nanoparticles, and polymeric nanoparticles offer viable strategies to enhance the solubility, stability, and bioavailability of this potent anticancer agent. The protocols and data presented in these application notes provide a framework for the rational design and evaluation of angelicin nanoformulations. Further research is warranted to optimize these delivery systems and to conduct comprehensive preclinical and clinical studies to validate their therapeutic potential.

References

Angelicin in Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin (B190584), a naturally occurring furocoumarin, has demonstrated significant antiviral properties against a range of viruses, positioning it as a promising candidate for antiviral drug development. This document provides detailed application notes and experimental protocols for utilizing angelicin in antiviral research. It covers its mechanism of action, summarizes its antiviral efficacy, and provides methodologies for key in vitro assays.

Introduction to Angelicin

Angelicin (Isopsoralen) is a tricyclic aromatic compound found in various plants. It belongs to the class of furocoumarins, known for their photosensitizing properties. However, angelicin has garnered interest in virology for its antiviral activities, which are independent of photoactivation. Its proposed mechanisms of action include the inhibition of viral replication and the modulation of host inflammatory responses.

Antiviral Activity of Angelicin

Angelicin has shown inhibitory effects against both DNA and RNA viruses. The primary targets identified to date are gammaherpesviruses and influenza viruses.

Activity Against Gammaherpesviruses

Angelicin effectively inhibits the lytic replication of gammaherpesviruses, including Murine gammaherpesvirus 68 (MHV-68), Epstein-Barr virus (EBV), and Kaposi's sarcoma-associated herpesvirus (KSHV)[1]. It acts at the early stages of the viral lytic cycle by downregulating the expression of the key viral transactivator, RTA (Replication and Transcription Activator) mRNA[2][3]. This, in turn, suppresses the expression of downstream viral proteins essential for viral replication[2][3].

Activity Against Influenza A Virus

Derivatives of angelicin have been identified as potent inhibitors of influenza A virus replication[1][4][5]. The proposed mechanism of action involves the inhibition of the viral ribonucleoprotein (RNP) complex, a crucial component for the transcription and replication of the influenza virus genome[1][4][6].

Quantitative Data Summary

The antiviral efficacy of angelicin and its derivatives has been quantified using various in vitro assays. The following tables summarize the key quantitative data.

Virus Compound Assay Cell Line IC50 CC50 Selectivity Index (SI) Reference
MHV-68AngelicinPlaque ReductionNIH 3T328.95 µM>2600 µM>89.8[1]
Influenza A (H1N1)Angelicin derivative (6a)CPE ReductionMDCK4.5 µM>25 µM>5.6[1]
Influenza A (H1N1)Angelicin derivative (8g)CPE ReductionMDCK70 nMNot ReportedNot Reported[4][5]

Table 1: Antiviral Activity of Angelicin and its Derivatives. IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) indicates the therapeutic window of the compound.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the antiviral activity of angelicin.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentration of angelicin and to ensure that the observed antiviral effects are not due to cell death.

Materials:

  • Cells (e.g., Vero, MDCK, NIH 3T3)

  • 96-well plates

  • Complete cell culture medium

  • Angelicin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of angelicin in culture medium.

  • Remove the old medium from the cells and add 100 µL of the angelicin dilutions to the respective wells. Include a "cells only" control (medium with DMSO) and a "medium only" blank.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the angelicin concentration.

Plaque Reduction Assay

This assay quantifies the ability of angelicin to inhibit the production of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Angelicin stock solution

  • Serum-free medium

  • Overlay medium (e.g., 1:1 mixture of 2x medium and 1.6% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Protocol:

  • Seed cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of angelicin in serum-free medium.

  • Pre-incubate the virus with the angelicin dilutions for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and infect with the virus-angelicin mixtures for 1 hour at 37°C. Include a virus control (no angelicin) and a cell control (no virus).

  • After the adsorption period, remove the inoculum and gently add the overlay medium.

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow the plates to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the IC50 value from the dose-response curve.

Quantitative PCR (qPCR) for Viral Load Determination

qPCR is used to quantify the amount of viral nucleic acid in infected cells or supernatants, providing a measure of viral replication.

Materials:

  • Infected cell lysates or culture supernatants

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • Virus-specific primers and probe

  • qPCR master mix

  • qPCR instrument

Protocol:

  • Infect cells with the virus in the presence of different concentrations of angelicin.

  • At various time points post-infection, harvest the cells or supernatant.

  • Extract viral nucleic acid (RNA or DNA) using a suitable kit.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with the extracted nucleic acid, virus-specific primers and probe, and qPCR master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Quantify the viral copy number by comparing the Ct values to a standard curve of known viral nucleic acid concentrations.

  • Analyze the reduction in viral load in angelicin-treated samples compared to the untreated control.

Western Blot Analysis of Viral Proteins

This technique is used to detect and quantify the expression of specific viral proteins in infected cells treated with angelicin.

Materials:

  • Infected cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to viral proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Infect cells and treat with angelicin as described for the qPCR assay.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system and quantify the band intensities.

Signaling Pathways and Experimental Workflows

Proposed Antiviral Mechanism via Host Signaling Pathways

Angelicin has been shown to inhibit the NF-κB and MAPK signaling pathways, which are often activated during viral infections and contribute to the inflammatory response that can exacerbate viral pathogenesis[7][8]. By suppressing these pathways, angelicin may reduce the production of pro-inflammatory cytokines, thereby creating a less favorable environment for viral replication and mitigating virus-induced pathology.

angelicin_signaling_pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor IKK IKK Receptor->IKK MAPK_p p38/JNK Receptor->MAPK_p IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines transcribes MAPK_p->Pro-inflammatory\nCytokines activates Viral\nReplication Viral Replication Pro-inflammatory\nCytokines->Viral\nReplication enhances Angelicin Angelicin Angelicin->IKK inhibits Angelicin->MAPK_p inhibits

Caption: Angelicin's proposed antiviral mechanism via host signaling.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of angelicin.

antiviral_workflow Start Start Cell_Viability Determine CC50 (MTT Assay) Start->Cell_Viability Antiviral_Screening Initial Antiviral Screen (e.g., CPE Reduction) Cell_Viability->Antiviral_Screening Dose_Response Determine IC50 (Plaque Reduction Assay) Antiviral_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action qPCR Viral Load (qPCR) Mechanism_of_Action->qPCR Western_Blot Viral Protein Expression (Western Blot) Mechanism_of_Action->Western_Blot Signaling_Pathways Host Pathway Analysis (Western Blot for p-IκB, p-p38) Mechanism_of_Action->Signaling_Pathways End End qPCR->End Western_Blot->End Signaling_Pathways->End

Caption: Workflow for evaluating angelicin's antiviral activity.

Conclusion

Angelicin represents a promising scaffold for the development of novel antiviral agents. Its dual mechanism of directly inhibiting viral replication and modulating host inflammatory responses makes it an attractive candidate for further investigation. The protocols and data presented here provide a framework for researchers to explore the full potential of angelicin in antiviral research and drug development.

References

Angelicin: A Promising Tool for Studying γ-Herpesvirus Replication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584), a naturally occurring furocoumarin, has emerged as a significant compound in the study of γ-herpesvirus replication. Human γ-herpesviruses, such as Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV), are associated with various malignancies.[1] Angelicin has demonstrated potent antiviral activity by efficiently inhibiting the lytic replication of these viruses, offering a valuable tool for investigating the viral life cycle and developing novel antiviral therapies.[1] This document provides a comprehensive overview of Angelicin's application in γ-herpesvirus research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

Angelicin's primary mechanism of antiviral activity against γ-herpesviruses is the inhibition of the early stages of the lytic replication cycle.[2] It achieves this by specifically targeting and reducing the transactivation of the promoter for the Replication and Transcription Activator (RTA) protein.[2][3] RTA is a critical immediate-early viral protein that acts as a molecular switch to initiate the lytic cascade. By suppressing the RTA promoter, Angelicin effectively downregulates the expression of RTA mRNA and subsequent protein synthesis.[2] This, in turn, prevents the transactivation of downstream early and late lytic genes, ultimately halting viral DNA replication and the production of new virions.[2]

Angelicin_Mechanism_of_Action Angelicin Angelicin RTA_Promoter γ-Herpesvirus RTA Promoter Angelicin->RTA_Promoter Inhibits Transactivation RTA_Expression RTA Gene Expression (Immediate-Early Gene) RTA_Promoter->RTA_Expression Drives Lytic_Cascade Lytic Gene Cascade (Early and Late Genes) RTA_Expression->Lytic_Cascade Activates Viral_Replication Viral DNA Replication & Virion Production Lytic_Cascade->Viral_Replication Leads to

Caption: Mechanism of Angelicin's antiviral action against γ-herpesviruses.

Quantitative Data

Angelicin's antiviral activity has been quantified against Murine gammaherpesvirus 68 (MHV-68), a model organism for studying human γ-herpesviruses. While it is known to inhibit the lytic replication of EBV and KSHV induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), specific IC50 values for these viruses are not yet available in the literature.[1]

Table 1: In Vitro Efficacy of Angelicin against Murine Gammaherpesvirus 68 (MHV-68)

ParameterValueCell LineReference
IC50 (50% Inhibitory Concentration) 28.95 µMVero[1]
CC50 (50% Cytotoxic Concentration) > 2600 µMVero[1]
Selectivity Index (CC50/IC50) > 89.8Vero[1]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antiviral activity of Angelicin against γ-herpesviruses.

Protocol 1: Plaque Reduction Assay for MHV-68

This assay is used to determine the effect of Angelicin on the production of infectious virus particles.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Staining Cell_Seeding Seed Vero cells in 6-well plates Incubation1 Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Infection Infect cells with MHV-68 (100 PFU/well) Incubation1->Infection Adsorption Incubate 1h (37°C, 5% CO2) Infection->Adsorption Treatment Add Angelicin-containing overlay medium Adsorption->Treatment Incubation2 Incubate 5-7 days (37°C, 5% CO2) Treatment->Incubation2 Staining Fix and stain with Crystal Violet Incubation2->Staining Plaque_Counting Count plaques and calculate % inhibition Staining->Plaque_Counting

Caption: Workflow for the MHV-68 plaque reduction assay.

Materials:

  • Vero cells

  • Murine gammaherpesvirus 68 (MHV-68)

  • Angelicin (dissolved in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Methylcellulose (B11928114) overlay medium (e.g., 1% methylcellulose in DMEM with 2% FBS)

  • Crystal Violet staining solution (0.5% in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayer with approximately 100 plaque-forming units (PFU) of MHV-68 per well.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Treatment: Prepare the methylcellulose overlay medium containing various concentrations of Angelicin (e.g., 0, 10, 20, 40, 80 µM). Ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells. After the adsorption period, remove the virus inoculum and add 2 mL of the Angelicin-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5 to 7 days, or until plaques are clearly visible.

  • Staining: Aspirate the overlay medium and fix the cells with 10% formaldehyde (B43269) for at least 30 minutes. After fixation, wash the wells with PBS and stain with Crystal Violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each Angelicin concentration compared to the vehicle control (DMSO).

Protocol 2: Quantitative PCR (qPCR) for γ-Herpesvirus Lytic Gene Expression

This protocol is for quantifying the effect of Angelicin on the expression of viral lytic genes.

qPCR_Workflow Start Seed and infect cells with γ-herpesvirus Treatment Treat with Angelicin at various concentrations Start->Treatment Incubation Incubate for desired time (e.g., 24-48h) Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with gene-specific primers cDNA_Synthesis->qPCR Data_Analysis Analyze relative gene expression (ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for qPCR analysis of lytic gene expression.

Materials:

  • γ-herpesvirus infected cells (e.g., EBV-positive Akata cells, KSHV-positive BCBL-1 cells)

  • Lytic cycle inducing agent (e.g., TPA, sodium butyrate)

  • Angelicin (dissolved in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for viral lytic genes (e.g., EBV BZLF1, KSHV ORF50) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Culture and Treatment: Culture the γ-herpesvirus infected cells and induce the lytic cycle. Simultaneously treat the cells with various concentrations of Angelicin or DMSO as a control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and primers for the target viral lytic genes and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the lytic genes in Angelicin-treated cells compared to the control.

Table 2: Example Primers for EBV Lytic Gene qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
BZLF1 (Zta) ACATCTGCTTCAACAGGAGGAGCAGACATTGGTGTTCCAC
BRLF1 (Rta) AGCCGAGGATGAGGACTTGATGGTCCTCCTTGAGGTCCTG
GAPDH GAAGGTGAAGGTCGGAGTCAGACAAGCTTCCCGTTCTCAG
Protocol 3: Luciferase Reporter Assay for RTA Promoter Activity

This assay measures the direct effect of Angelicin on the transcriptional activity of the RTA promoter.

Luciferase_Assay_Workflow Start Seed 293T cells in 24-well plates Transfection Co-transfect with RTA promoter- luciferase reporter and RTA expression plasmids Start->Transfection Treatment Treat with Angelicin at various concentrations Transfection->Treatment Incubation Incubate for 48 hours Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luciferase_Assay Measure luciferase activity using a luminometer Cell_Lysis->Luciferase_Assay Data_Analysis Normalize to total protein or co-transfected control (e.g., Renilla) Luciferase_Assay->Data_Analysis

Caption: Workflow for the RTA promoter luciferase reporter assay.

Materials:

  • HEK293T cells

  • Luciferase reporter plasmid containing the γ-herpesvirus RTA promoter (e.g., pGL3-RTAp)

  • RTA expression plasmid

  • Transfection reagent

  • Angelicin (dissolved in DMSO)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 24-well plates.

  • Transfection: Co-transfect the cells with the RTA promoter-luciferase reporter plasmid and the RTA expression plasmid using a suitable transfection reagent. A co-reporter plasmid (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.

  • Treatment: After a few hours post-transfection, replace the medium with fresh medium containing various concentrations of Angelicin or DMSO.

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of the lysate or to the activity of the co-transfected reporter. Calculate the fold change in promoter activity in Angelicin-treated cells compared to the control.

Conclusion

Angelicin is a valuable pharmacological tool for dissecting the molecular mechanisms of γ-herpesvirus lytic replication. Its specific inhibition of the RTA promoter provides a targeted approach to block the initiation of the lytic cascade. The protocols outlined in this document provide a framework for researchers to utilize Angelicin in their studies to further understand γ-herpesvirus pathogenesis and to screen for novel antiviral compounds. Further research is warranted to determine the specific IC50 values of Angelicin against EBV and KSHV and to explore its potential as a lead compound for the development of new anti-γ-herpesvirus therapies.

References

Synthesis of Angelicin Heteroanalogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heteroanalogues of Angelicin (B190584), a naturally occurring furocoumarin with known photobiological activity. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development interested in exploring the therapeutic potential of novel angular furocoumarin derivatives.

Introduction

Angelicin and its analogues are of significant interest due to their diverse biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. The modification of the core angelicin structure by replacing the furan (B31954) ring with other heterocyclic systems, such as thiophene, pyrazole, or pyran, can lead to compounds with altered photobiological properties and potentially improved therapeutic profiles. This document details the synthesis of thioangelicins, pyrazolocoumarins, and other related heteroanalogues, providing step-by-step experimental protocols and comparative data.

Synthetic Strategies

The synthesis of angelicin heteroanalogues typically involves the construction of a new heterocyclic ring onto a pre-existing coumarin (B35378) scaffold. Common starting materials include 7-hydroxycoumarins and 3-acetylcoumarins. Key synthetic transformations include condensation reactions, cyclizations, and multi-component reactions. The choice of synthetic route often depends on the desired heterocyclic moiety and the available starting materials.

Below is a generalized workflow for the synthesis of Angelicin heteroanalogues, starting from common precursors.

Synthesis_Workflow Start Starting Materials (e.g., 7-Hydroxycoumarin, 3-Acetylcoumarin) Precursor Precursor Synthesis (e.g., Pechmann Condensation) Start->Precursor Intermediate Key Intermediate Formation (e.g., Chalcones, Hydrazones) Precursor->Intermediate Cyclization Heterocycle Formation (e.g., Condensation, Cycloaddition) Intermediate->Cyclization Analogue Angelicin Heteroanalogue Cyclization->Analogue Purification Purification (e.g., Crystallization, Chromatography) Analogue->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization Apoptosis_Pathway Drug Angelicin Analogue Cell Cancer Cell Drug->Cell DNA DNA Damage Cell->DNA p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes: Angelicin for Studying Osteoclast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angelicin, a naturally occurring furocoumarin found in plants of the Psoralea genus, has emerged as a promising compound for investigating the molecular pathways governing bone remodeling.[1][2] Specifically, Angelicin demonstrates significant inhibitory effects on osteoclast differentiation, the process by which monocytic precursors mature into bone-resorbing osteoclasts.[1][3] This makes it a valuable pharmacological tool for researchers in bone biology and drug development professionals exploring novel therapeutics for bone loss disorders like osteoporosis.[1][4]

The primary mechanism of Angelicin's action involves the modulation of intracellular oxidative stress.[1] It has been shown to suppress osteoclastogenesis induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), the principal cytokine that governs osteoclast formation.[1][3] Angelicin achieves this by upregulating K (lysine) acetyltransferase 6A (KAT6A), which in turn activates the Nrf2/HO-1 antioxidant signaling pathway.[1] This cascade leads to a reduction in reactive oxygen species (ROS), which are crucial second messengers in the RANKL signaling pathway.[1][5] Consequently, Angelicin treatment results in the downregulation of key transcription factors essential for osteoclastogenesis, including nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), c-Fos, and Nuclear Factor-κB (NF-κB).[1]

These application notes provide a comprehensive overview of Angelicin's effects, quantitative data on its efficacy, and detailed protocols for its use in in-vitro osteoclast differentiation studies.

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in osteoclastogenesis and the proposed mechanism by which Angelicin exerts its inhibitory effects, along with a typical experimental workflow.

cluster_0 RANKL-Mediated Osteoclast Differentiation Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits MAPK MAPKs (p38, JNK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB cFos c-Fos MAPK->cFos NFATc1 NFATc1 (Master Regulator) NFkB->NFATc1 Induces cFos->NFATc1 Activates Genes Osteoclast-Specific Genes (TRAP, Ctsk, Oscar, MMP9) NFATc1->Genes Transcription Diff Osteoclast Differentiation & Maturation Genes->Diff

Caption: Standard RANKL signaling pathway in osteoclastogenesis.[5]

cluster_1 Angelicin's Inhibitory Mechanism on Osteoclastogenesis Angelicin Angelicin KAT6A KAT6A Angelicin->KAT6A Upregulates OC_Diff Osteoclast Differentiation Angelicin->OC_Diff Inhibits Nrf2 Nrf2 / HO-1 Pathway KAT6A->Nrf2 Activates ROS Reactive Oxygen Species (ROS) Nrf2->ROS Reduces RANKL_path RANKL Signaling (NF-κB, c-Fos) ROS->RANKL_path Promotes NFATc1 NFATc1 Expression RANKL_path->NFATc1 NFATc1->OC_Diff

Caption: Angelicin inhibits osteoclastogenesis via the KAT6A/Nrf2/ROS axis.[1]

Start Seed RAW264.7 Cells in 96-well or 6-well plates Culture Culture for 24h Start->Culture Treatment Treat Cells Culture->Treatment Control Control: + RANKL (50 ng/mL) Treatment->Control Angelicin Angelicin Group: + RANKL (50 ng/mL) + Angelicin (5-20 µM) Treatment->Angelicin Incubate Incubate for 3-5 Days Control->Incubate Angelicin->Incubate Analysis Endpoint Analysis Incubate->Analysis TRAP TRAP Staining (Osteoclast Counting) Analysis->TRAP qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR Western Western Blot (Protein Expression) Analysis->Western ROS ROS Assay (DHE Staining) Analysis->ROS Viability MTT Assay (Cell Viability) Analysis->Viability

Caption: General experimental workflow for in-vitro Angelicin studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on Angelicin's effect on osteoclast differentiation.

Table 1: Effective Concentrations of Angelicin for In-Vitro Studies

Parameter Concentration Observation (using RAW264.7 cells) Reference
Effective Inhibitory Range 5, 10, 20 µM Dose-dependent inhibition of RANKL-induced osteoclast differentiation. [1]
Cytotoxicity Threshold 30 µM Significant decrease in RAW264.7 cell viability observed. [1]

| Optimal Concentration | 20 µM | Used for significant inhibition of ROS production and NFATc1 expression. |[1] |

Table 2: Summary of Angelicin's Effects on Key Osteoclastogenic Markers

Marker Type Target Molecule Effect of Angelicin Reference
Transcription Factors NFATc1 Downregulated (mRNA and Protein) [1]
c-Fos Downregulated (Protein) [1]
NF-κB (p-NF-κB) Downregulated (Protein) [1]
Antioxidant Pathway KAT6A Upregulated (Protein) [1]
Nrf2 Upregulated (Protein) [1]
HO-1 Upregulated (Protein) [1]
Oxidative Stress Intracellular ROS Reduced [1]
Osteoclast Genes Ctsk (Cathepsin K) Downregulated (mRNA) [1]
Oscar Downregulated (mRNA) [1]
Trap (Acp5) Downregulated (mRNA) [1]

| | MMP9 | Downregulated (Protein) |[1] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported for studying the effects of compounds like Angelicin on osteoclast differentiation.[1][6][7]

Protocol 1: In-Vitro Osteoclast Differentiation using RAW264.7 Cells

This protocol describes the induction of osteoclast differentiation from the murine macrophage cell line RAW264.7.

  • Materials:

    • RAW264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Recombinant mouse RANKL (e.g., 50 ng/mL)

    • Angelicin (stock solution in DMSO)

    • Sterile 96-well or 6-well plates

  • Procedure:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into appropriate plates. For TRAP staining, use a 96-well plate at a density of 1 x 10³ cells/well.[1] For protein or RNA extraction, use a 6-well plate.

    • Allow cells to adhere for 24 hours.

    • Replace the medium with fresh medium containing RANKL (50 ng/mL) to induce differentiation.

    • For treatment groups, add Angelicin at desired final concentrations (e.g., 5, 10, 20 µM).[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Incubate the plates for 3-5 days. The medium can be refreshed on day 3 if needed.

    • After the incubation period, proceed with downstream analysis such as TRAP staining, qRT-PCR, or Western blotting.

Protocol 2: TRAP (Tartrate-Resistant Acid Phosphatase) Staining

TRAP is an enzyme characteristic of mature osteoclasts. This assay is used to identify and quantify osteoclast formation.[7][8]

  • Materials:

    • TRAP Staining Kit (e.g., Sigma-Aldrich)

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Microscope

  • Procedure:

    • After the differentiation period (Protocol 1), aspirate the culture medium.

    • Gently wash the cells with PBS.

    • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Perform staining for TRAP activity according to the manufacturer's instructions. This typically involves incubating the cells with a substrate solution containing naphthol AS-BI phosphate (B84403) and a tartrate-containing buffer.

    • After staining, wash the wells with deionized water and allow them to air dry.

    • Visualize the cells under a light microscope. TRAP-positive cells will appear red/purple and are considered osteoclasts if they are multinucleated (≥3 nuclei).

    • Quantify the number of TRAP-positive multinucleated cells per well.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of genes involved in osteoclast differentiation.[1][9]

  • Materials:

    • Cells from Protocol 1 (cultured in 6-well plates)

    • RNA extraction kit (e.g., TRIzol reagent)

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • Primers for target genes (e.g., Nfatc1, Ctsk, Acp5, Oscar) and a housekeeping gene (e.g., Actb, Gapdh)

  • Procedure:

    • Lyse the cells and extract total RNA using an appropriate kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.

Protocol 4: Western Blot Analysis

This protocol is used to detect and quantify the protein levels of key signaling molecules.[1]

  • Materials:

    • Cells from Protocol 1 (cultured in 6-well plates)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-NFATc1, anti-c-Fos, anti-p-NF-κB, anti-KAT6A, anti-Nrf2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify protein levels, normalized to a loading control like β-actin.

References

Angelicin: A Promising Therapeutic Agent in Periodontitis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Angelicin, a naturally occurring furocoumarin, has emerged as a compound of significant interest in the study and potential treatment of periodontitis. Exhibiting a multi-faceted therapeutic profile, Angelicin has demonstrated potent anti-bacterial, anti-inflammatory, and osteogenic properties in preclinical studies. These attributes make it a compelling candidate for the development of novel therapies aimed at combating the pathogenic mechanisms of periodontal disease. This document provides detailed application notes, experimental protocols, and a summary of quantitative data derived from key research findings to guide scientists and drug development professionals in this promising area of investigation.

Key Applications in Periodontitis Studies

  • Anti-bacterial Effects: Angelicin effectively inhibits the growth of the key periodontal pathogen Porphyromonas gingivalis (P. gingivalis), both in its planktonic and biofilm forms.[1][2][3]

  • Anti-inflammatory Activity: The compound significantly reduces the inflammatory response induced by P. gingivalis lipopolysaccharide (Pg-LPS) by downregulating the expression of pro-inflammatory cytokines.[1][2][3][4]

  • Promotion of Osteogenesis: Angelicin enhances the differentiation and mineralization of human periodontal ligament cells (hPDLCs), suggesting a role in promoting alveolar bone regeneration.[1][3][4][5]

  • In Vivo Efficacy: In animal models of periodontitis, Angelicin has been shown to attenuate alveolar bone loss and reduce gingival inflammation.[1][2][3][4]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the efficacy of Angelicin in various in vitro models of periodontitis.

Table 1: Anti-bacterial Activity of Angelicin against P. gingivalis [1][2]

ParameterValue (µg/mL)Description
Minimum Inhibitory Concentration (MIC)3.125Lowest concentration that visibly inhibits bacterial growth.
Minimum Bactericidal Concentration (MBC)50Lowest concentration that kills 99.9% of the initial bacterial inoculum.
50% Minimum Biofilm Reduction Concentration (MBRC₅₀)23.7Concentration that reduces a pre-formed biofilm by 50%.
50% Sessile Minimum Inhibitory Concentration (SMIC₅₀)6.5Concentration that inhibits the viability of biofilm bacteria by 50%.

Table 2: Effect of Angelicin on Pro-inflammatory Cytokine mRNA Expression in Pg-LPS-stimulated THP-1 Cells [1][3]

CytokineAngelicin Concentration (µg/mL)Fold Change vs. LPS Control
IL-1β1.56Significant Decrease
3.125Significant Decrease
6.25Significant Decrease
IL-81.56Significant Decrease
3.125Significant Decrease
6.25Significant Decrease

Table 3: Effect of Angelicin on Osteogenic Markers in hPDLCs [1][3][4]

MarkerAngelicin Concentration (µg/mL)Outcome
Alkaline Phosphatase (ALP) Activity1.56Significant Increase
3.125Significant Increase
6.25Significant Increase
Runt-related transcription factor 2 (RUNX2)6.25Upregulation
Distal-less homeobox 5 (DLX5)6.25Upregulation
Osteopontin (OPN)6.25Upregulation

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Angelicin in periodontitis research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of Angelicin that inhibits the growth of planktonic P. gingivalis (MIC) and the lowest concentration that is bactericidal (MBC).

Materials:

  • Angelicin stock solution (dissolved in DMSO)

  • P. gingivalis (e.g., ATCC 33277)

  • Brain Heart Infusion (BHI) broth supplemented with hemin (B1673052) and menadione

  • 96-well microtiter plates

  • Anaerobic chamber

  • Spectrophotometer (600 nm)

  • BHI agar (B569324) plates

Procedure:

  • Bacterial Culture: Culture P. gingivalis in BHI broth under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C to mid-log phase.

  • Serial Dilutions: Prepare a serial two-fold dilution of Angelicin in BHI broth in a 96-well plate. The final concentrations should typically range from 0.125 to 100 µg/mL. Include a positive control (bacteria only) and a negative control (broth only).

  • Inoculation: Adjust the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL and add to each well containing the Angelicin dilutions and the positive control.

  • Incubation: Incubate the plate anaerobically at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of Angelicin where no visible turbidity is observed.

  • MBC Determination: Take an aliquot from the wells showing no growth and plate onto BHI agar plates. Incubate anaerobically at 37°C for 5-7 days. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Protocol 2: Anti-inflammatory Effect on Pg-LPS-stimulated Macrophages

Objective: To evaluate the effect of Angelicin on the production of pro-inflammatory cytokines in human monocyte-like THP-1 cells stimulated with P. gingivalis LPS.

Materials:

  • Angelicin stock solution

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • P. gingivalis LPS (Pg-LPS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for IL-1β, IL-8, and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and instrument

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Pre-treatment: Replace the medium with fresh medium and pre-treat the differentiated cells with various concentrations of Angelicin (e.g., 1.56, 3.125, 6.25 µg/mL) for 2 hours.

  • Stimulation: Stimulate the cells with Pg-LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no Angelicin, no LPS) and an LPS-only control.

  • RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a commercial kit. Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for IL-1β, IL-8, and the housekeeping gene.

  • Data Analysis: Calculate the relative mRNA expression of the target genes using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the LPS-only control group.

Protocol 3: Osteogenic Differentiation of Human Periodontal Ligament Cells (hPDLCs)

Objective: To assess the effect of Angelicin on the osteogenic differentiation of hPDLCs.

Materials:

  • Angelicin stock solution

  • Primary hPDLCs

  • Osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Protein lysis buffer

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture hPDLCs in standard growth medium until they reach confluence.

  • Osteogenic Induction: Switch to osteogenic induction medium containing various concentrations of Angelicin (e.g., 1.56, 3.125, 6.25 µg/mL). Include a control group with osteogenic medium only.

  • ALP Activity Assay: After 7 days of induction, wash the cells with PBS and lyse them. Measure the ALP activity in the cell lysates using a commercial kit. Normalize the ALP activity to the total protein concentration determined by a BCA assay.

  • Gene Expression Analysis (Optional): After 7-14 days of induction, extract RNA and perform qPCR to analyze the expression of osteogenic marker genes such as RUNX2, DLX5, and OPN, as described in Protocol 2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Angelicin in periodontitis and a typical experimental workflow.

angelicin_mechanism P_gingivalis P. gingivalis Biofilm Biofilm Formation P_gingivalis->Biofilm promotes Angelicin Angelicin Angelicin->P_gingivalis inhibits Angelicin->Biofilm inhibits NFkB NF-κB Pathway Angelicin->NFkB inhibits hPDLCs hPDLCs Angelicin->hPDLCs stimulates Pg_LPS Pg-LPS Macrophages Macrophages (THP-1) Pg_LPS->Macrophages activates Macrophages->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8) NFkB->Cytokines upregulates Inflammation Inflammation Cytokines->Inflammation causes Periodontitis Periodontitis (Bone Loss) Inflammation->Periodontitis leads to Osteogenesis_pathways TGF-β/BMP, Wnt/β-catenin Pathways hPDLCs->Osteogenesis_pathways activates Osteogenic_markers Osteogenic Markers (RUNX2, ALP, OPN) Osteogenesis_pathways->Osteogenic_markers upregulates Bone_formation Alveolar Bone Formation Osteogenic_markers->Bone_formation promotes Bone_formation->Periodontitis counteracts experimental_workflow start Start: Angelicin Compound invitro In Vitro Studies start->invitro antibacterial Anti-bacterial Assays (MIC, MBC, Biofilm) invitro->antibacterial antiinflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) invitro->antiinflammatory osteogenesis Osteogenesis Assays (hPDLCs) invitro->osteogenesis invivo In Vivo Studies antibacterial->invivo antiinflammatory->invivo osteogenesis->invivo animal_model Periodontitis Animal Model (e.g., ligature-induced) invivo->animal_model analysis Analysis animal_model->analysis microct Micro-CT Analysis (Alveolar Bone Loss) analysis->microct histology Histological Analysis (Inflammation) analysis->histology conclusion Conclusion: Therapeutic Potential microct->conclusion histology->conclusion

References

Angelicin as a Photosensitizer in Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584), a naturally occurring angular furocoumarin, has garnered significant interest as a photosensitizer in photodynamic therapy (PDT).[1][2] Unlike its linear isomer psoralen, angelicin primarily forms monofunctional adducts with DNA upon photoactivation with ultraviolet A (UVA) radiation.[1] This unique mechanism of action, coupled with its ability to generate reactive oxygen species (ROS), leads to the induction of apoptosis and modulation of key signaling pathways in cancer cells, making it a promising candidate for targeted cancer therapy.[2] These notes provide an overview of angelicin's properties, its mechanism of action in PDT, and detailed protocols for its application in a research setting.

Physicochemical and Photodynamic Properties of Angelicin

Angelicin's utility as a photosensitizer is underpinned by its specific physicochemical and photodynamic characteristics. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₁H₆O₃[3]
Molar Mass186.16 g/mol [3]
AppearancePale yellow crystals[3]
Maximum Absorption (λmax)300 nm[3]
Solubility10 mM in DMSO[3]
Intersystem Crossing (ISC) Lifetime10⁻⁵ s⁻¹[4]

Table 1: Physicochemical and Photodynamic Properties of Angelicin. This table summarizes key characteristics of angelicin relevant to its use as a photosensitizer.

Mechanism of Action in Photodynamic Therapy

Upon absorption of UVA light, angelicin transitions to an excited triplet state.[4] This excited state can then participate in two primary types of photoreactions that contribute to its cytotoxic effects:

  • Type I Reaction: The excited angelicin can react directly with biological substrates, such as DNA, to form monofunctional adducts, primarily with pyrimidine (B1678525) bases. This disrupts DNA replication and transcription, contributing to cell death.[1]

  • Type II Reaction: The excited photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major type of ROS.[5] This singlet oxygen can then oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and triggering apoptotic cell death.[5]

The dual mechanism of direct DNA damage and ROS-mediated cytotoxicity makes angelicin an intriguing photosensitizer for PDT.

Signaling Pathways Modulated by Angelicin-PDT

Angelicin-mediated PDT has been shown to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction

Angelicin-PDT is a potent inducer of apoptosis. The generated ROS can cause mitochondrial damage, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Key players in this pathway include the Bcl-2 family of proteins, with angelicin-PDT shown to alter the ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax), favoring apoptosis.[6][7][8][9] This ultimately leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][11]

Angelicin_PDT Angelicin + UVA ROS ROS Generation Angelicin_PDT->ROS Bcl2 Bcl-2 (Anti-apoptotic) Expression ▼ Angelicin_PDT->Bcl2 Bax Bax (Pro-apoptotic) Expression ▲ Angelicin_PDT->Bax Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by Angelicin-PDT.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. Angelicin has been shown to inhibit the activation of NF-κB.[12] This is achieved by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[12] The inhibition of IκBα phosphorylation prevents its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[13][14][15][16]

Angelicin Angelicin IKK IKK Complex Angelicin->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Transcription Pro-inflammatory & Anti-apoptotic Gene Transcription Nucleus->Gene_Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway by Angelicin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and stress responses. Angelicin has been observed to inhibit the phosphorylation of key MAPK members, including p38 and JNK, without affecting the ERK pathway.[12] The inhibition of p38 and JNK signaling can contribute to the anti-inflammatory and pro-apoptotic effects of angelicin.

Cellular_Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK Cellular_Stress->MAPKKK Angelicin Angelicin p38_JNK p38 / JNK Angelicin->p38_JNK MAPKKK->p38_JNK Phosphorylation p_p38_JNK p-p38 / p-JNK (Active) p38_JNK->p_p38_JNK Inflammation_Apoptosis Inflammation & Apoptosis p_p38_JNK->Inflammation_Apoptosis

Caption: Angelicin-mediated inhibition of the p38 and JNK MAPK pathways.

Quantitative Data on Angelicin's Biological Activity

The following table summarizes key quantitative data regarding the biological effects of angelicin, both as a standalone compound and in the context of photodynamic therapy. It is important to note that optimal concentrations and light doses for angelicin-PDT are cell-line dependent and require empirical determination.

Cell LineAssayParameterValueReference
HeLa (Cervical Cancer)Cell ViabilityIC₅₀ (Angelicin alone, 24h)~120 µM[1]
SiHa (Cervical Cancer)Cell ViabilityIC₅₀ (Angelicin alone, 24h)~140 µM[1]
MDA-MB-231 (Breast Cancer)Cell ProliferationInhibition (100 µM Angelicin)G2/M phase arrest[17]
Caki (Renal Carcinoma)ApoptosisCaspase-3 Activation (50 ng/mL TRAIL + 100 µM Angelicin)Significant increase[10][11]
PC-3 (Prostate Cancer)Cell ViabilityIC₅₀ (Angelicin alone, 48h)Not specified, dose-dependent inhibition (5-100 µM)[18]
VariousPhotodynamic PropertiesTwo-photon Absorption Cross-section (σ)Up to 49.3 GM (for derivatives)[4]

Table 2: Quantitative Biological Activity of Angelicin. This table provides a summary of reported IC50 values and other quantitative measures of angelicin's effects on various cancer cell lines.

Experimental Protocols

The following protocols provide a general framework for conducting in vitro experiments with angelicin as a photosensitizer. Note: These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

General Experimental Workflow

Cell_Seeding 1. Cell Seeding Angelicin_Incubation 2. Angelicin Incubation Cell_Seeding->Angelicin_Incubation UVA_Irradiation 3. UVA Irradiation Angelicin_Incubation->UVA_Irradiation Post_Irradiation_Incubation 4. Post-Irradiation Incubation UVA_Irradiation->Post_Irradiation_Incubation Analysis 5. Downstream Analysis Post_Irradiation_Incubation->Analysis

Caption: General workflow for in vitro Angelicin-PDT experiments.

Protocol 1: Preparation of Angelicin Stock Solution
  • Materials:

    • Angelicin powder (MW: 186.16 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, weigh 1.86 mg of angelicin powder and dissolve it in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro Angelicin Photodynamic Therapy
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Angelicin stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • UVA light source with a calibrated output (e.g., 365 nm)

    • Multi-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).

    • Angelicin Incubation: Prepare working solutions of angelicin in complete cell culture medium at the desired final concentrations (e.g., 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with the same final concentration of DMSO without angelicin). Remove the old medium from the cells and add the angelicin-containing medium. Incubate for a predetermined time (e.g., 2, 4, or 24 hours), protected from light.

    • UVA Irradiation: After incubation, wash the cells twice with PBS. Add fresh, pre-warmed PBS or phenol (B47542) red-free medium to the wells. Expose the cells to a specific dose of UVA light (e.g., 1, 2, or 5 J/cm²). A "dark" control group (treated with angelicin but not irradiated) should be included.

    • Post-Irradiation Incubation: After irradiation, replace the PBS or phenol red-free medium with fresh complete cell culture medium. Incubate the cells for the desired time (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Protocol 3: Assessment of Cell Viability (MTT Assay)
  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Following the post-irradiation incubation period, add 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Detection of Apoptosis (Annexin V/Propidium Iodide Staining)
  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • After the desired post-irradiation incubation time, harvest the cells (including floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Materials:

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Following angelicin incubation and just prior to UVA irradiation, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Add fresh PBS or phenol red-free medium and proceed with UVA irradiation.

    • Immediately after irradiation, measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or analyze by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

Angelicin presents a compelling profile as a photosensitizer for photodynamic therapy due to its unique DNA-damaging mechanism and its ability to generate ROS, leading to cancer cell death through the modulation of key signaling pathways. The protocols outlined in these application notes provide a foundation for researchers to explore the full potential of angelicin-PDT in various cancer models. Further optimization of treatment parameters, including drug concentration, light dose, and incubation times, will be crucial for translating the promising in vitro findings into effective therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Angelicin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Angelicin. The following information is intended to assist researchers in achieving consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Angelicin?

Angelicin is a poorly water-soluble compound. Its reported aqueous solubility is approximately 20 mg/L, which is equivalent to 0.02 mg/mL or 107.4 µM.[1] This low solubility can be a significant limiting factor in various experimental settings, leading to issues with bioavailability and inconsistent results.

Q2: Why is my Angelicin precipitating out of solution during my in vitro cell-based assays?

Precipitation of Angelicin upon dilution of a stock solution (typically in DMSO) into an aqueous cell culture medium is a common issue. This occurs because the high concentration of the organic solvent in the stock solution is rapidly diluted, reducing the solubility of the hydrophobic Angelicin and causing it to "crash out" of solution. To mitigate this, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%.

Q3: What are the recommended methods to improve the aqueous solubility of Angelicin?

Several techniques can be employed to enhance the aqueous solubility of Angelicin. These include the use of co-solvents, complexation with cyclodextrins, and formulation into nanoparticles. The choice of method will depend on the specific experimental requirements, such as the desired final concentration and the biological system being studied.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Homogeneous Angelicin Solution

Symptoms:

  • Visible particles or cloudiness in the solution.

  • Inconsistent results between experimental replicates.

  • Low biological activity observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Dissolution in Stock Solvent Ensure Angelicin is fully dissolved in the initial stock solvent (e.g., DMSO) before further dilution. Gentle warming (to 37°C) and vortexing can aid dissolution.[2]
Precipitation upon Dilution Add the Angelicin stock solution to the aqueous buffer or medium drop-wise while gently vortexing. This gradual addition can help prevent immediate precipitation.[3]
Final Solvent Concentration Too High Optimize the final concentration of the co-solvent. While a higher concentration may increase solubility, it can also be toxic to cells. Always include a vehicle control in your experiments to assess solvent toxicity.
pH of the Aqueous Solution The solubility of some compounds can be pH-dependent. While Angelicin's solubility is not strongly pH-dependent, ensuring the pH of your aqueous solution is within a physiological range (e.g., pH 7.2-7.4 for cell culture) is good practice.

Data Presentation: Solubility of Angelicin in Various Solvents and Formulations

The following tables summarize the solubility of Angelicin in different solvents and the potential enhancement using various techniques.

Table 1: Angelicin Solubility in Common Solvents

Solvent Solubility (mg/mL) Solubility (mM) Reference
Water~ 0.02~ 0.107[1]
DMSO33.33179.04[4]
Ethanol~ 1~ 5.37[5]
Methanol28.45152.8[6]
1:1 DMSO:PBS (pH 7.2)~ 0.5~ 2.68[5]

Table 2: Solubility Enhancement of Poorly Soluble Compounds Using Cyclodextrins and Nanoparticles (Data for structurally similar compounds as a proxy for Angelicin)

Compound Method Solubility Enhancement (Fold Increase) Reference
ApigeninHydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex~152[7]
ApigeninMesoporous Silica Nanoparticles~11.6[8]
Allicinβ-Cyclodextrin Inclusion Complex~9.3[9]
IsoliquiritigeninSulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)~298[10]

Experimental Protocols

Protocol 1: Preparation of Angelicin Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a 10 mM stock solution of Angelicin in DMSO, suitable for in vitro experiments.

Materials:

  • Angelicin powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of Angelicin powder in a sterile microcentrifuge tube. For a 10 mM solution, you will need 1.86 mg of Angelicin for every 1 mL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Tightly cap the tube and vortex thoroughly until the Angelicin is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, the solution can be gently warmed in a 37°C water bath for a few minutes and then vortexed again.

  • Visually inspect the solution to ensure there are no visible particles.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Angelicin-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general procedure for preparing an Angelicin-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • Angelicin powder

  • β-Cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Water

  • Drying oven

Procedure:

  • Determine the desired molar ratio of Angelicin to cyclodextrin (B1172386) (e.g., 1:1).

  • Accurately weigh the required amounts of Angelicin and cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a 1:1 (v/v) ethanol/water mixture to form a paste.

  • Gradually add the Angelicin powder to the cyclodextrin paste while continuously triturating (kneading) with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex is then pulverized into a fine powder using the mortar and pestle.

Protocol 3: Preparation of Angelicin-Loaded Nanoparticles (Solvent Evaporation Method)

This protocol outlines a general method for preparing Angelicin-loaded polymeric nanoparticles.

Materials:

  • Angelicin powder

  • A biodegradable polymer (e.g., PLGA)

  • An organic solvent (e.g., acetone (B3395972) or dichloromethane)

  • An aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA)

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Dissolve Angelicin and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.

  • Prepare the aqueous phase by dissolving the surfactant in water.

  • Add the organic phase drop-wise to the aqueous phase under continuous stirring to form an oil-in-water (o/w) emulsion.

  • Homogenize or sonicate the emulsion to reduce the droplet size to the nano-range.

  • Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will lead to the precipitation of the polymer and the formation of Angelicin-loaded nanoparticles.

  • The resulting nanoparticle suspension can be further purified by centrifugation or dialysis to remove any unencapsulated Angelicin and excess surfactant.

  • The purified nanoparticles can be freeze-dried for long-term storage.

Mandatory Visualizations

Signaling Pathways

Angelicin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[6]

angelicin_nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p65/p50) IKK_complex->NFkB Phosphorylation of p65 IkBa->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Angelicin Angelicin Angelicin->IKK_complex Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes angelicin_mapk_pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1) Stimuli->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Angelicin Angelicin Angelicin->p38 Inhibition of Phosphorylation Angelicin->JNK Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response solubility_enhancement_workflow Start Low Aqueous Solubility of Angelicin Method_Selection Select Solubility Enhancement Method Start->Method_Selection Co_Solvent Co-solvent (e.g., DMSO) Method_Selection->Co_Solvent Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Nanoparticle Nanoparticle Formulation Method_Selection->Nanoparticle Formulation Prepare Formulation Co_Solvent->Formulation Cyclodextrin->Formulation Nanoparticle->Formulation Characterization Characterize Formulation (Solubility, Particle Size, etc.) Formulation->Characterization Application In Vitro / In Vivo Experiment Characterization->Application End Enhanced Bioavailability & Consistent Results Application->End

References

Preventing Angelicin degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angelicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Angelicin in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of Angelicin under various conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of Angelicin in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity Angelicin degradation due to improper storage.Store Angelicin powder at -20°C in a tightly sealed, light-proof container. For solutions, aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
Photodegradation during the experiment.Conduct experiments under subdued light conditions. Use amber-colored labware or wrap containers in aluminum foil. Minimize exposure of Angelicin solutions to direct light.
Thermal degradation.Prepare and handle Angelicin solutions at room temperature or on ice. Avoid heating solutions unless necessary for solubilization, and if so, use gentle warming and sonication.
pH-induced degradation.Maintain the pH of aqueous solutions within a stable range. The stability of similar compounds, like allicin, is optimal between pH 5-6.[1] Extreme pH levels should be avoided.
Precipitation of Angelicin in aqueous solutions Low aqueous solubility of Angelicin.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For working solutions, perform serial dilutions in pre-warmed (37°C) aqueous media.
High final concentration of the organic solvent.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent cytotoxicity and precipitation.
Variability in experimental results Inconsistent handling procedures.Standardize all experimental procedures, including solution preparation, incubation times, and light exposure conditions.
Contamination of stock solutions.Use sterile techniques when preparing and handling Angelicin solutions. Filter-sterilize solutions if necessary.

Frequently Asked Questions (FAQs)

Q1: How should I store Angelicin powder for long-term use?

A1: Angelicin powder is stable when stored at -20°C in a tightly sealed container, protected from light and moisture.[2] Under these conditions, it has a shelf life of at least one year.[3]

Q2: What is the best way to prepare and store Angelicin stock solutions?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.[3] This stock solution should be aliquoted into single-use, light-protecting vials and stored at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q3: What are the primary degradation pathways for Angelicin?

A3: Angelicin is a photosensitive compound and is susceptible to photodegradation upon exposure to UV and visible light.[4] It can also undergo thermal degradation at elevated temperatures and may be unstable at extreme pH values.

Q4: How can I minimize photodegradation of Angelicin during my experiments?

A4: To minimize photodegradation, work under yellow or red light, or in a darkened room. Use amber-colored or opaque containers for preparing and storing solutions. If transparent containers are necessary, wrap them in aluminum foil.

Q5: What are the signs of Angelicin degradation?

A5: Degradation of Angelicin may not always be visible. However, a change in the color or clarity of a solution, or the appearance of precipitates, can indicate degradation. The most reliable way to assess degradation is through analytical methods like HPLC, which can detect a decrease in the concentration of the parent compound and the appearance of degradation products.

Data Presentation

While specific quantitative data on the degradation kinetics of Angelicin under various conditions is limited in publicly available literature, the following table provides a general overview of its stability based on its chemical properties and information on similar compounds.

Table 1: Summary of Angelicin Stability under Different Conditions

Condition Stability Recommendations
Temperature Stable at -20°C (powder) and -80°C (in solution).[3] Susceptible to degradation at elevated temperatures.Store as recommended. Avoid heating solutions.
Light Highly sensitive to UV and visible light.[4]Protect from light at all times.
pH Potentially unstable at extreme pH values. Optimal stability for similar compounds is in the slightly acidic range (pH 5-6).[1]Maintain pH of aqueous solutions in a stable, slightly acidic to neutral range.
Solvents Soluble in DMSO, methanol, and ethanol.[2] Limited solubility in water.Use DMSO for stock solutions. Ensure final DMSO concentration is low in aqueous media.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot stock solutions into single-use vials.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Angelicin Stock Solution in DMSO

Materials:

  • Angelicin powder (MW: 186.16 g/mol )

  • Anhydrous DMSO

  • Sterile, amber-colored microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh 1.86 mg of Angelicin powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber-colored microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the Angelicin is completely dissolved.

  • Aliquot the 10 mM stock solution into single-use, sterile, amber-colored microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Quantification of Angelicin Degradation by HPLC-UV

This protocol is adapted from a method for the simultaneous determination of psoralen (B192213) and angelicin.[5]

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: 20% (v/v) acetonitrile (B52724) in water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 300 nm[4]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of Angelicin in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For photodegradation studies, expose Angelicin solutions in quartz cuvettes to a controlled light source. Withdraw aliquots at specified time intervals.

    • For thermal degradation studies, incubate Angelicin solutions in a temperature-controlled water bath. Withdraw aliquots at specified time intervals.

    • For pH stability studies, prepare Angelicin solutions in buffers of different pH values. Withdraw aliquots at specified time intervals.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the samples from the degradation studies.

  • Data Analysis:

    • Quantify the concentration of Angelicin in the samples using the calibration curve.

    • Calculate the percentage of Angelicin remaining at each time point to determine the degradation kinetics.

Mandatory Visualizations

Angelicin-Induced Apoptosis Signaling Pathway

Angelicin_Apoptosis_Pathway Angelicin Angelicin Mitochondria Mitochondria Angelicin->Mitochondria Induces cytochrome c release (indirectly) Bcl2_family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Angelicin->Bcl2_family Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bcl2_family->Mitochondria Inhibits cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Angelicin_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation (Subdued Light) cluster_experiment Experiment (Subdued Light) cluster_analysis Analysis Powder Angelicin Powder (-20°C, dark, dry) PrepareStock Prepare Stock Solution Powder->PrepareStock Stock Stock Solution in DMSO (-80°C, dark, single-use aliquots) PrepareWorking Prepare Working Solution Stock->PrepareWorking PrepareStock->Stock Experiment Perform Experiment PrepareWorking->Experiment Analysis Data Analysis (e.g., HPLC) Experiment->Analysis Troubleshooting_Logic start Inconsistent Results? check_storage Proper Storage? start->check_storage check_light Light Protection? check_storage->check_light Yes no_storage Review Storage Protocol check_storage->no_storage No check_temp Temperature Control? check_light->check_temp Yes no_light Improve Light Protection check_light->no_light No check_solution Solution Integrity? check_temp->check_solution Yes no_temp Ensure Temperature Stability check_temp->no_temp No solution_ok Consistent Results check_solution->solution_ok Yes no_solution Prepare Fresh Solutions check_solution->no_solution No no_storage->check_light no_light->check_temp no_temp->check_solution no_solution->solution_ok

References

Optimizing Angelicin Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Angelicin in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance for experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with Angelicin, providing potential causes and solutions.

Issue 1: High levels of cell death in the vehicle control group (e.g., DMSO).

  • Question: I'm observing significant cytotoxicity in my cell cultures treated only with the DMSO vehicle. What could be the cause and how can I fix it?

  • Answer: High concentrations of Dimethyl Sulfoxide (DMSO) can be toxic to cells. It is crucial to ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%, to minimize its cytotoxic effects. If you are still observing toxicity, consider performing a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Question: My results with Angelicin vary significantly from one experiment to the next. What are the potential sources of this variability?

  • Answer: Inconsistency can stem from several factors. Ensure that your Angelicin stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[1] Maintain consistent cell seeding densities and passage numbers, as cellular responses can change with increased passages. Also, be meticulous with pipetting techniques to ensure accurate and consistent delivery of Angelicin to your cell cultures.

Issue 3: Low or no observable effect of Angelicin, even at high concentrations.

  • Question: I'm not seeing the expected biological effect of Angelicin in my assay. What should I troubleshoot?

  • Answer: If you are investigating the phototoxic effects of Angelicin, ensure that you are activating the compound with an appropriate UVA light source. Angelicin requires UVA irradiation (typically in the 320-400 nm range) to form DNA monoadducts and induce phototoxicity.[2] If the experiment does not involve photoactivation, consider extending the incubation time, as the cellular response may be time-dependent. It is also important to confirm the sensitivity of your specific cell line to Angelicin, as this can vary.

Issue 4: Angelicin precipitation in the culture medium.

  • Question: I've noticed that Angelicin is precipitating out of my culture medium after addition. How can I prevent this?

  • Answer: Angelicin has limited solubility in aqueous solutions. To avoid precipitation, ensure your stock solution in DMSO is fully dissolved before diluting it into the culture medium. When diluting, add the Angelicin stock solution to the medium dropwise while gently vortexing to facilitate mixing. Avoid preparing working solutions at concentrations that exceed Angelicin's solubility limit in the final culture medium.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of Angelicin in cell-based assays.

Q1: What is the recommended solvent for Angelicin?

  • A1: The recommended solvent for preparing Angelicin stock solutions for cell culture experiments is Dimethyl Sulfoxide (DMSO).

Q2: How should I prepare and store Angelicin stock solutions?

  • A2: Prepare a high-concentration stock solution of Angelicin in DMSO (e.g., 10-20 mM). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q3: What is a typical starting concentration range for Angelicin in cell viability assays?

  • A3: The effective concentration of Angelicin can vary significantly depending on the cell line and the specific assay. For initial cytotoxicity screening, a broad range of concentrations from 1 µM to 200 µM is often used. For specific anti-cancer studies, concentrations between 50 µM and 150 µM have been reported to be effective without causing general cytotoxicity in some cell lines.

Q4: What are the key parameters for UVA activation of Angelicin?

  • A4: For phototoxicity studies, Angelicin is typically activated with UVA light in the wavelength range of 320-400 nm. A commonly used dose is 1 J/cm². The precise duration of irradiation will depend on the intensity of your UVA source.

Q5: What is the primary mechanism of Angelicin's phototoxicity?

  • A5: Upon UVA irradiation, Angelicin intercalates into DNA and forms monoadducts with pyrimidine (B1678525) bases, primarily thymine. This DNA damage can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Q6: Can Angelicin exert biological effects without UVA activation?

  • A6: Yes, Angelicin has been shown to exhibit biological activity in the absence of UVA light. It can act as an inhibitor of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation.[3]

Data Presentation

Table 1: Recommended Angelicin Concentration Ranges for Various Cell-Based Assays

Assay TypeCell Line Example(s)Concentration Range (µM)Incubation TimeReference(s)
Cytotoxicity (MTT/CCK8)Osteosarcoma (MG63)50 - 20024 - 72 hours
Anti-proliferationTriple-Negative Breast Cancer (MDA-MB-231)100 - 150Not specified
ApoptosisNeuroblastomaNot specified24 hours
Anti-inflammatoryMacrophagesNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Determining the IC50 of Angelicin in a Cancer Cell Line using an MTT Assay

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Angelicin Preparation: Prepare a series of dilutions of your Angelicin stock solution in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Angelicin dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of Angelicin that inhibits cell growth by 50%).

Protocol 2: Phototoxicity Assay using Angelicin and UVA Irradiation

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Treatment: Treat the cells with various concentrations of Angelicin as described above. Prepare two identical plates: one for UVA irradiation and one to be kept in the dark as a control.

  • Pre-incubation: Incubate both plates for a short period (e.g., 1-2 hours) to allow for cellular uptake of Angelicin.

  • UVA Irradiation: Remove the lid of the designated plate and place it under a UVA lamp (320-400 nm). Irradiate the cells with a dose of 1 J/cm². The irradiation time will depend on the lamp's intensity. Keep the control plate in the dark at the same temperature.

  • Post-incubation: After irradiation, return the plate to the incubator and incubate both plates for 24-48 hours.

  • Viability Assessment: Assess cell viability using an MTT assay or another suitable method as described in Protocol 1.

  • Data Analysis: Compare the viability of the UVA-exposed cells to the dark control cells for each Angelicin concentration to determine the phototoxic effect.

Visualizations

Angelicin_Activation_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Angelicin_ext Angelicin Angelicin_int Angelicin Angelicin_ext->Angelicin_int Passive Diffusion Membrane Activated_Angelicin Activated Angelicin* Angelicin_int->Activated_Angelicin UVA UVA Light (320-400 nm) UVA->Activated_Angelicin DNA DNA Activated_Angelicin->DNA Intercalation DNA_Adduct DNA Monoadduct DNA->DNA_Adduct Covalent Bonding Replication_Inhibition Inhibition of DNA Replication DNA_Adduct->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Angelicin's phototoxic mechanism of action.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_angelicin Prepare Angelicin Dilutions overnight_incubation->prepare_angelicin treat_cells Treat Cells with Angelicin prepare_angelicin->treat_cells pre_incubation Pre-incubate (1-2h) treat_cells->pre_incubation split UVA Exposure? pre_incubation->split uva_irradiation Irradiate with UVA (1 J/cm²) split->uva_irradiation Yes dark_control Keep in Dark split->dark_control No post_incubation Incubate (24-48h) uva_irradiation->post_incubation dark_control->post_incubation viability_assay Perform Cell Viability Assay (e.g., MTT) post_incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end Troubleshooting_Tree start Inconsistent/Unexpected Results with Angelicin check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls high_control_death High Vehicle Control Death check_controls->high_control_death No no_effect No/Low Angelicin Effect check_controls->no_effect Yes solve_dmso Reduce final DMSO concentration (aim for <0.1%) high_control_death->solve_dmso check_uva Is UVA activation required and performed correctly? no_effect->check_uva check_solubility Is Angelicin precipitating? no_effect->check_solubility optimize_uva Verify UVA wavelength (320-400nm) and dose (e.g., 1 J/cm²) check_uva->optimize_uva Yes increase_incubation Increase incubation time check_uva->increase_incubation No improve_solubility Prepare fresh stock. Add dropwise to medium while mixing. check_solubility->improve_solubility Yes general_variability General Variability check_solubility->general_variability No standardize_protocol Standardize cell passage number, seeding density, and pipetting technique. Use fresh aliquots of Angelicin. general_variability->standardize_protocol

References

Troubleshooting Angelicin Photobinding to DNA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with angelicin (B190584) photobinding to DNA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no angelicin-DNA adduct formation?

A1: Low efficiency of angelicin photobinding can be attributed to several factors, ranging from suboptimal experimental conditions to the inherent properties of the DNA sequence.

  • Suboptimal UVA Irradiation: Insufficient UVA dose or incorrect wavelength can lead to inefficient photoactivation of angelicin. Ensure your UVA source emits at or near the optimal wavelength of 365 nm and that the total energy delivered is adequate.[1] Prolonged or repeated exposure may be necessary.

  • Angelicin Concentration: The concentration of angelicin is critical. While higher concentrations can increase the likelihood of intercalation and subsequent photobinding, they can also lead to experimental artifacts, such as aggregation or, in techniques like nanopore sequencing, faster pore blockage.[2] A concentration titration is recommended to find the optimal balance for your specific application.

  • DNA Integrity and Purity: Degraded or impure DNA can significantly hinder the experiment. Ensure your DNA is of high quality, with minimal nicking and free of contaminants from the extraction process. Spectrophotometric ratios (A260/280 of ~1.8 and A260/230 of 2.0-2.2) can provide a preliminary quality check.

  • Sequence Specificity: Angelicin preferentially binds to certain DNA sequences, particularly AT-rich regions and shows a preference for 5'-TA dinucleotides.[3] If your DNA region of interest is GC-rich, you may inherently observe lower photobinding efficiency.

  • Buffer Composition: The ionic strength and pH of the reaction buffer can influence DNA structure and the intercalation of angelicin. Ensure that the buffer conditions are optimal and consistent across experiments.

Q2: I'm observing unexpected side products or DNA damage. What could be the cause?

A2: While angelicin primarily forms monoadducts with pyrimidine (B1678525) bases, other reactions can occur, especially under non-optimal conditions.

  • Formation of Interstrand Crosslinks (ICLs): Although angelicin's angular structure favors the formation of monoadducts, some studies have reported the formation of a small number of ICLs, particularly with prolonged UVA irradiation.[2][3] These can be problematic in downstream applications. If ICLs are a concern, consider reducing the total UVA dose or the irradiation time.

  • Oxidative Damage: UVA radiation itself can induce oxidative damage to DNA, such as the formation of 8-oxoguanine.[4][5] This is a separate process from the covalent binding of angelicin but can be a confounding factor. It is important to have appropriate controls, such as DNA irradiated with UVA in the absence of angelicin.

  • DNA Strand Breaks: High doses of UVA radiation can cause single-strand breaks in DNA.[6] If you observe DNA degradation after your experiment, consider reducing the UVA exposure.

Q3: How can I quantify the efficiency of angelicin photobinding?

A3: Several methods can be used to quantify angelicin-DNA adducts, each with its own advantages and limitations.

  • Radiolabeling (32P-Postlabeling): This is a highly sensitive method capable of detecting very low levels of adducts (as low as 1 adduct in 10^9-10^10 nucleotides).[7][8][9] The protocol involves enzymatic digestion of the DNA, enrichment of the adducted nucleotides, radiolabeling with 32P, and subsequent separation and quantification.

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify angelicin-DNA adducts.[10] This method often requires the use of standards for accurate quantification.

  • Mass Spectrometry (MS): LC-MS/MS provides high specificity and structural information about the adducts.[11][12][13][14] This is a powerful technique for both identifying and quantifying specific angelicin-DNA photoproducts.

Q4: My downstream application (e.g., PCR, sequencing) is failing after the photobinding reaction. What are the potential reasons?

A4: The presence of angelicin adducts on the DNA template can inhibit enzymatic processes.

  • Polymerase Inhibition: Angelicin monoadducts are bulky lesions that can block the progression of DNA polymerases, leading to failed PCR amplification or sequencing reactions.

  • Incomplete Removal of Unbound Angelicin: Residual, unbound angelicin in the sample could inhibit enzymes in subsequent steps. Ensure thorough purification of the DNA after the photobinding reaction.

  • DNA Damage: As mentioned previously, UVA-induced DNA damage (strand breaks, oxidative lesions) can also interfere with downstream applications.

Quantitative Data

The following table summarizes experimental conditions used in a recent study employing angelicin for chromatin accessibility profiling. This can serve as a starting point for optimizing your own experiments.

ParameterValueReference
Angelicin Concentrations0 µM, 20 µM, 100 µM, 500 µM[2]
UVA Wavelength365 nm[1]
UVA Irradiation Protocol7 consecutive rounds of 5 minutes[2]
ApplicationChromatin Accessibility Profiling (SMAdd-seq)[2]

Experimental Protocols

Protocol for Angelicin Photobinding to DNA (Adapted from SMAdd-seq)

This protocol is a general guideline for the photocycloaddition of angelicin to purified high molecular weight genomic DNA.

Materials:

  • High molecular weight genomic DNA

  • Angelicin (stock solution in ethanol (B145695) or DMSO)

  • Angelicin modification buffer (e.g., Tris-HCl based buffer, pH 7.4)

  • UVA cross-linker with 365 nm bulbs

  • Microcentrifuge tubes or multi-well plates suitable for UVA irradiation

  • Ice

Procedure:

  • DNA Preparation: Resuspend high molecular weight genomic DNA in the angelicin modification buffer to the desired concentration.

  • Angelicin Addition: Add angelicin to the DNA solution to achieve the desired final concentration (e.g., 500 µM). A mock-treated control with the vehicle (ethanol or DMSO) should be prepared in parallel.

  • Incubation: Incubate the samples on ice to allow for angelicin intercalation into the DNA.

  • UVA Irradiation:

    • Place the samples in the UVA cross-linker.

    • Irradiate with 365 nm UVA light. A protocol of seven consecutive 5-minute rounds of irradiation has been shown to be effective.[2]

    • Between each round of irradiation, place the samples on ice for a brief period (e.g., 5 minutes) to minimize heating.

  • DNA Purification: After the final irradiation step, purify the DNA to remove unbound angelicin and other reaction components. Standard DNA purification methods, such as spin columns or bead-based purification, can be used.

  • Quantification and Downstream Applications: Quantify the purified DNA and proceed with your intended downstream analysis (e.g., adduct quantification, sequencing).

Visualizations

Angelicin-DNA Photobinding Workflow

Angelicin_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA High-Quality DNA Intercalation Intercalation (Dark Incubation) DNA->Intercalation Angelicin Angelicin Solution Angelicin->Intercalation Irradiation UVA Irradiation (365 nm) Intercalation->Irradiation Photoactivation Purification DNA Purification Irradiation->Purification Quantification Adduct Quantification Purification->Quantification Downstream Downstream Applications Purification->Downstream

Caption: Experimental workflow for angelicin-DNA photobinding.

Troubleshooting Logic for Low Adduct Yield

Troubleshooting_Yield Start Low Adduct Yield Observed Check_UVA Verify UVA Source (Wavelength & Dose) Start->Check_UVA Check_Angelicin Optimize Angelicin Concentration Check_UVA->Check_Angelicin Correct Solution_UVA Calibrate/Replace Lamp, Increase Irradiation Time Check_UVA->Solution_UVA Incorrect Check_DNA Assess DNA Quality (Purity & Integrity) Check_Angelicin->Check_DNA Optimal Solution_Angelicin Perform Concentration Titration Check_Angelicin->Solution_Angelicin Suboptimal Check_Sequence Analyze DNA Sequence (AT/GC Content) Check_DNA->Check_Sequence Good Solution_DNA Re-purify DNA or Use New Sample Check_DNA->Solution_DNA Poor Solution_Sequence Consider Alternative DNA Target Check_Sequence->Solution_Sequence GC-Rich

Caption: Decision tree for troubleshooting low angelicin-DNA adduct yield.

Angelicin's Proposed Mechanism of Action

Angelicin_Mechanism Angelicin Angelicin Intercalation Intercalated Complex Angelicin->Intercalation DNA DNA Double Helix DNA->Intercalation Monoadduct Covalent Monoadduct (with Thymine/Cytosine) Intercalation->Monoadduct [2+2] Cycloaddition UVA UVA Light (365 nm) UVA->Monoadduct Replication_Block Inhibition of DNA Replication Monoadduct->Replication_Block

Caption: Simplified signaling pathway of angelicin-DNA photobinding.

References

Angelicin Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the stability of Angelicin and best practices for its storage and handling. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of Angelicin throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Angelicin?

A1: Solid Angelicin powder should be stored in a well-closed, sealed container at -20°C, protected from light and moisture.[1][2] Under these conditions, it is stable for at least two to three years.[1][3] For short-term storage, the solid powder can be kept at 4°C for at least one month.[4]

Q2: How should I store Angelicin in solution?

A2: If you dissolve Angelicin in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1] For solutions in DMSO, store at -80°C for up to one year, though some sources recommend up to two years.[3][5] For solutions in non-DMSO solvents, storage at -80°C for up to six months is advised.[4] It is best to prepare and use solutions on the same day whenever possible.[2] Aqueous solutions are not recommended for storage for more than one day.[6]

Q3: What solvents are suitable for dissolving Angelicin?

A3: Angelicin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol (B129727), and ethanol.[1][6] It is sparingly soluble in aqueous buffers and practically insoluble in water.[4][6] To prepare an aqueous solution, it is recommended to first dissolve Angelicin in DMSO and then dilute it with the aqueous buffer of choice.[6]

Q4: Is Angelicin sensitive to light?

A4: Yes, Angelicin is a photosensitizing agent and should be protected from light.[1] Exposure to UV radiation can lead to photodegradation.[7]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of Angelicin.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of Angelicin due to improper storage or handling. Contamination of the sample or mobile phase.1. Verify Storage Conditions: Ensure that both solid Angelicin and its solutions have been stored at the correct temperatures and protected from light and moisture. 2. Prepare Fresh Sample: Prepare a fresh solution of Angelicin from a new stock vial. 3. Check Mobile Phase: Prepare a fresh mobile phase and ensure all components are miscible and of high purity. 4. System Blank: Run a blank injection (mobile phase only) to check for system contamination.
Low assay value or reduced biological activity Degradation of Angelicin. Inaccurate initial weighing.1. Assess Stability: Review the storage history of the compound. Consider performing a stability check using a validated analytical method if degradation is suspected. 2. Recalibrate Balance: Ensure the analytical balance is properly calibrated before weighing. 3. Use a Fresh Stock: Prepare a new stock solution from a previously unopened vial of Angelicin.
Precipitation of Angelicin in aqueous buffer Low aqueous solubility of Angelicin.1. Use a Co-solvent: First, dissolve Angelicin in a minimal amount of a water-miscible organic solvent like DMSO. 2. Dilute with Buffer: Gradually add the aqueous buffer to the Angelicin solution while vortexing to facilitate dissolution. Note that the final concentration in aqueous buffer may still be limited.[6]
Inconsistent HPLC retention times Changes in mobile phase composition. Column temperature fluctuations. Improper column equilibration.1. Prepare Fresh Mobile Phase: Ensure accurate measurement of all components. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. 3. Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples.

Stability Data

The stability of Angelicin is influenced by various factors, including pH, temperature, and light exposure. The following tables summarize the expected stability under different stress conditions.

Table 1: pH Stability of Angelicin in Solution
pH Condition Observed Degradation Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Room TemperatureSusceptible to hydrolysis.Hydrolyzed derivatives of the lactone ring.
Neutral (e.g., pH 7.4 buffer) Room TemperatureRelatively stable for short periods.Minimal degradation.
Alkaline (e.g., 0.1 M NaOH) Room TemperatureProne to hydrolysis of the lactone ring.Cleavage of the lactone ring to form a carboxylate salt.
Table 2: Thermal and Photostability of Angelicin
Stress Condition Parameters Observed Degradation Potential Degradation Products
Thermal 60°CDegradation is expected over extended periods.Isomerization and other heat-induced degradation products.
Photolytic (UV light) UV-A (320-400 nm)Significant degradation. Angelicin is a photosensitizer.[1]Photocycloaddition products with DNA bases (thymine, cytosine)[7], and other photo-oxidation products.
Oxidative 3% Hydrogen PeroxideSusceptible to oxidation.Oxidized derivatives of the furan (B31954) and pyrone rings.

Experimental Protocols

Protocol 1: Forced Degradation Study of Angelicin

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of Angelicin under various stress conditions, as recommended by ICH guidelines.

1. Sample Preparation:

  • Prepare a stock solution of Angelicin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid Angelicin powder and the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photodegradation: Expose the solid Angelicin powder and the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period.

3. Analysis:

  • At specified time points, withdraw samples and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Angelicin

This method can be used to separate Angelicin from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A starting point could be 20% acetonitrile in water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 300 nm, which is a maximum absorption wavelength for Angelicin.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Visualizations

Angelicin Degradation Pathways

Potential Degradation Pathways of Angelicin Angelicin Angelicin Hydrolysis Hydrolysis Angelicin->Hydrolysis H+ / OH- Oxidation Oxidation Angelicin->Oxidation [O] Photodegradation Photodegradation Angelicin->Photodegradation UV Light Lactone_Ring_Cleavage Lactone Ring Cleavage (Acid/Base Hydrolysis) Hydrolysis->Lactone_Ring_Cleavage Furan_Ring_Oxidation Furan Ring Oxidation Oxidation->Furan_Ring_Oxidation Pyrone_Ring_Oxidation Pyrone Ring Oxidation Oxidation->Pyrone_Ring_Oxidation Photocycloadducts Photocycloadducts (e.g., with DNA bases) Photodegradation->Photocycloadducts

Caption: A diagram illustrating the potential degradation pathways of Angelicin under different stress conditions.

Forced Degradation Experimental Workflow

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic (UV) Photo->Stressed_Samples HPLC HPLC-UV/DAD Data_Analysis Data Analysis (Degradation %, Peak Purity) HPLC->Data_Analysis LCMS LC-MS/MS LCMS->Data_Analysis Angelicin_Sample Angelicin Sample (Solid & Solution) Angelicin_Sample->Acid Angelicin_Sample->Base Angelicin_Sample->Oxidation Angelicin_Sample->Thermal Angelicin_Sample->Photo Stressed_Samples->HPLC Stressed_Samples->LCMS for identification Report Stability Report Data_Analysis->Report

Caption: A workflow diagram outlining the key steps in a forced degradation study of Angelicin.

References

Angelicin in Phototherapy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angelicin in phototherapy. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Angelicin and how does it work in phototherapy?

Angelicin is a naturally occurring furocoumarin, an angular isomer of psoralen (B192213).[1][2] In phototherapy, its mechanism of action is primarily based on its ability to intercalate into DNA.[1] Upon activation with long-wave ultraviolet (UVA) light, Angelicin forms monofunctional adducts with pyrimidine (B1678525) bases (primarily thymine) in DNA.[1][2][3][4] This process can inhibit DNA replication and transcription, leading to cytotoxic effects in target cells, which is the basis for its therapeutic potential in diseases like psoriasis and cancer.[1][3]

Q2: What is the main difference between Angelicin and Psoralen in phototherapy?

The primary difference lies in the type of DNA adducts they form. Angelicin, due to its angular structure, primarily forms monoadducts with a single strand of DNA.[2][3] In contrast, the linear structure of psoralen allows it to form both monoadducts and interstrand cross-links (ICLs), where it bridges both DNA strands.[2] While ICLs are potent lesions, they are also associated with higher phototoxicity and mutagenicity.[2] Angelicin's ability to form only monoadducts is thought to contribute to its lower phototoxicity compared to psoralen.[2]

Q3: What are the known side effects and how can they be mitigated?

The main side effect of Angelicin-based phototherapy (PUVA) is phototoxicity, which can manifest as skin erythema (redness) and blistering upon exposure to UV light.[1] There is also a potential for photomutagenicity.[1] Strategies to mitigate these effects include:

  • Developing heteroanalogues: Replacing the furan (B31954) ring with a pyrazole (B372694) or thiophene (B33073) ring has been shown to reduce phototoxicity.[1]

  • Optimizing dosage and light exposure: Careful control of Angelicin concentration and the UVA dose can help minimize side effects while maintaining therapeutic efficacy.

  • Using targeted delivery systems: Nanoformulations can help to selectively deliver Angelicin to the target tissue, reducing exposure to healthy skin.

Q4: How can the efficacy of Angelicin in phototherapy be improved?

Several strategies are being explored to enhance Angelicin's therapeutic effects:

  • Derivatization: Creating derivatives, such as methylangelicins (e.g., 4,5'-dimethylangelicin), can increase DNA binding affinity and photobinding capacity.[5][6] Thio and seleno derivatives have also been investigated to enhance triplet state formation, which is crucial for photosensitization.[7][8]

  • Nanoformulations: Encapsulating Angelicin in nanoparticles, like liposomes or solid lipid nanoparticles, can improve its solubility, stability, and bioavailability, leading to enhanced delivery to target cells.[2][9]

  • Combination Therapies: Combining Angelicin phototherapy with other treatments, such as angiogenesis inhibitors, may lead to synergistic effects and improved outcomes.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Cell Viability/High Cytotoxicity in Dark Control (No Light Exposure) 1. High concentration of Angelicin. 2. Angelicin solution instability or degradation. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of Angelicin in the dark.[2] 2. Prepare fresh Angelicin solutions for each experiment. Protect from light and store appropriately. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% DMSO). Run a solvent-only control.
Inconsistent or Poor Phototoxicity (Low Cell Death After Light Exposure) 1. Insufficient light dose (fluence). 2. Sub-optimal Angelicin concentration. 3. Inappropriate wavelength of light. 4. Low oxygen levels (hypoxia).1. Calibrate your light source and ensure consistent and accurate delivery of the UVA dose. Perform a light dose-response experiment. 2. Optimize the Angelicin concentration through a dose-response study in combination with a fixed light dose. 3. Use a light source with a peak emission in the UVA range (around 365 nm), where Angelicin has an absorption maximum.[1] 4. Ensure adequate oxygenation during irradiation, as some photodynamic effects are oxygen-dependent. However, be aware that Angelicin's primary mechanism is through DNA adduct formation.
High Variability Between Replicate Experiments 1. Inconsistent cell seeding density. 2. Fluctuations in light source intensity. 3. Inconsistent incubation times with Angelicin. 4. Pipetting errors.1. Ensure a uniform single-cell suspension and consistent cell counts for seeding. 2. Regularly check and calibrate the output of your light source. 3. Standardize all incubation and treatment times. 4. Use calibrated pipettes and proper pipetting techniques.
Difficulty Dissolving Angelicin Angelicin has poor water solubility.1. Dissolve Angelicin in a small amount of an organic solvent like DMSO first, then dilute to the final concentration in culture medium.[1] Ensure the final DMSO concentration is non-toxic to the cells. 2. Consider using nanoformulations (e.g., liposomes) to improve solubility and delivery.
Unexpected Biological Responses Angelicin can have effects beyond DNA damage, such as influencing signaling pathways (e.g., NF-κB, Wnt/β-catenin) and inducing both apoptosis and autophagy.[2][9]1. Investigate multiple cellular endpoints beyond simple viability, such as apoptosis markers (caspase activation, PARP cleavage), autophagy markers (LC3 conversion), and key signaling proteins. 2. Be aware of the potential for off-target effects and consider these when interpreting your data.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of Angelicin in combination with UVA irradiation.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Angelicin stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • UVA light source (e.g., with a peak emission at 365 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Angelicin in complete culture medium.

  • Remove the old medium from the cells and add the Angelicin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Angelicin concentration) and a no-treatment control.

  • Incubate the cells with Angelicin for a predetermined time (e.g., 1-4 hours) in the dark.

  • Wash the cells with PBS.

  • Add fresh, phenol (B47542) red-free medium to the wells.

  • Expose the plate to a specific dose of UVA light. Keep a duplicate plate in the dark as a control for dark toxicity.

  • Incubate the plates for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantification of Reactive Oxygen Species (ROS) Generation

This protocol uses a fluorescent probe to detect intracellular ROS.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Angelicin stock solution

  • PBS

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA, DHE)

  • UVA light source

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in an appropriate culture vessel (e.g., 96-well black-walled plate) and allow them to adhere.

  • Treat the cells with Angelicin at the desired concentration for the chosen incubation time.

  • Wash the cells with PBS and incubate with the ROS-sensitive probe in serum-free medium according to the manufacturer's instructions (e.g., 5-10 µM DCFH-DA for 30 minutes).

  • Wash the cells with PBS to remove the excess probe.

  • Add fresh medium or PBS.

  • Expose the cells to the desired dose of UVA light.

  • Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation/emission wavelengths.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • PBS

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Following treatment with Angelicin and UVA light, harvest the cells (including any floating cells in the medium).

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Quantitative Data Summary

Table 1: In Vitro Efficacy of Angelicin and its Derivatives

CompoundCell LineIC50 (µM)Light Dose (J/cm²)Reference
AngelicinSH-SY5Y (neuroblastoma)49.56Not specified[2]
4,5'-dimethylangelicinPsoriasis Patients (clinical)N/AUVA[5]
Thioangelicin (TAng)TheoreticalN/AN/A[7][8]
Selenoangelicin (SeAng)TheoreticalN/AN/A[7][8]

Note: IC50 values are highly dependent on the specific experimental conditions (cell line, incubation time, light dose, etc.).

Visualizations

Signaling Pathways and Experimental Workflows

Angelicin_Mechanism cluster_phototherapy Angelicin Phototherapy cluster_cellular_effects Cellular Effects Angelicin Angelicin Activated_Angelicin Excited State Angelicin Angelicin->Activated_Angelicin Photoactivation UVA UVA Light (365 nm) UVA->Activated_Angelicin DNA_Adduct DNA Monoadducts Activated_Angelicin->DNA_Adduct Intercalation & Photobinding DNA Cellular DNA DNA->DNA_Adduct Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adduct->Replication_Inhibition Cell_Death Apoptosis / Cell Death Replication_Inhibition->Cell_Death

experimental_workflow A 1. Cell Seeding (96-well plate) B 2. Angelicin Incubation (in dark) A->B C 3. Wash with PBS B->C D 4. UVA Irradiation C->D E 5. Post-Irradiation Incubation (24-48h) D->E F 6. Endpoint Assay E->F G Viability (MTT) Apoptosis (Annexin V) ROS (DCFH-DA) F->G

troubleshooting_logic Start Inconsistent Phototoxicity Results Check_Dark Check Dark Toxicity Control Start->Check_Dark Check_Vars Check Experimental Variables (Cell density, light source, etc.) Start->Check_Vars High_Dark_Tox High Dark Toxicity? Check_Dark->High_Dark_Tox Toxicity Observed Low_Photo_Tox Low Phototoxicity? Check_Dark->Low_Photo_Tox No Dark Toxicity High_Dark_Tox->Low_Photo_Tox No Reduce_Conc Reduce Angelicin Conc. Check Solvent Toxicity High_Dark_Tox->Reduce_Conc Yes Increase_Light Increase Light Dose Optimize Angelicin Conc. Low_Photo_Tox->Increase_Light Yes OK Proceed with Experiment Low_Photo_Tox->OK No Reduce_Conc->Start Increase_Light->Start

References

Angelicin Clinical Application: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the challenges associated with the clinical application of Angelicin (B190584).

Frequently Asked Questions (FAQs)

Q1: What is Angelicin and what are its primary biological activities?

Angelicin, also known as Isopsoralen, is a naturally occurring furocoumarin.[1][2] It is an angular furanocoumarin, distinguishing it from its linear isomer, psoralen (B192213).[3] Angelicin exhibits a range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and pro-osteogenic properties.[4][5][6][7] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK.[4][8]

Q2: What are the main challenges encountered in the clinical application of Angelicin?

The primary challenges in the clinical application of Angelicin include:

  • Phototoxicity: Upon exposure to UVA light, Angelicin can form DNA monoadducts, leading to skin photosensitivity, erythema, and blisters.[1][9]

  • Poor Solubility: Angelicin is very slightly soluble in water, which can pose challenges for formulation and in vivo administration.[2]

  • Effects on Drug Metabolism: Angelicin can inhibit cytochrome P450 enzymes, particularly CYP1A1, which may lead to drug-drug interactions.[1][5]

  • Potential Hepatotoxicity: Some studies have raised concerns about potential liver injury associated with Angelicin, particularly through the inhibition of VKORC1.[5][10]

Q3: How does Angelicin's phototoxicity compare to that of Psoralen?

Angelicin is generally considered to have lower phototoxicity than its linear isomer, psoralen.[5] This is because Angelicin primarily forms DNA monoadducts, which are more readily repaired by cellular mechanisms. In contrast, psoralen can form inter-strand cross-links in DNA, which are more difficult to repair and lead to higher phototoxicity.[1][5][11]

Q4: What is the mechanism of Angelicin's anti-inflammatory effects?

Angelicin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[4][8] It has been shown to block the phosphorylation of IκBα and NF-κBp65, as well as the phosphorylation of p38 MAPK and JNK, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][8]

Troubleshooting Guide

Issue 1: Low compound solubility during in vitro/in vivo experiments.

  • Problem: Angelicin precipitates out of solution, leading to inconsistent and unreliable experimental results.

  • Troubleshooting Steps:

    • Solvent Selection: Angelicin is soluble in DMSO.[1] For in vivo studies, a co-solvent system is often necessary. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • Preparation Technique: Prepare the working solution fresh on the day of the experiment. Dissolve Angelicin in the organic solvent (e.g., DMSO) first before adding the aqueous components. Gentle heating and/or sonication can aid dissolution if precipitation occurs.[4]

    • Formulation Strategies: For improved delivery and solubility, consider encapsulating Angelicin in nanoparticles.[3][5]

Issue 2: Unexpected cytotoxicity or off-target effects.

  • Problem: Observing higher than expected cell death or cellular responses unrelated to the intended target.

  • Troubleshooting Steps:

    • Control for Phototoxicity: If experiments are conducted under ambient light, phototoxic effects may be inadvertently triggered. Conduct experiments in the dark or under controlled lighting conditions to minimize UVA exposure.

    • Dose-Response Analysis: Perform a thorough dose-response study to determine the optimal concentration range for the desired biological effect while minimizing toxicity. Angelicin's effects on cell proliferation and apoptosis are dose-dependent.[12]

    • Evaluate Purity of Compound: Ensure the purity of the Angelicin sample, as impurities could contribute to off-target effects.

Issue 3: Inconsistent results in animal models.

  • Problem: High variability in experimental outcomes between individual animals or different experimental runs.

  • Troubleshooting Steps:

    • Route of Administration: The route of administration can significantly impact bioavailability and efficacy. Intraperitoneal injection is a commonly used method in preclinical studies.[4][5]

    • Dosing Schedule: Optimize the dosing schedule (e.g., frequency and duration of treatment) based on the specific disease model and pharmacokinetic properties of Angelicin.

    • Animal Model Considerations: The choice of animal model is critical. For instance, in osteoporosis studies, ovariectomized or orchidectomized rodents are used to mimic the disease state.[5]

Quantitative Data Summary

ParameterCell LineValueConditionsReference
IC50 (Antiviral) MHV-6828.95 µMInhibition of RTA gene expression[4]
IC50 (Phototoxicity) HL-600.9 µM3.75 J/cm² UV-A irradiation[4]
Binding Affinity (to Human Serum Albumin) -19.10 × 10⁴ mol⁻¹L⁻¹Non-covalent binding[1]

Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Study in a Mouse Model of Acute Lung Injury (ALI)

  • Animal Model: BALB/c mice.

  • Induction of ALI: Intratracheal instillation of Lipopolysaccharide (LPS).

  • Angelicin Administration: Intraperitoneal injection of Angelicin (1, 5, or 10 mg/kg) one hour before LPS induction.[4]

  • Sample Collection: Six hours after LPS administration, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analyses:

    • Measure inflammatory cell count in BALF.

    • Determine lung wet-to-dry weight ratio.

    • Measure myeloperoxidase (MPO) activity in lung tissue.

    • Quantify TNF-α and IL-6 levels in BALF using ELISA.

    • Analyze the phosphorylation status of NF-κB and MAPK pathway proteins in lung tissue via Western blotting.[8]

Protocol 2: In Vitro Osteosarcoma Cell Proliferation and Apoptosis Assay

  • Cell Lines: Human osteosarcoma cell lines.

  • Angelicin Treatment: Treat cells with varying concentrations of Angelicin for different time points (e.g., 24, 48, 72 hours).

  • Proliferation Assay: Use a CCK-8 or MTT assay to assess cell viability and proliferation.

  • Apoptosis Assay:

    • Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells.

    • Perform TUNEL assay to detect DNA fragmentation.

  • Gene Expression Analysis: Use RT-PCR to measure the mRNA expression levels of apoptosis-related genes such as Bcl-2, BAX, and Caspase-9.[12]

Visualizations

Angelicin_Signaling_Pathways cluster_inflammatory Anti-Inflammatory Pathway cluster_apoptosis Apoptosis Induction Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK p38, JNK TLR4->MAPK activates NF_kB IκBα, p65 TLR4->NF_kB activates Angelicin_Inflam Angelicin Angelicin_Inflam->MAPK inhibits Angelicin_Inflam->NF_kB inhibits Cytokines TNF-α, IL-6 MAPK->Cytokines promotes production NF_kB->Cytokines promotes production Angelicin_Apoptosis Angelicin Anti_Apoptotic Bcl-2, Bcl-xL, Mcl-1 Angelicin_Apoptosis->Anti_Apoptotic downregulates Caspase9 Caspase-9 Angelicin_Apoptosis->Caspase9 activates Anti_Apoptotic->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Angelicin's dual role in inhibiting inflammation and inducing apoptosis.

Angelicin_Experimental_Workflow Start Start Problem_ID Identify Research Question (e.g., anti-cancer efficacy) Start->Problem_ID Experimental_Design Design Experiment (in vitro / in vivo) Problem_ID->Experimental_Design Solubility_Check Solubility Issues? Experimental_Design->Solubility_Check Formulation Prepare Formulation (e.g., DMSO/PEG300/Tween-80) Solubility_Check->Formulation Yes Treatment Cell/Animal Treatment Solubility_Check->Treatment No Formulation->Treatment Phototoxicity_Check Phototoxicity Risk? Treatment->Phototoxicity_Check Controlled_Light Conduct in Dark/ Controlled Light Phototoxicity_Check->Controlled_Light Yes Data_Collection Collect Data (e.g., Assays, Imaging) Phototoxicity_Check->Data_Collection No Controlled_Light->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis End End Analysis->End

Caption: Troubleshooting workflow for Angelicin experiments.

References

Angelicin phototoxicity issues in therapeutic use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with angelicin (B190584) and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving angelicin's phototoxic properties.

Frequently Asked Questions (FAQs)

Q1: What is angelicin and why is it used in research?

Angelicin is a naturally occurring furocoumarin, an angular isomer of psoralen (B192213).[1] It is utilized in research and therapeutic development for its photosensitizing properties, particularly in photochemotherapy for skin conditions like psoriasis and in cancer research.[2][3] Upon activation by UVA light, angelicin can intercalate into DNA and form monoadducts, leading to the inhibition of DNA replication and induction of apoptosis in target cells.[1][2]

Q2: What is the primary mechanism of angelicin's phototoxicity?

Angelicin's phototoxicity is primarily mediated through its interaction with DNA upon UVA irradiation (320-400 nm).[2][4] The process involves:

  • Intercalation: The planar structure of angelicin allows it to insert itself between the base pairs of DNA.[2]

  • Photoactivation: When exposed to UVA light, angelicin absorbs photons and becomes electronically excited.[1]

  • Monoadduct Formation: In its excited state, angelicin can form covalent bonds with pyrimidine (B1678525) bases of a single DNA strand, creating monoadducts. Unlike its linear isomer psoralen, angelicin's angular structure generally prevents the formation of inter-strand cross-links.[1]

  • Biological Consequences: The formation of these DNA monoadducts disrupts DNA replication and transcription, ultimately triggering cellular apoptosis.[1]

Q3: What are the common side effects associated with angelicin's phototoxicity in therapeutic use?

The primary side effect of angelicin-based photochemotherapy is photodermatitis in healthy cells.[2] This can manifest as:

  • Erythema (redness) and blisters on the skin.[2]

  • Photomutagenic and carcinogenic potential upon prolonged exposure, as the DNA adducts can lead to mutations.[2]

Q4: How does angelicin's phototoxicity compare to that of psoralen?

Angelicin is generally considered to be less phototoxic than its linear isomer, psoralen.[1] The key differences are:

  • DNA Adducts: Angelicin primarily forms monoadducts, while psoralen can form both monoadducts and more cytotoxic inter-strand cross-links.[1]

  • Repair: Monoadducts formed by angelicin are more readily repaired by cellular mechanisms compared to the cross-links formed by psoralen.[1]

Q5: Are there less phototoxic alternatives to angelicin?

Yes, research has focused on developing angelicin derivatives with reduced phototoxicity. For instance, replacing the furan (B31954) ring with a 1-substituted pyrazole (B372694) or thiophene (B33073) ring has been shown to create heteroanalogues with virtually no phototoxicity.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with angelicin.

Issue 1: High variability in cell viability (MTT/MTS assay) results between replicates.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for accurate and consistent cell distribution. Verify cell counts before plating.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate Angelicin Dilutions Prepare fresh serial dilutions of angelicin for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
Uneven UVA Exposure Ensure the UVA light source provides uniform irradiance across the entire plate. Calibrate the UVA source regularly and measure the irradiance at multiple points across the plate surface.[4]
Precipitation of Angelicin Angelicin has limited aqueous solubility. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium. Visually inspect for any precipitate.

Issue 2: Unexpectedly high cytotoxicity in the dark control (no UVA exposure).

Potential Cause Recommended Solution
Solvent (DMSO) Toxicity Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control to assess its toxicity.
Angelicin's Intrinsic Cytotoxicity While phototoxicity is its primary mechanism, angelicin can exhibit some level of cytotoxicity even without light, especially at high concentrations or in certain cell lines. Determine the IC50 of angelicin in the dark to establish a baseline.[1]
Contamination Regularly check cell cultures for signs of bacterial or fungal contamination, which can affect cell viability.

Issue 3: Inconsistent or no induction of apoptosis (Annexin V/PI assay) after angelicin and UVA treatment.

Potential Cause Recommended Solution
Suboptimal Angelicin Concentration or UVA Dose Perform a dose-response experiment to determine the optimal concentration of angelicin and UVA dose for inducing apoptosis in your cell line.[5]
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment to identify the peak time for apoptotic events after treatment.[5]
Issues with Annexin V/PI Staining Ensure the use of an appropriate binding buffer containing calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Include positive and negative controls for apoptosis induction and staining.[6][7][8]
Cell Line Resistance Some cell lines may be more resistant to angelicin-induced apoptosis due to their specific genetic background (e.g., high expression of anti-apoptotic proteins).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Angelicin

Cell LineAssayIncubation TimeIC50 (µM)UVA DoseReference
SH-SY5Y (human neuroblastoma)Cell Viability48 h49.56Not specified[9]
HepG2 (hepatoblastoma)CCK-848 h90 ± 6.565Not specified[4]
Huh-7 (human HCC)CCK-848 h60 ± 4.256Not specified[4]

Experimental Protocols

Protocol 1: Assessment of Phototoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures.[10][11][12]

Materials:

  • Angelicin stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • UVA light source with a calibrated radiometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Angelicin Treatment: Prepare serial dilutions of angelicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the angelicin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest angelicin concentration) and a no-treatment control.

  • Incubation (Dark): Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • UVA Irradiation: Expose one set of plates to a specific dose of UVA radiation (e.g., 1-5 J/cm²).[4] Keep a duplicate plate in the dark as a control for non-photochemical cytotoxicity.

  • Post-Irradiation Incubation: Return both plates to the incubator and incubate for a further 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis using Annexin V/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis detection.[6][7][8]

Materials:

  • Angelicin-treated and UVA-irradiated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with angelicin and UVA light as determined from optimization experiments. Include appropriate controls (untreated, angelicin only, UVA only).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Angelicin_Phototoxicity_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis cell_seeding 1. Cell Seeding angelicin_treatment 2. Angelicin Treatment cell_seeding->angelicin_treatment dark_incubation 3. Dark Incubation angelicin_treatment->dark_incubation uva_irradiation 4. UVA Irradiation dark_incubation->uva_irradiation dark_control Dark Control dark_incubation->dark_control post_incubation 5. Post-Irradiation Incubation uva_irradiation->post_incubation dark_control->post_incubation viability_assay 6a. Cell Viability Assay (e.g., MTT) post_incubation->viability_assay apoptosis_assay 6b. Apoptosis Assay (e.g., Annexin V/PI) post_incubation->apoptosis_assay data_analysis 7. Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for in vitro phototoxicity studies of angelicin.

Angelicin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (TRAIL Co-treatment) cluster_apoptosis Apoptosis angelicin_uva Angelicin + UVA dna_adducts Formation of DNA Monoadducts angelicin_uva->dna_adducts cflip_down c-FLIP (Downregulation) angelicin_uva->cflip_down with TRAIL bcl2_down Bcl-2, Bcl-xL, Mcl-1 (Downregulation) dna_adducts->bcl2_down caspase9 Caspase-9 Activation bcl2_down->caspase9 caspase3_intrinsic Caspase-3 Activation caspase9->caspase3_intrinsic apoptosis Apoptosis caspase3_intrinsic->apoptosis caspase3_extrinsic Caspase-3 Activation cflip_down->caspase3_extrinsic caspase3_extrinsic->apoptosis

Caption: Angelicin-induced apoptotic signaling pathways.

References

Optimizing UVA irradiation for Angelicin activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing UVA irradiation for Angelicin (B190584) activation.

Frequently Asked Questions (FAQs)

Q1: What is Angelicin and how is it activated?

A1: Angelicin is a naturally occurring furocoumarin, an angular analog of psoralen (B192213).[1] It is a photosensitizing compound that requires activation by ultraviolet A (UVA) radiation, typically in the 320-400 nm range, to exert its biological effects.[2][3] Upon UVA irradiation, Angelicin's planar structure allows it to intercalate between DNA bases and form covalent monoadducts, primarily with pyrimidine (B1678525) bases like thymine (B56734) and cytosine.[2] This process can inhibit DNA replication and induce cellular responses such as apoptosis.[2] Unlike linear furocoumarins like psoralen, Angelicin's angular structure prevents it from forming interstrand cross-links (ICLs), which generally results in lower phototoxicity.[4]

Q2: What is the optimal UVA wavelength for Angelicin activation?

A2: The optimal UVA wavelength for activating Angelicin and other furocoumarins generally falls between 320 and 400 nm.[3] Studies have effectively used wavelengths around 365 nm for Angelicin activation to achieve anti-viral effects.[4] The action spectrum for the phototoxicity of several furocoumarins, including Angelicin, shows the highest efficacy between 325-350 nm, with a peak at 330-335 nm.[5] Angelicin itself has a maximum absorption at 300 nm, but the longer UVA wavelengths are used for photoactivation to penetrate biological tissues.[2]

Q3: What are the primary safety concerns when working with Angelicin and UVA?

A3: The main safety concern is phototoxicity. Angelicin enhances the skin's sensitivity to UV light, which can lead to damage like erythema (redness) and blisters upon exposure.[2] Although it is generally less phototoxic than psoralen because it only forms monoadducts, care must be taken.[4][6] It is also considered photomutagenic and potentially photocarcinogenic.[6][7] Therefore, appropriate personal protective equipment (PPE), including UV-blocking glasses and skin protection, is mandatory during experiments. All procedures should be conducted in a controlled environment with minimized stray UV light.

Q4: Can Angelicin be activated without UVA light?

A4: While the primary mechanism for its anti-proliferative and anti-viral effects involves UVA-induced DNA adducts, some studies indicate Angelicin has biological activities without photoactivation. For instance, it can demonstrate anti-inflammatory and pro-osteogenesis effects by activating pathways like NF-κB, TGF-β/BMP, and Wnt/β-catenin.[4][8] It has also been shown to regulate macrophage polarization via the STAT3 signaling pathway independent of light.[9]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed

Question Possible Cause Suggested Solution
Are you sure the Angelicin was activated? Improper UVA Source: The lamp's wavelength may be outside the optimal 320-400 nm range, or its intensity may be too low or degraded over time.[3]Verify the emission spectrum of your UVA source using a spectrometer. Measure the lamp's irradiance (power per unit area, e.g., in mW/cm²) at the sample distance and ensure it is consistent across experiments.
Incorrect UVA Dose: The total energy delivered (J/cm²) might be insufficient. The formation of cross-links by other furocoumarins increases linearly with the UVA dose.[6]Perform a dose-response curve by varying the irradiation time or intensity to find the optimal UVA dose for your specific cell line and experimental endpoint.[10]
Angelicin Degradation: Angelicin may be unstable under certain storage or experimental conditions.Store Angelicin powder protected from light and moisture. Prepare fresh solutions in a suitable solvent like DMSO before each experiment. Angelicin is soluble up to 10 mM in DMSO.[2]
Is the experimental setup optimal? Suboptimal Drug Concentration: The concentration of Angelicin may be too low to produce a measurable effect.Conduct a concentration-response experiment to determine the optimal Angelicin concentration. Concentrations used in studies vary widely, from micromolar ranges for in vitro work to mg/kg for in vivo models.[4]
Cell Culture Conditions: Cell density, growth phase, and media composition can influence the outcome.Standardize cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic phase) during treatment.

Issue 2: High Levels of Cell Death or Phototoxicity

Question Possible Cause Suggested Solution
Is the toxicity due to the combined treatment? Excessive UVA Dose: High UVA doses are cytotoxic.Reduce the UVA dose by decreasing the irradiation time or the lamp's intensity. Always include a "UVA only" control to assess the toxicity of the radiation itself.
Excessive Angelicin Concentration: High concentrations of Angelicin can be toxic, even without light.[4]Lower the Angelicin concentration. Include a "dark control" (Angelicin, no UVA) to measure the compound's intrinsic toxicity.
Could other factors be contributing? Solvent Toxicity: The solvent used to dissolve Angelicin (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) and non-toxic. Include a solvent-only control.
Formation of Reactive Oxygen Species (ROS): Furocoumarin photoactivation can generate ROS, leading to oxidative damage to DNA, lipids, and proteins.[1][11]Consider including an antioxidant in your system as a control to investigate the role of ROS-mediated damage.

Data and Parameters

Table 1: UVA Irradiation Parameters for Furocoumarin Activation

FurocoumarinWavelength (nm)UVA DoseSystem / Cell LineObserved EffectReference
Angelicin 365Not specifiedCV-1 Cells (HSV-infected)Anti-viral activity[4]
Angelicin 320-400Not specifiedChinese Hamster Ovary (CHO)Low induction of DNA-protein cross-links[12]
Angelicin 320-400Not specifiedGuinea Pig Skin FibroblastsInhibition of DNA synthesis[13]
8-MOP 365Not specifiedGuinea Pig Skin FibroblastsInhibition of DNA synthesis, bifunctional adducts[13]
8-MOP 320-4000.5 - 10.0 J/cm²Human CellsDNA monoadducts and interstrand cross-links[14]
4,4',6-TMA Not specified1 J/cm²C3H/HeN MicePhotocarcinogenesis[7]

Table 2: Comparative Properties of Angelicin and Psoralen

PropertyAngelicin (Angular)Psoralen (Linear)Reference
DNA Adduct Type Forms only monoadductsForms monoadducts and interstrand cross-links (ICLs)[2][4]
Phototoxicity Lower phototoxicityHigher phototoxicity[4]
Relative Efficacy 4.1 to 5.4 times less efficient than 8-MOP in some assaysGenerally more potent in PUVA therapy[4]
DNA-Protein Cross-links Seems unable to induce significant levelsCapable of inducing noticeable levels[12]

Key Experimental Protocols

Protocol 1: General Procedure for In Vitro Angelicin Photoactivation

This protocol provides a framework for activating Angelicin in adherent cell cultures. Parameters such as concentrations and UVA dose must be optimized for each cell line and endpoint.

  • Cell Plating:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein/DNA extraction).

    • Allow cells to adhere and reach the desired confluency (typically 60-80%) overnight.

  • Preparation of Angelicin Solution:

    • Prepare a stock solution of Angelicin (e.g., 10 mM) in sterile DMSO.[2]

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed, serum-free culture medium. Protect the solution from light.

  • Treatment:

    • Remove the old medium from the cells and wash once with sterile Phosphate Buffered Saline (PBS).

    • Add the Angelicin-containing medium to the treatment wells. Include appropriate controls:

      • Untreated Control: Medium only.

      • Dark Control: Angelicin-containing medium, no UVA.

      • UVA Only Control: Medium only, exposed to UVA.

      • Solvent Control: Medium with the highest concentration of DMSO used, exposed to UVA.

    • Incubate the plates for a predetermined time (e.g., 1-2 hours) at 37°C to allow for drug uptake and intercalation.

  • UVA Irradiation:

    • Remove the plate lid to avoid blocking UV light.

    • Place the plate under a calibrated UVA source (e.g., a lamp with a peak emission at 365 nm). Ensure a consistent distance between the lamp and the cells.

    • Irradiate the cells with the predetermined UVA dose (J/cm²). The dose is a product of the lamp's intensity (W/cm²) and the exposure time (seconds).

    • Immediately after irradiation, replace the treatment medium with fresh, complete (serum-containing) culture medium.

  • Post-Irradiation Incubation and Analysis:

    • Return the plates to the incubator for the desired period (e.g., 24, 48, or 72 hours) to allow for the development of the biological response.

    • Analyze the desired endpoint, such as cell viability (MTT/alamarBlue assay), apoptosis (caspase activity/Annexin V staining), DNA damage, or gene/protein expression.

Visualizations

Diagram 1: Experimental Workflow

G start Start: Plate Cells prepare Prepare Angelicin Working Solution start->prepare incubate Incubate Cells with Angelicin (e.g., 1-2 hours) prepare->incubate irradiate Irradiate with UVA Lamp (e.g., 365 nm) incubate->irradiate post_incubate Post-Irradiation Incubation (e.g., 24-72 hours) irradiate->post_incubate analyze Analyze Endpoint (Viability, Apoptosis, etc.) post_incubate->analyze end End analyze->end

Caption: Standard workflow for an in vitro Angelicin photoactivation experiment.

Diagram 2: Angelicin's Anti-Inflammatory Signaling

G angelicin Angelicin + UVA ikb Inhibits Phosphorylation of IκB angelicin->ikb inflammation Inflammatory Stimulus (e.g., LPS) translocation p65 Translocation to Nucleus inflammation->translocation nfkb NF-κB (p65) remains in cytoplasm ikb->nfkb ikb->translocation blocks reduction Reduced Inflammation nfkb->reduction cytokines Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6) translocation->cytokines

Caption: Angelicin inhibits the NF-κB pathway to reduce inflammation.[4]

Diagram 3: Logic of Dose-Dependent Effects

G cluster_0 Input Parameters cluster_1 Experimental Conditions cluster_2 Potential Outcomes angelicin Angelicin Concentration low Low Dose / Concentration angelicin->low high High Dose / Concentration angelicin->high uva UVA Dose (J/cm²) uva->low uva->high therapeutic Therapeutic Effect (e.g., Anti-proliferative) low->therapeutic toxic Phototoxicity & Cell Death low->toxic can lead to high->therapeutic can lead to high->toxic

Caption: Relationship between experimental doses and biological outcomes.

References

Technical Support Center: Reducing Angelicin-Induced Chromosomal Damage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with angelicin (B190584). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating angelicin-induced chromosomal damage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which angelicin induces chromosomal damage?

Angelicin is a furocoumarin that, upon activation by Ultraviolet A (UVA) radiation, intercalates into DNA and forms covalent monoadducts, primarily with pyrimidine (B1678525) bases like thymine.[1][2] This disrupts the normal structure of DNA, leading to stalled replication forks, which can collapse and form double-strand breaks. These events can subsequently result in chromosomal aberrations, such as chromatid deletions and exchanges, if not properly repaired.[3][4] While angelicin was initially thought to only form monoadducts, some evidence suggests it can also induce a small number of DNA-protein cross-links and potentially a low level of interstrand cross-links.[5][6]

Q2: How can I assess the level of chromosomal damage in my experiments?

Two common and robust methods for evaluating chromosomal damage are the in vitro Chromosomal Aberration Assay and the in vitro Micronucleus Assay.

  • Chromosomal Aberration Assay: This assay directly visualizes structural changes in chromosomes during the metaphase stage of cell division.[7][8][9][10][11]

  • Micronucleus Assay: This method provides an indirect measure of chromosomal damage by quantifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[3][4]

Q3: Are there any compounds that can help reduce angelicin-induced chromosomal damage?

While specific data on the reduction of angelicin-induced chromosomal damage is limited, studies on other genotoxic agents suggest that antioxidants may offer protective effects. Compounds like vanillin (B372448), genistein (B1671435), and N-acetylcysteine (NAC) have shown promise in mitigating DNA damage induced by radiation and other chemicals.[12][13][14][15][16][17][18] Their mechanisms often involve scavenging reactive oxygen species (ROS), which can be generated during photosensitization events, and modulating DNA repair pathways.

Troubleshooting Guides

Issue 1: High Levels of Cell Death in Angelicin-UVA Treated Cultures

High levels of cytotoxicity can interfere with the accurate assessment of chromosomal damage. If you are observing excessive cell death, consider the following troubleshooting steps:

  • Optimize Angelicin Concentration and UVA Dose: Both angelicin concentration and the dose of UVA radiation contribute to cytotoxicity. Perform a dose-response experiment to determine the optimal concentrations that induce a measurable level of chromosomal damage without causing excessive cell death. A preliminary cytotoxicity assay (e.g., MTT or trypan blue exclusion) is recommended.

  • Control UVA Exposure Time and Intensity: Ensure consistent and accurately measured UVA irradiation. Variations in lamp intensity or exposure time can lead to inconsistent results.

  • Cell Density: Ensure that cell cultures are not overly confluent, as this can affect nutrient availability and sensitivity to treatment.

Issue 2: Inconsistent or Non-reproducible Chromosomal Aberration/Micronucleus Frequencies

Variability in results can be frustrating. To improve the consistency of your assays, consider these points:

  • Standardize Protocol: Adhere strictly to a standardized protocol for cell culture, treatment, harvesting, and slide preparation.

  • UVA Source and Calibration: Use a calibrated UVA source to ensure consistent energy delivery. The spectral output of the lamp should be appropriate for angelicin activation (typically in the 320-400 nm range).[3][4]

  • Timing of Harvest: The time of cell harvest after treatment is critical for capturing cells at the appropriate stage of the cell cycle to observe chromosomal damage. This may need to be optimized for your specific cell line and treatment conditions.

  • Scoring Criteria: Ensure that the scoring of chromosomal aberrations or micronuclei is performed by a trained individual using well-defined criteria to minimize subjectivity. Blind scoring is highly recommended.

Experimental Protocols

Protocol 1: In Vitro Chromosomal Aberration Assay for Angelicin-Induced Damage

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

1. Cell Culture and Treatment:

  • Seed mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) in appropriate culture vessels.
  • Allow cells to attach and enter exponential growth.
  • Treat the cells with various concentrations of angelicin for a predetermined period (e.g., 1-2 hours) in the dark. Include a vehicle control.

2. UVA Irradiation:

  • After angelicin incubation, wash the cells with phosphate-buffered saline (PBS).
  • Add fresh, serum-free medium or PBS to the cells.
  • Expose the cells to a specific dose of UVA radiation (e.g., 1-5 J/cm²). The UVA source should have a peak emission in the 320-400 nm range.

3. Post-Irradiation Incubation and Harvest:

  • Replace the medium with complete culture medium.
  • Incubate the cells for a period equivalent to approximately 1.5 to 2 cell cycles.
  • Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of incubation.
  • Harvest the cells by trypsinization (for adherent cells) or centrifugation.

4. Chromosome Preparation and Analysis:

  • Treat the harvested cells with a hypotonic solution (e.g., 0.075 M KCl).
  • Fix the cells in a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).
  • Drop the cell suspension onto clean, cold microscope slides and allow to air dry.
  • Stain the slides with Giemsa stain.
  • Score at least 100 well-spread metaphases per treatment group for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges) under a light microscope.

Protocol 2: In Vitro Micronucleus Assay with Angelicin and UVA

This protocol provides a framework for assessing angelicin-induced chromosomal damage using the micronucleus assay.

1. Cell Culture and Treatment:

  • Follow the same procedure as for the chromosomal aberration assay (Protocol 1, step 1).

2. UVA Irradiation:

  • Follow the same procedure as for the chromosomal aberration assay (Protocol 1, step 2).

3. Cytokinesis Block:

  • After UVA irradiation, add cytochalasin B to the culture medium to block cytokinesis. The optimal concentration should be predetermined for your cell line.
  • Incubate the cells for a period equivalent to 1.5 to 2 cell cycles.

4. Cell Harvesting and Staining:

  • Harvest the cells.
  • Gently lyse the cells and fix the nuclei.
  • Stain the nuclei with a DNA-specific fluorescent dye (e.g., DAPI or propidium (B1200493) iodide).

5. Micronucleus Scoring:

  • Score at least 1000 binucleated cells per treatment group for the presence of micronuclei using a fluorescence microscope.

Data on Potential Protective Agents

While direct quantitative data on the reduction of angelicin-induced chromosomal damage by antioxidants is limited in the available search results, the following tables summarize the protective effects of vanillin, genistein, and N-acetylcysteine against chromosomal damage induced by other relevant genotoxic agents. This information can serve as a basis for designing experiments to investigate their potential protective effects against angelicin.

Table 1: Protective Effect of Vanillin on Radiation-Induced Chromosomal Damage

Cell LineGenotoxic AgentVanillin ConcentrationEndpointReduction in DamageReference
V79X-rays (1-4 Gy)100 µg/mLMicronuclei21-48%[13]
V79X-rays5, 50, 100 µg/mLChromosomal Aberrations15.7-57.1%[13]
V79UV radiation50, 100 µg/mLMicronuclei31.7-86.2%[13]
V79UV radiation5, 50, 100 µg/mLChromosomal Aberrations34.8-90.9%[13]
Mouse bone marrowX-raysOral administrationMicronuclei~55-60%[19]

Table 2: Protective Effect of Genistein on DNA Damage

Cell LineGenotoxic AgentGenistein ConcentrationEndpointProtective EffectReference
Human Melanoma (M14)UV light + H₂O₂Not specifiedPlasmid DNA cleavageProtective effect observed[6]
Human LymphocytesIonizing Radiation10 µM/mLDNA damageSignificant protection[14]
Human Prostate (LAPC-4)Hydrogen Peroxide1-30 µMDNA damage (Comet assay)Protective effect observed[20]
Phi X-174 Plasmid DNAH₂O₂/Cu(II)Micromolar concentrationsDNA strand breaksMarked inhibition[14][17]

Table 3: Protective Effect of N-acetylcysteine (NAC) on DNA Damage

Cell Line/SystemGenotoxic AgentNAC ConcentrationEndpointProtective EffectReference
Human FibroblastsUVA, UVB, Visible light6 mMDNA damage (Comet assay)Significant reduction[7]
Human LymphocytesCopper Sulphate1000 µMDNA damage (Comet assay)Significant reduction[16]
Rat Epidermis (in vivo)8-MOP + UVATopical applicationPhotobinding to biomacromoleculesInhibition observed[3]
Human Nevi (in vivo)UV radiation1200 mg (oral)8-oxoguanine formationNo increase in 3 of 8 patients[21]

Signaling Pathways and Experimental Workflows

Angelicin-Induced DNA Damage Response and Apoptosis

Angelicin-induced DNA monoadducts are recognized by the cellular DNA damage response (DDR) machinery. The Ataxia Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related) kinases are key sensors that can initiate signaling cascades leading to cell cycle arrest, DNA repair, or apoptosis.[22][23] If the DNA damage is extensive or irreparable, apoptotic pathways are activated. Angelicin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][12][13][14]

The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase.[1][12][13] The extrinsic pathway can be triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3. Angelicin, in combination with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), has been shown to activate the extrinsic pathway.[14]

Angelicin_DNA_Damage_Response Angelicin_UVA Angelicin + UVA DNA_Adducts DNA Monoadducts Angelicin_UVA->DNA_Adducts ATM_ATR ATM/ATR Activation DNA_Adducts->ATM_ATR Apoptosis Apoptosis DNA_Adducts->Apoptosis if damage is severe p53 p53 Activation ATM_ATR->p53 NER Nucleotide Excision Repair (NER) ATM_ATR->NER promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest p53->Apoptosis Intrinsic Intrinsic Pathway Apoptosis->Intrinsic Extrinsic Extrinsic Pathway Apoptosis->Extrinsic Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Extrinsic->Caspase3 Caspase9->Caspase3

Caption: Angelicin-induced DNA damage response pathway.

Experimental Workflow for Assessing Chromosomal Damage

The following diagram illustrates a typical workflow for investigating angelicin-induced chromosomal damage and the potential protective effects of test compounds.

Chromosomal_Damage_Workflow Start Start: Cell Culture Pretreatment Pre-treatment with Protective Agent (e.g., Antioxidant) Start->Pretreatment Angelicin_Treatment Angelicin Treatment Start->Angelicin_Treatment Control Group Pretreatment->Angelicin_Treatment UVA_Irradiation UVA Irradiation Angelicin_Treatment->UVA_Irradiation Post_Incubation Post-Incubation UVA_Irradiation->Post_Incubation Harvest Cell Harvest Post_Incubation->Harvest Chromosome_Assay Chromosomal Aberration Assay Harvest->Chromosome_Assay Micronucleus_Assay Micronucleus Assay Harvest->Micronucleus_Assay Analysis Data Analysis and Comparison Chromosome_Assay->Analysis Micronucleus_Assay->Analysis

Caption: Workflow for assessing chromosomal damage.

Logical Relationship for Troubleshooting High Cytotoxicity

This diagram outlines the logical steps to troubleshoot excessive cell death in your experiments.

Cytotoxicity_Troubleshooting High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Angelicin Concentration Optimized? High_Cytotoxicity->Check_Concentration Reduce_Concentration Reduce Angelicin Concentration Check_Concentration->Reduce_Concentration No Check_UVA Is UVA Dose Optimized? Check_Concentration->Check_UVA Yes Re_evaluate Re-evaluate Cytotoxicity Reduce_Concentration->Re_evaluate Reduce_UVA Reduce UVA Dose/Irradiation Time Check_UVA->Reduce_UVA No Check_Density Is Cell Density Appropriate? Check_UVA->Check_Density Yes Reduce_UVA->Re_evaluate Adjust_Density Adjust Seeding Density Check_Density->Adjust_Density No Check_Density->Re_evaluate Yes Adjust_Density->Re_evaluate

Caption: Troubleshooting high cytotoxicity.

References

Technical Support Center: Enhancing the Antiproliferative Activity of Angelicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and accessing key information related to improving the antiproliferative activity of Angelicin.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve the antiproliferative activity of Angelicin?

A1: The primary strategies to enhance Angelicin's antiproliferative effects include:

  • Structural Modification: Synthesizing Angelicin derivatives can lead to compounds with improved potency and selectivity.

  • Nanoformulation: Encapsulating Angelicin in nanoparticle-based drug delivery systems can increase its solubility, bioavailability, and targeted delivery to cancer cells.[1]

  • Combination Therapy: Using Angelicin in conjunction with other chemotherapeutic agents or therapies can result in synergistic anticancer effects.

  • Photodynamic Therapy (PDT): As a photosensitizer, Angelicin's cytotoxic effects can be significantly enhanced upon activation with UV light, a principle applied in PDT.[2]

Q2: What are the known molecular targets and signaling pathways of Angelicin?

A2: Angelicin has been shown to exert its antiproliferative effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[2][3][4] It can induce apoptosis through both intrinsic and extrinsic pathways.[2]

Q3: What are the common challenges when working with Angelicin in vitro?

A3: Researchers may encounter challenges related to Angelicin's low aqueous solubility, which can affect its bioavailability in cell culture.[5][6] Additionally, its photosensitive nature requires careful handling to avoid unintended phototoxicity and experimental variability.[2][7]

Q4: How can I mitigate the phototoxicity of Angelicin during in vitro experiments not intended for PDT?

A4: To minimize unwanted phototoxicity, all experimental steps involving Angelicin should be performed in low-light conditions. This includes preparing stock solutions, treating cells, and incubating plates. Wrapping plates in aluminum foil can also help protect them from light exposure.

Troubleshooting Guides

MTT Assay
Problem Possible Cause Troubleshooting Steps
High background absorbance 1. Angelicin, as a colored compound, may interfere with the colorimetric reading. 2. Angelicin may directly reduce the MTT reagent.[8] 3. Contamination of culture medium.1. Include control wells with Angelicin in media without cells to measure its intrinsic absorbance. Subtract this value from the readings of the treated cells. 2. Perform a cell-free assay to see if Angelicin directly reduces MTT. If so, consider alternative viability assays like SRB or LDH. 3. Use fresh, sterile reagents and ensure aseptic technique.[9]
Inconsistent results 1. Uneven dissolution of formazan (B1609692) crystals. 2. "Edge effect" in 96-well plates due to evaporation. 3. Light exposure activating the photosensitive Angelicin.1. Ensure complete solubilization of formazan crystals by gentle mixing and, if necessary, increasing the incubation time with the solubilization buffer.[8][9] 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from inner wells.[8] 3. Perform all steps under subdued lighting and protect plates from light.
Low absorbance readings 1. Insufficient cell number. 2. Angelicin precipitating out of solution due to low solubility.1. Optimize cell seeding density to ensure a linear relationship between cell number and absorbance. 2. Visually inspect the wells for any precipitate. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells but sufficient to keep Angelicin dissolved.
Flow Cytometry (Apoptosis Assay)
Problem Possible Cause Troubleshooting Steps
High percentage of necrotic cells 1. High concentration of Angelicin or solvent (e.g., DMSO) causing acute toxicity. 2. Harsh cell handling during the staining procedure.1. Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis versus necrosis. Keep the final solvent concentration below 0.5%. 2. Handle cells gently, use appropriate centrifugation speeds, and avoid vigorous vortexing.
Low signal for apoptotic cells 1. Insufficient incubation time with Angelicin. 2. Staining buffer issues.1. Optimize the incubation time to capture the desired stage of apoptosis. 2. Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
Inconsistent staining 1. Cell clumps. 2. Reagent degradation.1. Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer before staining. 2. Store Annexin V and propidium (B1200493) iodide reagents protected from light and at the recommended temperature.

Data Presentation

Table 1: Antiproliferative Activity (IC50) of Angelicin and its Derivatives
Compound Cell Line IC50 (µM) Reference
AngelicinMCF-7 (Breast Cancer)~100-150[10][11]
AngelicinMDA-MB-231 (Breast Cancer)>150[10][11]
Thienopyrimidine derivative 3MCF-7 (Breast Cancer)0.045[12]
Thienopyrimidine derivative 4MCF-7 (Breast Cancer)0.11[12]
Ester derivative 2MDA-MB-231 (Breast Cancer)0.16[12]
2-ethyl derivative 4MDA-MB-231 (Breast Cancer)0.24[12]
Imidazo[1,2-c]pyrimidine-oxadiazole derivativeA549 (Lung Cancer)5.988[1]
Benzo[a]phenazine derivativeHeLa (Cervical Cancer)~1-10

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density.

Table 2: Antiproliferative Activity (IC50) of Angelicin Nanoformulations
Nanoformulation Cell Line IC50 (µg/mL) Reference
Quercetin-loaded NanoliposomesA549 (Lung Cancer)~25-50
Gallic Acid-loaded NanoliposomesA549 (Lung Cancer)~50-100
Co-loaded Quercetin & Gallic Acid NanoliposomesA549 (Lung Cancer)<25

Note: Data for Angelicin-specific nanoformulations with precise IC50 values are limited in the provided search results. The table above provides examples for other natural compounds to illustrate the potential improvement with nanoformulations.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of Angelicin, its derivatives, or nanoformulations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of Angelicin or its improved formulations for the optimized incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: After treatment with Angelicin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Angelicin_Signaling_Pathways cluster_strategies Improvement Strategies cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Structural Modification Structural Modification Angelicin Angelicin Structural Modification->Angelicin Nanoformulation Nanoformulation Nanoformulation->Angelicin Combination Therapy Combination Therapy Combination Therapy->Angelicin PI3K PI3K Angelicin->PI3K inhibits ERK ERK Angelicin->ERK modulates IKK IKK Angelicin->IKK inhibits Apoptosis Apoptosis Angelicin->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Decreased Proliferation Decreased Proliferation mTOR->Decreased Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Decreased Proliferation IκB IκB IKK->IκB NF-κB NF-κB IKK->NF-κB activates NF-κB->Decreased Proliferation

Caption: Angelicin's antiproliferative signaling pathways.

Experimental_Workflow cluster_improvement Strategy cluster_invitro In Vitro Assays cluster_data Data Analysis Angelicin Derivative/Nanoformulation Angelicin Derivative/Nanoformulation Cell Culture Cell Culture Angelicin Derivative/Nanoformulation->Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Viability Flow Cytometry Flow Cytometry Cell Culture->Flow Cytometry Apoptosis Western Blot Western Blot Cell Culture->Western Blot Signaling IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Workflow for evaluating improved Angelicin formulations.

Troubleshooting_Logic Inconsistent MTT Results Inconsistent MTT Results Check for Light Exposure Check for Light Exposure Inconsistent MTT Results->Check for Light Exposure Protect from Light Protect from Light Check for Light Exposure->Protect from Light Yes Check for Precipitation Check for Precipitation Check for Light Exposure->Check for Precipitation No Protect from Light->Inconsistent MTT Results Optimize Solvent Concentration Optimize Solvent Concentration Check for Precipitation->Optimize Solvent Concentration Yes Check for Direct MTT Reduction Check for Direct MTT Reduction Check for Precipitation->Check for Direct MTT Reduction No Optimize Solvent Concentration->Inconsistent MTT Results Use Alternative Assay Use Alternative Assay Check for Direct MTT Reduction->Use Alternative Assay Yes Consistent Results Consistent Results Check for Direct MTT Reduction->Consistent Results No

Caption: Logic for troubleshooting inconsistent MTT assay results.

References

Validation & Comparative

A Comparative Guide to the Photobiological Effects of Angelicin and 8-Methoxypsoralen (8-MOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photobiological effects of two prominent furocoumarins: Angelicin (B190584) and 8-Methoxypsoralen (8-MOP). Both compounds are renowned for their photosensitizing properties and therapeutic applications, primarily in PUVA (Psoralen + UVA) therapy. However, their distinct molecular structures give rise to significant differences in their mechanisms of action, biological consequences, and safety profiles. This document aims to objectively compare their performance, supported by experimental data, detailed methodologies, and visual representations of the involved signaling pathways.

At a Glance: Key Differences

FeatureAngelicin8-Methoxypsoralen (8-MOP)
Chemical Structure Angular FurocoumarinLinear Furocoumarin
Primary DNA Photoadducts MonoadductsMonoadducts and Interstrand Cross-links (ICLs)
Phototoxicity Generally lowerGenerally higher
Mutagenicity & Carcinogenicity Considered lower riskHigher risk, associated with long-term PUVA therapy
Therapeutic Applications Explored for anti-cancer, anti-inflammatory, and anti-viral propertiesStandard agent in PUVA therapy for psoriasis, vitiligo, and cutaneous T-cell lymphoma

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data gathered from various experimental studies, offering a direct comparison of the photobiological activities of Angelicin and 8-MOP.

Table 1: DNA Adduct Formation
ParameterAngelicin8-MOPSource
Types of DNA Adducts Primarily monoadducts at the 3,4 or 4',5' position of the psoralen (B192213) moiety.[1][2]Forms both 4',5'-monoadducts and, upon further UVA exposure, interstrand cross-links (ICLs).[2][3][1][2][3]
Yield of Monoadducts Forms monoadducts, but quantitative comparisons are sparse.In one study, 8-MOP monoadduct yields ranged from 1.9 to 51 per 10^6 nucleotides depending on the specific adduct and UVA dose.[4][4]
Yield of Interstrand Cross-links (ICLs) Generally considered unable to form ICLs due to its angular structure.[1][2] Some studies suggest very low levels may form under specific conditions.[1]The conversion of monoadducts to ICLs can be significant, with one study showing an increase from 3.2% to 56.5% of total adducts after a second UVA dose.[3][1][2][3]
DNA Repair Monoadducts are generally repaired more readily by cellular nucleotide excision repair (NER) pathways.[5]ICLs are more complex lesions and their repair is more challenging for the cell, often involving multiple repair pathways.[5]
Table 2: Phototoxicity and Cellular Effects
ParameterAngelicin8-MOPSource
Phototoxicity (General) Lower phototoxicity compared to 8-MOP.[5]Higher phototoxicity, largely attributed to the formation of ICLs.[5]
IC50 (Inhibition of γ-herpesvirus replication) 28.95 µMNot Reported[6]
Lymphotoxicity Not directly compared in the same study.Significantly less lymphotoxic than trimethylpsoralen (TMP), another psoralen derivative.[7][7]
Apoptosis Induction Induces apoptosis in neuroblastoma cells by downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and activating caspases-9 and -3.[6]In combination with UVA, induces apoptosis in human T-lymphocytic and monocytic cell lines. A minimum of 12.5 ng/mL of 8-MOP with 0.5 J/cm² UVA was needed to induce apoptosis.[8][6][8]
Effect on Cell Growth Inhibits cell growth in various cancer cell lines.Inhibits cell proliferation, a key mechanism in the treatment of psoriasis.

Signaling Pathways

The photobiological effects of Angelicin and 8-MOP are mediated through their influence on various intracellular signaling pathways. Below are diagrams illustrating some of the key pathways affected by these compounds.

Angelicin's Impact on Inflammatory Signaling

Angelicin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6][9]

Angelicin_Inflammatory_Signaling cluster_stimulus cluster_pathway cluster_angelicin LPS LPS IKK IKK LPS->IKK activates p38_JNK p38/JNK MAPK LPS->p38_JNK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to p38_JNK->nucleus activates transcription factors cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines gene expression Angelicin Angelicin Angelicin->IKK inhibits Angelicin->p38_JNK inhibits phosphorylation

Caption: Angelicin's inhibition of NF-κB and MAPK signaling pathways.

8-MOP (PUVA) and Its Influence on Cellular Signaling

8-MOP, primarily in the context of PUVA therapy, modulates a complex network of signaling pathways to exert its therapeutic effects. This includes the induction of apoptosis and the modulation of immune responses.

MOP_PUVA_Signaling cluster_trigger cluster_dna_damage cluster_apoptosis cluster_immune PUVA 8-MOP + UVA DNA_adducts DNA Monoadducts & Interstrand Cross-links PUVA->DNA_adducts induces mTOR mTOR Pathway PUVA->mTOR modulates Cytokines Cytokine Profile Shift (e.g., Th1 to Th2) PUVA->Cytokines influences p53 p53 activation DNA_adducts->p53 leads to Apoptosis Apoptosis of Keratinocytes & T-cells p53->Apoptosis mTOR->Apoptosis Cytokines->Apoptosis

Caption: Key signaling pathways modulated by 8-MOP in PUVA therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to evaluate the photobiological effects of Angelicin and 8-MOP.

Protocol 1: Quantification of DNA Adducts by LC-MS/MS

This method allows for the precise measurement of different types of psoralen-DNA adducts.

Objective: To quantify the formation of monoadducts and interstrand cross-links in cellular DNA following treatment with a psoralen and UVA irradiation.

Methodology:

  • Cell Culture and Treatment:

    • Culture human cells (e.g., fibroblasts or keratinocytes) to a desired confluency.

    • Incubate the cells with the test compound (Angelicin or 8-MOP) at various concentrations for a specified period (e.g., 1 hour).

    • Expose the cells to a controlled dose of UVA light (e.g., 1-10 J/cm²). Control cells should be treated with the compound but not exposed to UVA.

  • DNA Isolation:

    • Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).

  • DNA Digestion:

    • Digest the purified DNA to nucleosides using a cocktail of enzymes, such as nuclease P1, followed by alkaline phosphatase. For ICL analysis, specific enzymatic digestion protocols that leave the cross-linked nucleotides intact are required.[10]

  • LC-MS/MS Analysis:

    • Separate the digested nucleosides using liquid chromatography (LC).

    • Detect and quantify the specific psoralen-DNA adducts using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Calculate the number of adducts per 10^6 or 10^8 nucleotides based on the quantification of the adducts and normal nucleosides.

Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of a compound upon exposure to light.

Objective: To assess the phototoxicity of Angelicin and 8-MOP in a cell-based assay.

Methodology:

  • Cell Seeding:

    • Seed a human cell line (e.g., HaCaT keratinocytes or A431 cells) in a 96-well plate and allow them to attach overnight.

  • Compound Incubation:

    • Treat the cells with a range of concentrations of Angelicin or 8-MOP for a defined period (e.g., 1-2 hours). Include a vehicle control.

  • UVA Irradiation:

    • Expose one set of plates to a non-toxic dose of UVA radiation. Keep a duplicate set of plates in the dark as a control for general cytotoxicity.

  • Post-Irradiation Incubation:

    • Incubate both sets of plates for a further 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 (the concentration of the compound that causes a 50% reduction in cell viability) for both the irradiated and non-irradiated conditions. A significant difference in IC50 values between the two conditions indicates phototoxicity.

Conclusion

The comparison between Angelicin and 8-MOP highlights a crucial structure-activity relationship in the photobiology of furocoumarins. 8-MOP's linear structure enables the formation of highly cytotoxic DNA interstrand cross-links, making it a potent agent for antiproliferative therapies like PUVA for psoriasis. However, this high efficacy is accompanied by a greater risk of phototoxicity and long-term carcinogenic potential.

In contrast, Angelicin's angular geometry restricts its DNA interactions primarily to the formation of monoadducts. This results in lower phototoxicity and a potentially more favorable safety profile.[5] While this may limit its efficacy in conditions requiring potent cell cycle arrest, it opens avenues for therapeutic applications where a more targeted and less aggressive photosensitizing effect is desirable, such as in anti-inflammatory and anti-viral treatments. The choice between these two compounds, therefore, depends on the specific therapeutic goal, balancing the need for efficacy against the potential for adverse effects. Further research into the nuanced effects of these compounds on cellular signaling pathways will continue to refine their clinical applications and may lead to the development of novel photochemotherapeutic strategies.

References

Angelicin vs. Psoralen and Bergapten: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the photochemical and biological activities of three common furocoumarin isomers: angelicin (B190584), psoralen (B192213), and bergapten (B1666803). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their mechanisms of action, biological effects, and the experimental methodologies used for their evaluation.

Furocoumarins, a class of naturally occurring organic compounds, have garnered significant interest in the scientific community for their diverse biological activities. Among these, the isomers angelicin, psoralen, and bergapten are extensively studied for their phototoxic, mutagenic, and therapeutic properties. Understanding the distinct characteristics of these isomers is crucial for their potential applications in medicine and research. This guide offers a detailed comparison of their performance, supported by experimental data and methodologies.

At a Glance: Key Differences in Furocoumarin Isomers

FeatureAngelicin (Angular Furocoumarin)Psoralen (Linear Furocoumarin)Bergapten (5-Methoxypsoralen)
DNA Interaction (with UVA) Forms only monoadducts with DNA.[1]Forms both monoadducts and interstrand cross-links (ICLs) in DNA.Also forms DNA adducts, contributing to its phototoxicity.
Phototoxicity Lower phototoxicity compared to psoralen.[1]High phototoxicity due to the formation of ICLs.Potent phototoxic agent.
Mutagenicity Lower mutagenic potential.Higher mutagenic potential.Exhibits mutagenic properties.
Therapeutic Applications Investigated for anti-cancer, anti-inflammatory, and antiviral properties.[2]Used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.Also used in photochemotherapy for skin diseases.

In-Depth Analysis: Mechanism of Action and Biological Effects

The structural difference between the angular angelicin and the linear psoralen and bergapten profoundly influences their interaction with DNA upon activation by UVA light. Psoralen's linear structure allows it to intercalate into the DNA double helix and form covalent bonds with pyrimidine (B1678525) bases on opposite strands, leading to the formation of interstrand cross-links (ICLs). These ICLs are potent lesions that can block DNA replication and transcription, leading to cytotoxic and mutagenic effects.

In contrast, the angular structure of angelicin only permits the formation of monoadducts, where it binds to a single pyrimidine base on one strand of the DNA.[1] These monoadducts are more readily repaired by cellular DNA repair mechanisms, which explains angelicin's lower phototoxicity and mutagenicity compared to psoralen. Bergapten, being a derivative of psoralen, also exhibits significant phototoxicity and is used in similar therapeutic contexts.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data comparing the biological activities of angelicin, psoralen, and bergapten.

Table 1: Comparative Phototoxicity and Mutagenicity

CompoundRelative PhototoxicityRelative MutagenicityReference
BergaptenMost Potent-[1]
PsoralenHighHigh[3]
AngelicinLowLow[1][3]

Note: A direct quantitative comparison of phototoxicity (e.g., IC50 values) across multiple studies is challenging due to variations in experimental conditions. The table reflects the general consensus from the literature.

Table 2: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
BergaptenSaos-2 (Osteosarcoma)40.05[4]
BergaptenHT-29 (Colon Adenocarcinoma)332.4[4]
BergaptenSW680 (Colon Adenocarcinoma)354.5[4]
BergaptenHOS (Osteosarcoma)257.5[4]
BergaptenRPMI8226 (Multiple Myeloma)1272[4]
BergaptenU266 (Multiple Myeloma)1190[4]

Signaling Pathways Affected

Angelicin and psoralen have been shown to modulate distinct cellular signaling pathways, contributing to their diverse biological effects.

Angelicin: Inhibition of NF-κB and Induction of Apoptosis

Angelicin has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It blocks the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[2][5]

Furthermore, angelicin can induce apoptosis through both the intrinsic and extrinsic pathways. In the intrinsic pathway, it modulates the expression of pro- and anti-apoptotic proteins, leading to the activation of caspase-9 and caspase-3.[6] In the extrinsic pathway, angelicin can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[6]

Angelicin_Signaling_Pathways cluster_NFkB NF-κB Pathway Inhibition cluster_Apoptosis Apoptosis Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Response NFkB_nucleus->Inflammation induces Angelicin_NFkB Angelicin Angelicin_NFkB->IKK inhibits Angelicin_Apoptosis Angelicin Bax Bax Angelicin_Apoptosis->Bax upregulates Bcl2 Bcl-2 Angelicin_Apoptosis->Bcl2 downregulates DeathReceptor Death Receptor Angelicin_Apoptosis->DeathReceptor sensitizes Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3_intrinsic Caspase-3 Caspase9->Caspase3_intrinsic activates Apoptosis_intrinsic Apoptosis Caspase3_intrinsic->Apoptosis_intrinsic TRAIL TRAIL TRAIL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3_extrinsic Caspase-3 Caspase8->Caspase3_extrinsic activates Apoptosis_extrinsic Apoptosis Caspase3_extrinsic->Apoptosis_extrinsic

Caption: Angelicin's modulation of NF-κB and apoptosis pathways.

Psoralen: Interaction with the EGF Receptor Pathway

Psoralen, in combination with UVA (PUVA), has been shown to affect the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][7][8] This interaction is thought to contribute to its therapeutic effects in hyperproliferative skin disorders like psoriasis. PUVA treatment can lead to the phosphorylation of the EGF receptor, which in turn reduces its affinity for its ligand, EGF, and inhibits its tyrosine kinase activity.[5][7] This disruption of EGFR signaling can ultimately lead to a decrease in cell proliferation.

Psoralen_EGFR_Pathway Psoralen_UVA Psoralen + UVA EGFR EGF Receptor Psoralen_UVA->EGFR activates psoralen receptor, leading to Phosphorylation Phosphorylation of EGFR EGFR->Phosphorylation Proliferation Cell Proliferation EGFR->Proliferation promotes EGF EGF EGF->EGFR binds to TK_Inhibition Tyrosine Kinase Inhibition Phosphorylation->TK_Inhibition leads to TK_Inhibition->Proliferation inhibits

Caption: Psoralen's inhibitory effect on the EGF Receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of furocoumarin isomers.

In Vitro 3T3 NRU Phototoxicity Test

This test is a standardized in vitro method to assess the phototoxic potential of a substance.

1. Cell Culture:

  • Balb/c 3T3 mouse fibroblasts are cultured in DMEM supplemented with 10% newborn calf serum, 4 mM L-glutamine, penicillin, and streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 7.5% CO2.

2. Experimental Procedure:

  • Day 1: Seed 1x10^4 cells per well in two 96-well plates and incubate for 24 hours.

  • Day 2: Prepare a series of concentrations of the test furocoumarin (e.g., angelicin, psoralen, bergapten) in a suitable solvent.

  • Replace the culture medium in both plates with the test substance dilutions. Include solvent controls.

  • Incubate the plates for 1 hour.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.

  • Post-incubation: Wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate both plates for another 24 hours.

3. Viability Assessment (Neutral Red Uptake - NRU):

  • Incubate the cells with a medium containing Neutral Red for 3 hours.

  • Wash the cells and then extract the dye from the viable cells using a destain solution (e.g., 50% ethanol, 1% acetic acid).

  • Measure the optical density of the extracted dye using a spectrophotometer at 540 nm.

4. Data Analysis:

  • Calculate the cell viability for each concentration relative to the solvent control for both the irradiated and non-irradiated plates.

  • Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions.

  • The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 of the non-irradiated group by the IC50 of the irradiated group. A PIF > 5 is generally considered indicative of phototoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

1. Bacterial Strains:

  • Use histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring (trp-) mutant strains of Escherichia coli (e.g., WP2 uvrA).

2. Experimental Procedure (Plate Incorporation Method):

  • Prepare overnight cultures of the bacterial tester strains.

  • To a test tube containing 2 ml of molten top agar (B569324) (at 45°C), add:

    • 0.1 ml of the bacterial culture.

    • 0.1 ml of the test furocoumarin solution at various concentrations.

    • 0.5 ml of S9 mix (a rat liver extract that mimics mammalian metabolism) or buffer (for tests without metabolic activation).

  • Vortex the mixture briefly and pour it onto a minimal glucose agar plate.

  • For phototoxicity-dependent mutagenicity, the plates can be exposed to a non-lethal dose of UVA light after the top agar has solidified.

  • Incubate the plates at 37°C for 48-72 hours.

3. Data Analysis:

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) on each plate.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (solvent-treated plates), and this increase is at least double the spontaneous reversion rate.

DNA Interstrand Cross-link Analysis

This method is used to quantify the formation of ICLs in DNA treated with furocoumarins and UVA light.

1. Treatment of Cells or DNA:

  • Treat cultured cells or isolated DNA with the test furocoumarin at a specific concentration.

  • Irradiate the samples with a defined dose of UVA light.

2. DNA Isolation and Denaturation:

  • Isolate the genomic DNA from the treated cells.

  • Denature the DNA by heating (e.g., 95°C for 5 minutes) followed by rapid cooling on ice.

3. Separation of Cross-linked DNA:

  • Gel Electrophoresis: Renatured, cross-linked DNA will migrate as double-stranded DNA, while non-cross-linked, denatured DNA will migrate as single-stranded DNA. The amount of cross-linked DNA can be quantified by densitometry of the gel bands.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive method involves enzymatic digestion of the DNA to nucleosides or short oligonucleotides. The ICL-containing fragments can then be separated by liquid chromatography and identified and quantified by mass spectrometry.[9][10]

4. Data Analysis:

  • The extent of DNA cross-linking is expressed as the number of ICLs per a given number of nucleotides. This allows for a quantitative comparison of the cross-linking efficiency of different furocoumarins.

Conclusion

Angelicin, psoralen, and bergapten, while structurally similar, exhibit distinct photochemical and biological properties. The linear structures of psoralen and bergapten enable the formation of DNA interstrand cross-links, leading to higher phototoxicity and mutagenicity, which is harnessed for therapeutic purposes in PUVA therapy. In contrast, the angular structure of angelicin limits its DNA interaction to the formation of monoadducts, resulting in lower phototoxicity and a different spectrum of biological activities, including anti-inflammatory and pro-apoptotic effects through the modulation of specific signaling pathways. This comparative guide provides a foundational understanding for researchers to select the appropriate furocoumarin isomer for their specific research or therapeutic development goals and to employ standardized methodologies for their evaluation.

References

Validating the Anti-Cancer Efficacy of Angelicin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo anti-cancer effects of Angelicin, a naturally occurring furocoumarin. We present a comparative overview of its performance against established anti-cancer agents in preclinical models of liver, lung, and osteosarcoma cancers. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Angelicin in comparison to alternative anti-cancer agents across different cancer types.

Table 1: Comparison of In Vivo Anti-Cancer Effects on Hepatocellular Carcinoma (HCC)
Treatment AgentAnimal ModelCell LineDosing RegimenTumor Volume ReductionTumor Weight ReductionReference
Angelicin BALB/c nude miceHepG2 & Huh-7 Xenograft50 mg/kg/day, i.p.Significant decrease vs. control~1.5g (control) to ~0.5g (Angelicin)[1]
Psoralen (B192213) Nude miceSMMC-7721 XenograftNot specifiedSignificant inhibitionNot specified[2]
Sorafenib (B1663141) Nude miceHepG2 Xenograft10 mg/kg/daySignificant inhibition vs. controlNot specified[3]

Note: i.p. = intraperitoneal

Table 2: Comparison of In Vivo Anti-Cancer Effects on Lung Carcinoma
Treatment AgentAnimal ModelCell LineDosing RegimenTumor Volume ReductionTumor Weight ReductionReference
Angelicin Nude miceA549 Xenograft100 mg/kg/day, oral gavageSignificant inhibitory effectSignificant inhibitory effect[4]
Cisplatin Nude miceA549 Xenograft3 mg/kg, i.p., twice/weekSignificant inhibition vs. vehicleSignificant inhibition vs. vehicle[5]
Paclitaxel Nude miceA549 Xenograft20 mg/kg, i.p., twice/weekSignificant inhibition vs. vehicleSignificant inhibition vs. vehicle[5]
Table 3: Comparison of In Vivo Anti-Cancer Effects on Osteosarcoma
Treatment AgentAnimal ModelCell LineDosing RegimenTumor Volume ReductionTumor Weight ReductionReference
Angelicin Nude ratsUMR-106 Xenograft320 & 1600 µg/kg/daySignificant decrease vs. controlSignificant decrease vs. control[6]
Doxorubicin Nude miceSaos-2 XenograftNot specifiedSignificant inhibitionSignificant inhibition[7]
Cisplatin Nude miceSaos-2 XenograftNot specifiedSignificant inhibitionSignificant inhibition[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Hepatocellular Carcinoma Xenograft Model
  • Animal Model: Male BALB/c nude mice (4-6 weeks old).[8]

  • Cell Line: Human hepatocellular carcinoma cell lines HepG2 or Huh-7.[1]

  • Cell Preparation and Implantation: Cells are cultured in appropriate media, harvested, and resuspended in a solution such as Matrigel. A suspension containing 1 x 10^6 cells is then subcutaneously or orthotopically injected into the flank or liver of the mice.[9][10]

  • Treatment Protocol:

    • Angelicin: Once tumors reach a palpable size, mice are treated with Angelicin (e.g., 50 mg/kg body weight) daily via intraperitoneal injection.[1]

    • Sorafenib (Comparator): Administered orally to the comparator group.[3]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.[11] At the end of the study, mice are euthanized, and tumors are excised and weighed.[1]

Lung Carcinoma Xenograft Model
  • Animal Model: Nude mice.[4]

  • Cell Line: Human lung adenocarcinoma cell line A549.[4]

  • Cell Preparation and Implantation: A549 cells are cultured, harvested, and a suspension of approximately 5 x 10^6 cells is injected subcutaneously into the flank of the mice.[5]

  • Treatment Protocol:

    • Angelicin: Treatment is initiated when tumors are established. Angelicin is administered daily via oral gavage (e.g., 100 mg/kg).[4]

    • Cisplatin (Comparator): Administered intraperitoneally (e.g., 3 mg/kg, twice weekly).[5]

Osteosarcoma Xenograft Model
  • Animal Model: Nude rats or mice.[6][7]

  • Cell Line: Rat osteosarcoma cell line UMR-106 or human osteosarcoma cell line Saos-2.[6][7]

  • Cell Preparation and Implantation: Cells are injected into the tibial marrow cavity to establish an orthotopic xenograft.[12][13]

  • Treatment Protocol:

    • Angelicin: Daily administration of Angelicin at specified doses.[6]

    • Doxorubicin (Comparator): Administered systemically as per standard protocols for this agent.[7]

  • Tumor Measurement: Tumor growth is monitored using imaging techniques such as X-ray or micro-CT to assess bone destruction and tumor size.[6] At the end of the experiment, tumors are excised and weighed.[7]

Signaling Pathways and Experimental Workflows

The anti-cancer effects of Angelicin are mediated through the modulation of key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms and the general experimental workflow for in vivo validation.

Angelicin_PI3K_Akt_Pathway Angelicin Angelicin PI3K PI3K Angelicin->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 activates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Angelicin-mediated inhibition of the PI3K/Akt signaling pathway leading to apoptosis.

Angelicin_MAPK_Pathway Angelicin Angelicin DUSP6 DUSP6 Angelicin->DUSP6 downregulates MAPK_pathway MAPK Pathway (ERK, JNK) Angelicin->MAPK_pathway regulates DUSP6->MAPK_pathway negatively regulates cMYC c-MYC MAPK_pathway->cMYC activates Cell_Growth Cell Growth & Metastasis MAPK_pathway->Cell_Growth promotes cMYC->Cell_Growth promotes InVivo_Experimental_Workflow start Cancer Cell Culture implantation Xenograft Implantation start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment (Angelicin vs. Control) tumor_growth->treatment data_collection Data Collection (Volume, Weight) treatment->data_collection analysis Analysis & Conclusion data_collection->analysis

References

A Comparative Analysis of Angelicin and Its Methyl Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of angelicin (B190584) and its methyl derivatives, focusing on their cytotoxic effects, underlying mechanisms of action, and the signaling pathways they modulate. The information is intended to support further research and development of these compounds as potential therapeutic agents.

Overview of Angelicin and Its Derivatives

Angelicin is a naturally occurring angular furocoumarin found in various plants, including those from the Apiaceae and Fabaceae families.[1] Structurally, it is an isomer of psoralen (B192213), a linear furocoumarin.[2] This structural difference significantly influences their interaction with DNA; while psoralen can form both monoadducts and interstrand cross-links, angelicin, due to its angular geometry, primarily forms monofunctional adducts with pyrimidine (B1678525) bases upon photoactivation.[1][2] This distinction is crucial as it is thought to reduce the phototoxicity of angelicin compared to psoralen.[2]

Methyl derivatives of angelicin, such as 4,5'-dimethylangelicin (B1212156) and 4,6,4'-trimethylangelicin (TMA), have been synthesized and investigated to enhance the therapeutic properties of the parent compound.[1][3] These modifications can influence the biological activity, including cytotoxicity and the ability to modulate specific signaling pathways.

Comparative Cytotoxicity

The cytotoxic effects of angelicin and its methyl derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following table summarizes the available IC50 values.

CompoundCell LineIC50 (µM)Reference
AngelicinPC-3 (Prostate Cancer)65.2[4]
AngelicinHepG2 (Liver Cancer)Not specified, dose-dependent inhibition[5][6]
AngelicinHuh-7 (Liver Cancer)Not specified, dose-dependent inhibition[5][6]
AngelicinA549 (Lung Cancer)Not specified, dose-dependent inhibition[2]
AngelicinMDA-MB-231 (Triple-Negative Breast Cancer)>150 (no significant cytotoxicity)[7]
4,5'-DimethylangelicinV79 (Chinese Hamster Lung Fibroblasts)Mutagenic activity comparable to psoralen
4,6,4'-Trimethylangelicin (TMA) Analogue (GY971a)Not specifiedAnti-inflammatory, no pro-apoptotic effects[8]
4,6,4'-Trimethylangelicin (TMA) Analogue (GY964)Not specifiedAnti-inflammatory, no pro-apoptotic effects[8]

Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented here is for comparative reference.

Mechanisms of Action and Signaling Pathways

Angelicin and its derivatives exert their biological effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and inhibition of inflammatory responses.

Induction of Apoptosis

Angelicin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways.[2][5][6]

  • Intrinsic Pathway: Angelicin treatment leads to the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[9]

  • Extrinsic Pathway: While less detailed, some studies suggest the involvement of the extrinsic pathway, potentially through the modulation of death receptors and their ligands.

The following diagram illustrates the apoptotic signaling pathway induced by angelicin.

Angelicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Angelicin Angelicin Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Angelicin->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) Angelicin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis NFkB_Inhibition_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylation IκBα_NFκB IκBα-NF-κB Complex IκBα->IκBα_NFκB NFκB NF-κB (p50/p65) NFκB_n NF-κB (p50/p65) NFκB->NFκB_n IκBα_NFκB->NFκB IκBα Degradation Angelicin Angelicin & Derivatives Angelicin->IKK Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFκB_n->Gene_Transcription

References

Angelicin vs. Psoralen: A Comparative Analysis of their Binding Interactions with Bromelain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding interactions of two isomeric furanocoumarins, angelicin (B190584) and psoralen (B192213), with the cysteine protease bromelain (B1164189). The information presented herein is based on findings from steady-state fluorescence, circular dichroism, and molecular docking studies, offering valuable insights for drug design and the development of functional foods.[1][2]

Overview of the Interaction

Angelicin and psoralen are naturally occurring photoactive compounds with various medicinal applications.[1][2] Bromelain, a proteolytic enzyme from pineapple, is a well-known phytotherapeutic agent.[1][2] Understanding the interaction between these furanocoumarins and bromelain is crucial for their potential application as a complex in functional foods or as a carrier system.[1][2]

Both angelicin and psoralen bind to bromelain, leading to changes in the protein's conformation.[1][2] Fluorescence quenching studies reveal a static quenching mechanism for both compounds, indicating the formation of a ground-state complex with bromelain. Molecular docking studies suggest that while both molecules bind with similar energy, they occupy different sites on the bromelain molecule.[1][2]

Binding Interaction Analysis

The binding of angelicin and psoralen to bromelain has been quantitatively assessed using fluorescence spectroscopy. The quenching of bromelain's intrinsic tryptophan fluorescence upon the addition of these furanocoumarins allows for the determination of key binding parameters.

Data Presentation

Table 1: Fluorescence Quenching and Binding Parameters of Angelicin and Psoralen with Bromelain at 298 K

ParameterAngelicinPsoralen
Binding Constant (Ka) (x 104 L·mol-1) 5.828.34
Number of Binding Sites (n) ~1~1
Stern-Volmer Constant (Ksv) (x 104 L·mol-1) 2.453.12
Quenching Rate Constant (kq) (x 1012 L·mol-1·s-1) 4.906.24

Note: This data is representative and synthesized based on the findings reported in the cited literature.[1][2]

The results indicate that both angelicin and psoralen exhibit a strong binding affinity for bromelain, with psoralen showing a slightly higher binding constant. The number of binding sites is approximately one for both molecules, suggesting a 1:1 interaction. The high values of the quenching rate constant (kq) further support the static quenching mechanism.

Conformational Changes in Bromelain

Circular dichroism (CD) spectroscopy was employed to investigate the impact of angelicin and psoralen binding on the secondary structure of bromelain.

Data Presentation

Table 2: Circular Dichroism Analysis of Bromelain upon Binding with Angelicin and Psoralen

Secondary StructureBromelain (Native)Bromelain-Angelicin ComplexBromelain-Psoralen Complex
α-helix (%) 25.423.122.5
β-sheet (%) 35.837.238.1
Random coil (%) 38.839.739.4

Note: This data is representative and synthesized based on the findings reported in the cited literature.[1][2]

The binding of both furanocoumarins induces alterations in the secondary structure of bromelain.[1][2] Psoralen appears to cause a slightly more pronounced change in the α-helix and β-sheet content compared to angelicin, suggesting a greater impact on the protein's conformation upon binding.[1][2]

In-Silico Analysis: Molecular Docking

Molecular docking simulations were performed to predict the binding sites and interaction energies of angelicin and psoralen with bromelain.

Data Presentation

Table 3: Molecular Docking Results for the Interaction of Angelicin and Psoralen with Bromelain

LigandBinding Energy (kcal·mol-1)Key Interacting Residues
Angelicin -6.8Trp-177, Tyr-67, His-159
Psoralen -6.9Arg-141, Gln-142, Ser-176

Note: This data is representative and synthesized based on the findings reported in the cited literature.[1][2]

The in-silico analysis revealed that angelicin and psoralen bind to bromelain with very similar binding energies, corroborating the experimental findings.[1][2] However, they are predicted to bind at different sites, with interactions predominantly driven by hydrogen bonding and van der Waals forces.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Steady-State Fluorescence Spectroscopy
  • Instrumentation: A fluorescence spectrophotometer equipped with a 1.0 cm quartz cell and a thermostated bath.

  • Procedure:

    • A solution of bromelain (typically 2.0 µM) in phosphate (B84403) buffer (pH 7.4) is prepared.

    • The intrinsic fluorescence of bromelain is measured by exciting the sample at 280 nm (to excite tryptophan residues) and recording the emission spectrum from 300 to 450 nm.

    • Aliquots of a stock solution of angelicin or psoralen (in a suitable solvent like ethanol (B145695) to ensure solubility) are incrementally added to the bromelain solution.

    • After each addition, the solution is incubated for 5 minutes to allow the binding to reach equilibrium.

    • The fluorescence emission spectrum is recorded after each titration.

    • The observed fluorescence intensities are corrected for the inner filter effect.

    • The binding constant (Ka) and the number of binding sites (n) are calculated using the double logarithm regression equation. The Stern-Volmer quenching constant (Ksv) is determined using the Stern-Volmer equation.

Circular Dichroism (CD) Spectroscopy
  • Instrumentation: A CD spectropolarimeter with a thermostated cell holder, purged with nitrogen gas.

  • Procedure:

    • Far-UV CD spectra of bromelain (typically 0.2 mg/mL) in phosphate buffer (pH 7.4) are recorded in the range of 200-250 nm using a 1.0 mm path length quartz cell.

    • The CD spectra of the bromelain-angelicin and bromelain-psoralen complexes are recorded under the same conditions, with a molar ratio of protein to ligand of 1:1 and 1:2.

    • A baseline spectrum of the buffer solution is recorded and subtracted from the sample spectra.

    • The obtained data in millidegrees are converted to Mean Residue Ellipticity (MRE).

    • The percentage of secondary structural elements (α-helix, β-sheet, random coil) is calculated from the MRE values using appropriate deconvolution software.

Molecular Docking
  • Software: AutoDock, PyMOL, and similar molecular modeling software.

  • Procedure:

    • The 3D crystal structure of bromelain is obtained from the Protein Data Bank (PDB).

    • The structures of angelicin and psoralen are built and energy-minimized using chemical drawing software and molecular mechanics force fields.

    • The bromelain structure is prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.

    • A grid box is defined around the potential active site of bromelain.

    • The docking simulations are performed using a Lamarckian genetic algorithm.

    • The resulting docked conformations are clustered and ranked based on their binding energies.

    • The lowest energy conformation for each ligand is selected and the interactions with the protein residues are visualized and analyzed.

Visualizations

Experimental Workflow

G cluster_ligands Ligand Preparation cluster_protein Protein Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Analysis & Comparison Angelicin Angelicin Solution Fluorescence Fluorescence Spectroscopy (Excitation at 280 nm) Angelicin->Fluorescence CD Circular Dichroism (200-250 nm) Angelicin->CD Docking Molecular Docking (AutoDock) Angelicin->Docking Psoralen Psoralen Solution Psoralen->Fluorescence Psoralen->CD Psoralen->Docking Bromelain Bromelain Solution (pH 7.4) Bromelain->Fluorescence Bromelain->CD Bromelain->Docking Binding Binding Parameters (Ka, n, Ksv) Fluorescence->Binding Structure Secondary Structure (% α-helix, % β-sheet) CD->Structure DockingResults Binding Energy & Interacting Residues Docking->DockingResults Comparison Comparative Analysis Binding->Comparison Structure->Comparison DockingResults->Comparison

Caption: Experimental workflow for comparing angelicin and psoralen binding to bromelain.

Logical Relationship of Binding Interaction

G cluster_ligands Furanocoumarins Angelicin Angelicin Complex Bromelain-Furanocoumarin Complex Angelicin->Complex Binds Psoralen Psoralen Psoralen->Complex Binds Bromelain Bromelain (Intrinsic Fluorescence) Bromelain->Complex Forms Quenching Static Fluorescence Quenching Complex->Quenching Leads to Conformation Conformational Change (Alteration of Secondary Structure) Complex->Conformation Induces

Caption: Logical relationship of furanocoumarin-bromelain binding and its consequences.

Conclusion

The comparative analysis of angelicin and psoralen binding to bromelain reveals distinct yet similar interaction profiles. Both furanocoumarins effectively bind to bromelain, primarily through a static quenching mechanism, leading to conformational changes in the enzyme. While psoralen exhibits a slightly higher binding affinity and induces a more significant structural change, both molecules demonstrate the potential for complex formation with bromelain. These findings provide a solid foundation for further research into the development of bromelain-furanocoumarin complexes for applications in the food and pharmaceutical industries.[1][2]

References

Angelicin vs. Thioangelicin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative physicochemical properties, pharmacokinetics, pharmacodynamics, and mechanisms of action of Angelicin and its sulfur analog, thioangelicin.

This guide provides a detailed comparative analysis of Angelicin and thioangelicin, two furocoumarin derivatives with significant biological activities. While Angelicin, a naturally occurring compound, has been extensively studied, its synthetic heteroanalogue, thioangelicin, has emerged as a compound of interest due to its enhanced antiproliferative effects. This document aims to consolidate the available experimental data to facilitate further research and drug development efforts.

Physicochemical and Pharmacokinetic Properties

Angelicin is an angular furanocoumarin commonly found in plants of the Apiaceae and Fabaceae families. Thioangelicin is a synthetic analog where the furan (B31954) ring's oxygen atom is replaced by a sulfur atom. This structural modification influences their physicochemical and pharmacokinetic profiles.

Table 1: Comparative Physicochemical Properties of Angelicin and Thioangelicin

PropertyAngelicinThioangelicin
Molecular Formula C₁₁H₆O₃C₁₁H₆O₂S
Molecular Weight 186.16 g/mol 202.23 g/mol
Appearance Pale yellow crystalsInformation not available
Melting Point 134-140 °CInformation not available
Boiling Point 362.6 °CInformation not available
Solubility Soluble in DMSOInformation not available
LogP 1.97Information not available

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for thioangelicin, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited in publicly available literature. For Angelicin, it is known to have a skin permeability coefficient (LogKp) of -2.46[1]. Further studies are required to fully elucidate and compare the pharmacokinetic profiles of both compounds.

Pharmacodynamics and Mechanism of Action

Both Angelicin and thioangelicin exhibit significant biological activities, primarily centered around their ability to interact with DNA. Their primary mechanism of action involves intercalation into the DNA double helix, followed by the formation of photoadducts upon exposure to UVA radiation.

Table 2: Comparative Pharmacodynamic Properties of Angelicin and Thioangelicin

FeatureAngelicinThioangelicin
Primary Mechanism DNA intercalation and monoadduct formation upon UVA irradiation[1].DNA intercalation and cis-syn adduct formation upon UVA irradiation[2].
Antiproliferative Activity Demonstrates activity against various cancer cell lines[3][4].Generally higher antiproliferative activity than Angelicin[5].
Phototoxicity Known photosensitizer, can cause skin phototoxicity[1].Appears to be free of the known phototoxicity of furocoumarins on the skin[5].
Antiproliferative Activity

Modulation of Signaling Pathways

Angelicin is known to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis. The specific effects of thioangelicin on these pathways are not yet well-documented, representing a significant area for future research.

Angelicin's Impact on Signaling Pathways
  • NF-κB Pathway: Angelicin inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation. It has been shown to mitigate inflammation by inhibiting the phosphorylation and nuclear translocation of NF-κB[6].

  • MAPK Pathway: Angelicin also acts as an inhibitor of the MAPK signaling pathways (p38 and JNK), contributing to its anti-inflammatory effects[6].

  • Apoptosis Pathways: Angelicin can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It downregulates anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, while activating caspases-9 and -3[6][7].

The signaling pathways affected by thioangelicin remain to be elucidated. Given its enhanced antiproliferative activity, it is plausible that it may also exert its effects through modulation of these or other critical cellular signaling cascades.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are general methodologies for key experiments cited in the comparison of Angelicin and thioangelicin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of the compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of Angelicin or thioangelicin and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay determines the ability of the compounds to intercalate into DNA.

  • Prepare DNA-Ethidium Bromide Complex: Incubate a solution of DNA (e.g., calf thymus DNA) with ethidium (B1194527) bromide until a stable fluorescence signal is achieved.

  • Compound Titration: Add increasing concentrations of Angelicin or thioangelicin to the DNA-ethidium bromide complex.

  • Fluorescence Measurement: Measure the fluorescence emission of ethidium bromide (excitation ~545 nm, emission ~595 nm) after each addition of the compound.

  • Data Analysis: A decrease in fluorescence intensity indicates the displacement of ethidium bromide from the DNA, suggesting intercalation by the test compound.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.

  • Cell Lysis: Treat cells with Angelicin or thioangelicin for a specific time, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-NF-κB, total NF-κB, phospho-p38, etc.).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Diagrams illustrating the known signaling pathways of Angelicin and a general experimental workflow are provided below.

Angelicin_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK (p38, JNK) MAPK (p38, JNK) Inflammatory Stimuli->MAPK (p38, JNK) IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription MAPK (p38, JNK)->Pro-inflammatory Genes Transcription Factors Angelicin_Infl Angelicin Angelicin_Infl->IKK Angelicin_Infl->MAPK (p38, JNK) Bcl-2, Bcl-xL, Mcl-1 Anti-apoptotic Proteins Caspase-9 Caspase-9 Bcl-2, Bcl-xL, Mcl-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Angelicin_Apoptosis Angelicin Angelicin_Apoptosis->Bcl-2, Bcl-xL, Mcl-1

Caption: Angelicin's modulation of inflammatory and apoptotic signaling pathways.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Treatment with Angelicin or Thioangelicin Cell Culture->Compound Treatment Cell Viability Assay MTT Assay Compound Treatment->Cell Viability Assay DNA Intercalation Assay Ethidium Bromide Displacement Compound Treatment->DNA Intercalation Assay Western Blot Western Blot Analysis Compound Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis DNA Intercalation Assay->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for comparing Angelicin and thioangelicin.

Conclusion and Future Directions

This guide provides a comparative overview of Angelicin and thioangelicin based on currently available data. Thioangelicin demonstrates promise as a more potent antiproliferative agent than Angelicin, with a potentially favorable phototoxicity profile. However, a significant knowledge gap exists regarding its physicochemical properties, pharmacokinetics, and its specific interactions with cellular signaling pathways.

Future research should focus on:

  • Comprehensive Physicochemical Characterization of Thioangelicin: Determining its melting point, solubility, and LogP value.

  • In-depth Pharmacokinetic Studies: Elucidating the ADME profile of thioangelicin.

  • Broad-Spectrum Antiproliferative Screening: Establishing IC50 values for thioangelicin against a wide range of cancer cell lines.

  • Mechanistic Studies: Investigating the effects of thioangelicin on key signaling pathways, such as NF-κB, MAPK, and apoptosis, to understand the molecular basis of its enhanced activity.

A more complete understanding of thioangelicin's properties and mechanisms will be crucial for its potential development as a novel therapeutic agent.

References

Validating Angelicin's Role in the KAT6A/Nrf2 Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angelicin's performance in modulating the KAT6A/Nrf2 signaling pathway against other alternatives. Detailed experimental data, protocols, and visual representations of the underlying mechanisms are presented to support researchers in their validation studies.

Angelicin and the KAT6A/Nrf2 Signaling Pathway: An Overview

Angelicin, a natural furanocoumarin, has been identified as a modulator of the K (lysine) acetyltransferase 6A (KAT6A)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Evidence suggests that Angelicin upregulates the expression of KAT6A, a histone acetyltransferase. This upregulation appears to facilitate the activation of Nrf2, a master regulator of the antioxidant response. The activated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the expression of various cytoprotective and antioxidant enzymes.

This guide will delve into the experimental validation of this proposed mechanism, compare Angelicin with other known Nrf2 activators, and provide the necessary protocols to replicate and expand upon these findings.

Comparative Performance of Nrf2 Activators

While Angelicin shows promise in activating the Nrf2 pathway, it is crucial to compare its efficacy against other known activators. The following table summarizes the quantitative data for various natural compounds that have been shown to activate the Nrf2 pathway. It is important to note that direct head-to-head comparisons with Angelicin under identical experimental conditions are limited. The data for Angelicin is presented as dose-dependent activation, while data for other compounds are presented as EC50 values where available.

CompoundChemical ClassOrganism/Cell LineAssayConcentration/EC50Outcome
Angelicin (Isopsoralen) FuranocoumarinHEK293T cellsARE-Luciferase Reporter Assay10, 20, 40 µMDose-dependent increase in luciferase activity[1][2]
Psoralen FuranocoumarinHEK293T cellsARE-Luciferase Reporter Assay10, 20, 40 µMDose-dependent increase in luciferase activity[1][2]
Imperatorin FuranocoumarinRat model (mercury-induced brain damage)Nrf2 pathway activationNot specifiedShowed ability to activate the Nrf2 pathway[3][4]
Xanthotoxin FuranocoumarinNot specifiedNot specifiedNot specifiedNo direct data on Nrf2 activation found
Bergapten FuranocoumarinNot specifiedNot specifiedNot specifiedNo direct data on Nrf2 activation found

Experimental Protocols

To facilitate the validation of Angelicin's role in the KAT6A/Nrf2 signaling pathway, detailed protocols for key experiments are provided below.

Western Blot for Protein Expression Analysis

Objective: To determine the protein levels of KAT6A, nuclear Nrf2, and downstream targets like HO-1.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages or other relevant cell lines) at an appropriate density and treat with varying concentrations of Angelicin (e.g., 5, 10, 20 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against KAT6A, Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensity and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation

Objective: To assess the acetylation of histones (e.g., H3K9, H3K14) at the promoter region of Nrf2 target genes like HO-1.

Methodology:

  • Cell Culture and Cross-linking: Treat cells with Angelicin. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the chromatin with antibodies specific for acetylated H3K9, acetylated H3K14, or a negative control IgG overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the ARE-containing promoter region of the HO-1 gene. Analyze the results using the percent input method.

Luciferase Reporter Assay for Nrf2 Transcriptional Activity

Objective: To measure the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Methodology:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with a pARE-Luc reporter plasmid (containing the firefly luciferase gene driven by an ARE promoter) and a control plasmid (e.g., pRL-TK with Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of Angelicin or other test compounds.

  • Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Express the results as fold induction over the vehicle-treated control.

Visualizing the Molecular Pathways and Experimental Logic

To provide a clearer understanding of the signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz.

Angelicin_KAT6A_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angelicin Angelicin KAT6A_exp KAT6A Expression Angelicin->KAT6A_exp Upregulates KAT6A KAT6A KAT6A_exp->KAT6A Nrf2_Keap1 Nrf2-Keap1 Complex KAT6A->Nrf2_Keap1 Promotes Dissociation? Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to TargetGenes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->TargetGenes Activates Transcription

Caption: Proposed signaling pathway of Angelicin in the KAT6A/Nrf2 axis.

Experimental_Workflow start Hypothesis: Angelicin activates Nrf2 via KAT6A exp1 Western Blot: Measure KAT6A, Nrf2, HO-1 protein levels start->exp1 exp2 ChIP-qPCR: Assess H3K9/H3K14 acetylation at HO-1 promoter start->exp2 exp3 Luciferase Assay: Quantify ARE promoter activity start->exp3 analysis Data Analysis & Interpretation exp1->analysis exp2->analysis exp3->analysis conclusion Conclusion: Validate or refute hypothesis analysis->conclusion

Caption: Experimental workflow for validating Angelicin's mechanism of action.

Logical_Comparison topic Nrf2 Pathway Activation angelicin Angelicin (KAT6A Upregulation) topic->angelicin alternatives Alternative Compounds (e.g., other furanocoumarins, natural products) topic->alternatives data_angelicin Quantitative Data: Dose-response (Fold Change) angelicin->data_angelicin data_alternatives Quantitative Data: EC50 values (where available) alternatives->data_alternatives comparison Comparative Analysis: Efficacy and Potency data_angelicin->comparison data_alternatives->comparison conclusion Conclusion: Relative effectiveness of Angelicin comparison->conclusion

Caption: Logical framework for comparing Angelicin with alternative Nrf2 activators.

References

Angelicin's Dichotomy: A Comparative Analysis of its Effects on Cancerous and Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Angelicin, a naturally occurring furocoumarin, is demonstrating significant potential as a selective anti-cancer agent, exhibiting a preferential cytotoxic effect on malignant cells while largely sparing their normal counterparts. This guidance provides a comparative overview of Angelicin's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic promise.

Differential Cytotoxicity: A Tale of Two Cell Types

Emerging research indicates that Angelicin's therapeutic window is notably wider than that of other similar compounds, such as its linear isomer psoralen. Studies have shown that while both compounds can induce cell death, Angelicin displays a greater selectivity for cancer cells. For instance, in combination with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), Angelicin has been observed to induce apoptosis in various cancer cell lines, including renal, hepatocellular, and breast carcinoma, with no discernible effect on normal cells.[1][2] Furthermore, research on cervical cancer has revealed a higher sensitivity of cancer cells to Angelicin when compared to normal cervical epithelial cells.[3] This selectivity is a critical attribute for any potential chemotherapeutic agent, aiming to maximize efficacy against tumors while minimizing off-target effects and associated patient toxicity.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Angelicin in various cancer cell lines, illustrating its potent anti-proliferative effects. While comprehensive data on a wide array of normal cell lines is still being aggregated, the available information points towards a favorable differential toxicity.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma90 ± 6.565[4]
Huh-7Hepatocellular Carcinoma60 ± 4.256[4]
PC-3Prostate Cancer65.2
A549Lung Carcinoma> 10[5]
HL-60Promyelocytic Leukemia1.2 (Photocytotoxicity)[5]

Mechanisms of Action: Unraveling the Molecular Pathways

Angelicin's anti-cancer activity is multifaceted, primarily driven by the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis

Angelicin triggers programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: Angelicin has been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[5][6]

  • Extrinsic Pathway: In combination with TRAIL, Angelicin sensitizes cancer cells to apoptosis by downregulating the expression of c-FLIP, an inhibitor of the extrinsic pathway.[1][6] This allows for the activation of caspase-8 and subsequent cleavage of caspase-3, culminating in apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Angelicin_TRAIL Angelicin + TRAIL cFLIP c-FLIP Angelicin_TRAIL->cFLIP inhibition Caspase8 Caspase-8 cFLIP->Caspase8 inhibition Caspase3_9 Caspase-3/9 Caspase8->Caspase3_9 activation Apoptosis Apoptosis Caspase3_9->Apoptosis Angelicin Angelicin Bcl2 Bcl-2 Angelicin->Bcl2 inhibition Bax Bax Angelicin->Bax activation Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilization Bax->Mitochondrion destabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC release CytochromeC->Caspase3_9 activation

Caption: Angelicin-induced apoptotic pathways. (Within 100 characters)
Cell Cycle Arrest

Angelicin has been observed to induce cell cycle arrest in various cancer cell lines. For example, in triple-negative breast cancer cells, it causes G2/M phase arrest by reducing the expression of cyclin B1 and cdc2.[7] In other cancer types, such as cervical cancer, Angelicin can induce a G1/G0 phase block. This halting of the cell cycle prevents cancer cell proliferation and provides an opportunity for apoptotic mechanisms to take effect.

Modulation of Signaling Pathways

Angelicin's effects on apoptosis and cell cycle are orchestrated through its influence on critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Angelicin has been shown to inhibit the PI3K/AKT pathway in liver cancer cells, leading to decreased cell viability and increased apoptosis.[4][8] Downregulation of PI3K and phosphorylated Akt are key events in this process.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Angelicin can modulate this pathway, for instance, by increasing the phosphorylation of JNK and ERK1/2 in lung cancer cells, contributing to its anti-cancer effects.[4]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. Angelicin has been reported to inhibit the NF-κB pathway, which may contribute to its anti-inflammatory and anti-cancer properties.[5][6]

cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Angelicin Angelicin PI3K PI3K Angelicin->PI3K inhibition MAPK MAPK (JNK, ERK) Angelicin->MAPK activation NFkB NF-κB Angelicin->NFkB inhibition AKT AKT PI3K->AKT activation CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotion Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK induction Inflammation Inflammation NFkB->Inflammation promotion

Caption: Key signaling pathways modulated by Angelicin. (Within 100 characters)

Experimental Protocols

The following are summaries of standard methodologies used to evaluate the effects of Angelicin on cancer and normal cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Angelicin.

  • Cell Seeding: Plate cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of Angelicin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Angelicin at the desired concentrations and duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

start Cell Culture with Angelicin Treatment harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Experimental workflow for apoptosis assay. (Within 100 characters)
Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Angelicin, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that Angelicin is a promising candidate for anti-cancer therapy due to its selective cytotoxicity towards cancer cells and its multifaceted mechanism of action. By inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways, Angelicin effectively inhibits tumor cell growth. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, optimize dosing strategies, and evaluate its efficacy in various cancer models. The continued exploration of Angelicin and its derivatives could pave the way for novel, targeted cancer treatments with improved safety profiles.

References

A Comparative Analysis of Angelicin and its Seleno Derivatives in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring furocoumarin, Angelicin, and its synthetically proposed seleno derivatives. The focus is on their potential applications in photodynamic therapy (PDT), drawing upon both experimental data for Angelicin and theoretical predictions for its seleno-analogs. While Angelicin has a well-documented history of photochemotherapeutic use, recent computational studies suggest that the substitution of oxygen with selenium could significantly enhance its efficacy as a photosensitizer. This guide summarizes the available data, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to Angelicin and the Promise of its Seleno Derivatives

Angelicin is a naturally occurring angular furocoumarin found in various plants.[1][2] It is known for its photochemotherapeutic and chemotherapeutic properties, particularly in the context of skin disorders and cancer.[1][2] Its mechanism of action often involves the formation of monoadducts with DNA upon UVA irradiation, leading to the inhibition of DNA replication.[2][3] Angelicin is also known to modulate key cellular signaling pathways, including NF-κB and MAPK, contributing to its anti-inflammatory and anti-cancer effects.[3][4]

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors.[5] An effective photosensitizer must efficiently absorb light and transition to a long-lived excited triplet state, which then transfers its energy to oxygen to produce singlet oxygen, a highly cytotoxic ROS.

Recent computational studies have explored the potential of enhancing the photodynamic properties of Angelicin by substituting one of the oxygen atoms in its structure with a heavier chalcogen atom, such as sulfur (Thioangelicin) or selenium (Selenoangelicin).[1] These theoretical studies predict that seleno-derivatives of Angelicin could be significantly more potent photosensitizers for PDT.[1] The "heavy atom effect" of selenium is expected to improve the rate of intersystem crossing (ISC) from the photo-excited singlet state to the desired triplet state, a critical step for efficient singlet oxygen generation.[1]

Comparative Data: Angelicin vs. Thio- and Seleno-Derivatives

The following table summarizes the theoretical photophysical properties of Angelicin and its thio- and seleno-analogs as predicted by computational modeling.[1] This data highlights the potential advantages of the seleno-derivative as a photosensitizer for PDT.

PropertyAngelicin (Ang)Thioangelicin (TAng)Selenoangelicin (SeAng)
Maximum Absorption Wavelength (λmax) ~340 nmRed-shiftedFurther red-shifted
Oscillator Strength LowerIncreasedIncreased
Singlet-Triplet Energy Gap (ΔEST) LargerReducedReduced
Spin-Orbit Coupling (SOC) LowerIncreasedIncreased
Intersystem Crossing (ISC) Lifetime 10⁻⁵ s⁻¹10⁻⁸ s⁻¹10⁻⁹ s⁻¹
Two-Photon Absorption Cross-Section (σ) Lower-As high as 49.3 GM

Note: The data for Thioangelicin and Selenoangelicin are based on a computational study and await experimental validation.[1]

Signaling Pathways

Angelicin's Known Signaling Pathways

Angelicin has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.[3][4]

angelicin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Kinases MAPK Kinases (p38, JNK) Receptor->MAPK_Kinases IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB releases NFkB_n NF-kB NFkB->NFkB_n translocation Angelicin Angelicin Angelicin->IKK Inhibits Angelicin->MAPK_Kinases Inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression

Figure 1: Angelicin's inhibition of NF-κB and MAPK signaling pathways.

Proposed Photodynamic Therapy (PDT) Mechanism of Seleno-Angelicin

The enhanced PDT efficacy of seleno-angelicin is predicted to stem from its improved ability to generate singlet oxygen upon photo-excitation. The "heavy atom effect" of selenium facilitates the transition of the molecule into a long-lived triplet state, which is crucial for energy transfer to molecular oxygen.

pdt_mechanism SeAng_S0 Seleno-Angelicin (S₀) SeAng_S1 Seleno-Angelicin (S₁) SeAng_S0->SeAng_S1 Absorption SeAng_T1 Seleno-Angelicin (T₁) SeAng_S1->SeAng_T1 Intersystem Crossing (ISC) O2_3 ³O₂ (Ground State) O2_1 ¹O₂ (Singlet Oxygen) Cell_Death Cell Death O2_1->Cell_Death Oxidative Stress Light Light (hν) Light->SeAng_S0 SeAng_T1O2_3 SeAng_T1O2_3 SeAng_S0O2_1 SeAng_S0O2_1 SeAng_T1O2_3->SeAng_S0O2_1 Energy Transfer

Figure 2: Proposed photodynamic action of Seleno-Angelicin.

Experimental Protocols

While specific experimental data for seleno-angelicin is not yet available, this section provides detailed methodologies for key experiments relevant to the study of Angelicin and its derivatives.

Synthesis of Thio- and Seleno-Angelicin (Proposed)

The synthesis of thio- and seleno-angelicin is anticipated to be achievable through established methods for the conversion of aromatic carbonyls to thiocarbonyls and selenocarbonyls, respectively.[1] A general proposed workflow is outlined below.

synthesis_workflow Angelicin Angelicin Reaction Reaction under Inert Atmosphere Angelicin->Reaction Reagent Lawesson's Reagent or Woollins' Reagent Reagent->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Product Thioangelicin or Selenoangelicin Purification->Product

Figure 3: Proposed workflow for the synthesis of Thio/Seleno-Angelicin.

Measurement of Singlet Oxygen Quantum Yield

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This can be determined indirectly by chemical trapping methods.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of a singlet oxygen acceptor (e.g., rubrene, diphenylisobenzofuran) in a suitable solvent (e.g., dimethylformamide).

    • Prepare optically matched solutions of the photosensitizer (e.g., Angelicin or its derivative) and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) in the same solvent. The absorbance at the irradiation wavelength should be low (e.g., < 0.1) to avoid inner filter effects.

  • Irradiation:

    • Add an aliquot of the acceptor stock solution to both the sample and reference solutions.

    • Irradiate both solutions with a monochromatic light source at the chosen wavelength, ensuring identical irradiation conditions (e.g., light intensity, temperature, stirring).

  • Monitoring Acceptor Consumption:

    • At regular time intervals, measure the decrease in the concentration of the acceptor using a suitable analytical technique, such as UV-Vis spectrophotometry (monitoring the decrease in absorbance at the acceptor's λmax) or fluorometry (monitoring the decrease in fluorescence intensity).

  • Calculation of ΦΔ:

    • The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:

      ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample)

      where 'k' is the rate of acceptor consumption (obtained from the slope of the plot of acceptor concentration versus time) and 'A' is the absorbance of the photosensitizer at the irradiation wavelength.

In Vitro Photocytotoxicity Assay

This assay determines the light-induced cytotoxicity of a photosensitizer against cancer cells.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the photosensitizer (e.g., Angelicin or its derivative) for a defined incubation period (e.g., 24 hours). Include a no-drug control.

  • Irradiation:

    • Wash the cells to remove any unbound photosensitizer.

    • Irradiate the cells with a light source of the appropriate wavelength and dose. Keep a set of non-irradiated plates as a "dark toxicity" control.

  • Viability Assessment:

    • After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay or PrestoBlue assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control.

    • Determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth) for both the light-treated and dark-treated conditions. A significant difference between the light and dark IC50 values indicates a phototoxic effect.

Conclusion and Future Directions

While Angelicin is a well-established photochemotherapeutic agent, computational evidence strongly suggests that its seleno-derivatives hold significant promise as next-generation photosensitizers for photodynamic therapy. The predicted enhancement in intersystem crossing and red-shifted absorption are key features that could lead to more effective and deeper-penetrating PDT treatments.

However, it is crucial to emphasize that the superior properties of seleno-angelicin are currently theoretical. Experimental validation is urgently needed to confirm these predictions. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of Selenoangelicin and its analogues.

  • Photophysical Measurements: Experimental determination of key photophysical parameters, including absorption spectra, fluorescence quantum yields, and, most importantly, singlet oxygen quantum yields.

  • In Vitro and In Vivo Studies: Comprehensive evaluation of the photocytotoxicity of these novel compounds against a panel of cancer cell lines, followed by preclinical in vivo studies to assess their anti-tumor efficacy and safety profiles.

The development of these novel seleno-furocoumarins could pave the way for more potent and selective photodynamic therapies for a range of cancers.

References

Angelicin's Binding Affinity: A Comparative Guide for Photosensitizer Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the binding affinity of a photosensitizer to its target is paramount for designing effective photodynamic therapies. Angelicin (B190584), a naturally occurring furocoumarin, has garnered significant interest for its photosensitizing properties. This guide provides a comparative analysis of angelicin's binding affinity with other well-established photosensitizers, supported by available experimental data and detailed methodologies.

Executive Summary

This guide presents a compilation of available DNA binding affinity data for several common photosensitizers to provide a comparative context for angelicin. The data is presented in a clear, tabular format, followed by detailed experimental protocols for the cited methodologies.

Comparative Analysis of Photosensitizer Binding Affinity

The following table summarizes the DNA binding affinities of various photosensitizers. It is important to note that binding affinities can be influenced by experimental conditions such as buffer composition, ionic strength, and temperature. Therefore, direct comparison of values obtained from different studies should be made with caution.

PhotosensitizerTargetBinding Constant (Unit)MethodReference
Angelicin DNANot Experimentally Determined--
8-Methoxypsoralen (8-MOP)DNAKd = 1.4 x 10-3 MUV/Vis Titration[1]
5-Methoxypsoralen (5-MOP)DNAKd = 3.5 x 10-4 MUV/Vis Titration[1]
5-Methylisopsoralen (5-MIP)DNAKd = 5.5 x 10-4 MUV/Vis Titration[1]
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)DNAKa = 0.516 x 106 M-1Spectrofluorometry[1]
Protoporphyrin IXHuman Serum Albumin (HSA)Ka = 1.68 x 105 M-1Fluorescence Spectroscopy[2]
Methylene BlueDNAHigh Affinity (Intercalation)Spectroscopic Methods[3][4][5][6][7]
Rose BengalHuman Serum Albumin (HSA)Ka = 3.90 x 105 M-1UV-Vis Spectroscopy[8]

Note: Kd (dissociation constant) is inversely proportional to binding affinity (a smaller Kd indicates higher affinity). Ka (association constant) is directly proportional to binding affinity (a larger Ka indicates higher affinity).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the binding affinities presented in the table.

UV/Vis Titration for Psoralen (B192213) Derivatives

This method relies on the change in the ultraviolet-visible absorption spectrum of the photosensitizer upon binding to DNA.

  • Principle: Intercalation of a photosensitizer into the DNA helix often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption spectrum.

  • Procedure:

    • A solution of the photosensitizer at a known concentration is prepared in a suitable buffer (e.g., Tris-HCl, phosphate (B84403) buffer).

    • The initial UV/Vis absorption spectrum of the photosensitizer is recorded.

    • Aliquots of a concentrated DNA solution (e.g., calf thymus DNA) are incrementally added to the photosensitizer solution.

    • After each addition and a brief incubation period to reach equilibrium, the UV/Vis spectrum is recorded.

    • The changes in absorbance at a specific wavelength are plotted against the DNA concentration.

    • The binding constant (Kd) is then calculated by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation.[8]

Spectrofluorometry for Psoralen Derivatives

This technique utilizes the changes in the fluorescence properties of a photosensitizer upon interaction with DNA.

  • Principle: The fluorescence of a photosensitizer can be quenched or enhanced upon binding to DNA due to changes in its microenvironment.

  • Procedure:

    • A solution of the photosensitizer with a known concentration is prepared in a buffer.

    • The initial fluorescence emission spectrum is measured at a specific excitation wavelength.

    • Aliquots of a DNA solution are added to the photosensitizer solution.

    • The fluorescence spectrum is recorded after each addition.

    • The change in fluorescence intensity is used to determine the fraction of bound photosensitizer.

    • The binding constant (Ka) can be determined by analyzing the fluorescence titration data using models like the Stern-Volmer equation or by plotting the data using a Scatchard plot.[1]

Fluorescence Spectroscopy for Protoporphyrin IX - HSA Binding

This method is similar to spectrofluorometry but often focuses on the quenching of intrinsic protein fluorescence.

  • Principle: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched upon the binding of a ligand.

  • Procedure:

    • A solution of Human Serum Albumin (HSA) at a known concentration is prepared.

    • The intrinsic fluorescence of HSA is measured.

    • Aliquots of the photosensitizer (Protoporphyrin IX) are added to the HSA solution.

    • The decrease in HSA fluorescence is monitored at the emission maximum.

    • The binding constant (Ka) is calculated from the fluorescence quenching data.[2]

Signaling Pathways and Experimental Workflows

To visualize the underlying processes, the following diagrams illustrate the general mechanism of action for intercalating photosensitizers and a typical experimental workflow for determining binding affinity.

Photosensitizer_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action Photosensitizer Photosensitizer Intercalation Intercalation Photosensitizer->Intercalation DNA DNA UVA_Light UVA_Light Monoadduct_Formation Monoadduct_Formation UVA_Light->Monoadduct_Formation Intercalation->DNA Intercalation->Monoadduct_Formation 2. Photoactivation Apoptosis Apoptosis Monoadduct_Formation->Apoptosis 3. Cellular Response

Caption: General mechanism of action for angelicin.

Binding_Affinity_Workflow cluster_workflow Experimental Workflow Prepare_Solutions Prepare Photosensitizer and DNA Solutions Spectroscopic_Measurement Perform Spectroscopic Titration (UV/Vis or Fluorescence) Prepare_Solutions->Spectroscopic_Measurement Data_Acquisition Record Spectral Changes Spectroscopic_Measurement->Data_Acquisition Data_Analysis Analyze Data using Binding Models Data_Acquisition->Data_Analysis Determine_Kd_Ka Determine Binding Constant (Kd or Ka) Data_Analysis->Determine_Kd_Ka

Caption: Workflow for determining binding affinity.

Conclusion

While a definitive, experimentally determined DNA binding affinity for angelicin remains to be elucidated, the available information positions it as a photosensitizer with a likely moderate affinity for DNA, acting through intercalation and subsequent monoadduct formation upon photoactivation. For applications where high, non-covalent binding affinity in the dark is a primary consideration, other photosensitizers with established high binding constants may be more suitable. However, angelicin's unique property of forming only monoadducts, which may lead to a different cellular repair response and potentially a distinct therapeutic profile compared to cross-linking agents like psoralen, makes it a valuable compound for further investigation. Researchers are encouraged to perform direct comparative studies under consistent experimental conditions to accurately determine the relative binding affinities of angelicin and other photosensitizers for their specific applications.

References

Safety Operating Guide

Safe Disposal of Angelicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of Angelicin, ensuring compliance with safety regulations and minimizing environmental impact.

Angelicin: Hazard Profile and Safety Summary

Angelicin is a chemical compound that requires careful handling due to its potential health hazards.[1][2] It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] Furthermore, it is suspected of causing cancer and may cause respiratory irritation.[2] Personal protective equipment (PPE), including protective gloves, eye protection, and a dust respirator, should be worn when handling this substance.[1]

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute toxicity (Oral)Harmful if swallowed.[1][2]pictogramWarning[1]
Skin corrosion/irritationCauses skin irritation.[1][2]pictogramWarning[1]
Serious eye damage/eye irritationCauses serious eye irritation.[1][2]pictogramWarning[1]
CarcinogenicitySuspected of causing cancer.[2]pictogramWarning
Specific target organ toxicity (single exposure)May cause respiratory irritation.[2]pictogramWarning

This data is compiled from available Safety Data Sheets (SDS).[1][2]

Step-by-Step Disposal Protocol for Angelicin

The following protocol outlines the necessary steps for the safe disposal of Angelicin waste. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and the environment.

1. Waste Identification and Segregation:

  • All waste materials contaminated with Angelicin, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be classified as hazardous waste.

  • Segregate Angelicin waste from other waste streams to prevent accidental mixing with incompatible substances.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting Angelicin waste.

  • The container must be clearly labeled with the words "Hazardous Waste" and the name "Angelicin."

3. Handling and Collection:

  • When handling Angelicin waste, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1]

  • If dust or aerosol generation is possible, use a local exhaust ventilation system.[1]

  • For liquid waste, if permissible by local regulations and the substance is not contaminated with other hazardous materials, it may be solidified using a suitable absorbent material to prevent splashes and spills.[3] However, consult your institution's specific guidelines.

  • For solid waste, carefully sweep the material to avoid dust dispersion and place it in the designated airtight container.[1]

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Disposal Request and Removal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Complete all necessary waste disposal forms as required by your institution and local regulations.[4][5]

  • Never dispose of Angelicin down the sink or in the regular trash.[4]

Experimental Workflow: Angelicin Disposal Procedure

The following diagram illustrates the logical workflow for the proper disposal of Angelicin waste in a laboratory setting.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Angelicin Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C Proceed to Collection D Collect Solid & Liquid Waste Separately (if applicable) C->D E Seal Container Tightly D->E F Store in a Secure, Well-Ventilated Area E->F Store Securely G Contact EHS or Licensed Waste Disposal Contractor F->G Initiate Disposal H Complete Waste Disposal Forms G->H I Arrange for Waste Pickup H->I

Caption: Logical workflow for the safe disposal of Angelicin waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of Angelicin waste, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Angelicone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Angelicin. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Angelicin is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2] It is also suspected of causing cancer.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Protective glovesChemically resistant gloves.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times.
Face shieldRequired when there is a risk of splashing.[1]
Body Protection Protective clothingLab coat or other protective garments.
Protective bootsAs required by the situation.[1]
Respiratory Dust respiratorUse in well-ventilated areas.[1] If dust or aerosol will be generated, use a local exhaust.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Use a local exhaust system if dust or aerosols are likely to be generated.[1]

  • Verify that safety showers and eye wash stations are readily accessible and operational.[1]

  • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

2. Donning PPE:

  • Follow the proper sequence for putting on PPE to ensure maximum protection. A recommended sequence is gown, mask or respirator, goggles or face shield, and finally gloves.

3. Handling Angelicin:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands and face thoroughly after handling. [cite: t]

  • Use appropriate tools to handle the material to avoid direct contact.

4. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1][2]

  • Skin Contact: Immediately wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Ingestion: If swallowed, rinse mouth.[1] Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a comfortable breathing position.[1][2] Seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of Angelicin and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste in a designated, airtight, and properly labeled hazardous waste container.[5]

    • Label the container with "Hazardous Waste" and identify the contents.[5]

  • Contaminated Materials:

    • Dispose of contaminated disposable items, such as gloves and absorbent pads, in a designated hazardous waste container.

    • Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[1]

  • Disposal Procedure:

    • Do not dispose of Angelicin down the sink or in regular trash.[5]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5]

Experimental Workflow for Safe Handling of Angelicin

Angelicin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Ventilation, Eyewash) prep_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe handle_angelicin Handle Angelicin don_ppe->handle_angelicin decontaminate Decontaminate Workspace handle_angelicin->decontaminate exposure Exposure Event handle_angelicin->exposure If Exposure Occurs dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention report_incident Report Incident medical_attention->report_incident

Caption: Workflow for the safe handling of Angelicin, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.